molecular formula C6H6ClNO3 B1302976 Methyl 2-(chloromethyl)oxazole-4-carboxylate CAS No. 208465-72-9

Methyl 2-(chloromethyl)oxazole-4-carboxylate

Cat. No.: B1302976
CAS No.: 208465-72-9
M. Wt: 175.57 g/mol
InChI Key: CMUKPCIZFMTLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO3 and its molecular weight is 175.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUKPCIZFMTLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376806
Record name methyl 2-(chloromethyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208465-72-9
Record name Methyl 2-(chloromethyl)oxazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208465-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(chloromethyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its oxazole core, substituted with a reactive chloromethyl group and a methyl ester, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Oxazole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the tables below. It is important to note that while some data is readily available from commercial suppliers and chemical databases, experimental values for properties such as melting and boiling points are not consistently reported in the literature.

Table 1: General Chemical Properties [1][2][3][4][5]

PropertyValue
CAS Number 208465-72-9
Molecular Formula C₆H₆ClNO₃
Molecular Weight 175.57 g/mol
IUPAC Name methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
Purity (typical) ≥95%

Table 2: Spectroscopic Data

TypeData
¹H NMR (300 MHz, CDCl₃) δ 3.92 (s, 3H), 4.63 (s, 2H), 8.25 (s, 1H)[6]
ESI-MS m/z: 176 [M + H]⁺, 198 [M + Na]⁺[6]

Synthesis and Purification

Experimental Protocol: General Synthesis

A general synthetic route to this compound has been reported, starting from dichloroacetonitrile and L-serine methyl ester hydrochloride.[6]

Materials:

  • Dichloroacetonitrile

  • L-Serine methyl ester hydrochloride

  • Sodium methanolate

  • Anhydrous methanol

  • Dry dichloromethane

  • N,N-diisopropylethylamine

  • Water

Procedure: [6]

  • Under a nitrogen atmosphere, dissolve sodium methanolate (0.46 mmol) in a mixture of anhydrous methanol (4.50 mL) and dry dichloromethane (30.00 mL).

  • Cool the solution to 0 °C.

  • Slowly add dichloroacetonitrile (45.50 mmol) to the stirred solution and continue stirring at 0 °C for 1 hour.

  • Add L-serine methyl ester hydrochloride (45.50 mmol) to the reaction mixture.

  • Allow the mixture to warm to 25 °C and stir for 12 hours.

  • Upon reaction completion, add water and extract the aqueous phase with dichloromethane (3 x 25.00 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in dichloromethane (50.00 mL) and add N,N-diisopropylethylamine (68.30 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours, followed by continued stirring at 25 °C for 12 hours.

  • After the reaction is complete, add water and extract the aqueous phase with dichloromethane (3 x 25.00 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. The source suggests the product may not require further purification.

SynthesisWorkflow reagents Dichloroacetonitrile & L-Serine methyl ester HCl intermediate Cyclization Reaction (Sodium methanolate, MeOH/DCM, 0°C to 25°C) reagents->intermediate extraction1 Aqueous Workup & Extraction intermediate->extraction1 crude_product Crude Intermediate rearrangement Rearrangement (DIPEA, DCM, 50°C then 25°C) crude_product->rearrangement final_product This compound extraction2 Aqueous Workup & Extraction rearrangement->extraction2 drying Drying & Concentration extraction1->drying drying2 Drying & Concentration extraction2->drying2 drying->crude_product drying2->final_product

A simplified workflow for the synthesis of this compound.

Reactivity and Applications

The chloromethyl group at the 2-position of the oxazole ring is a key functional handle for further synthetic transformations. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity makes this compound a valuable precursor for the synthesis of diverse libraries of oxazole-containing compounds for screening in drug discovery programs.[7]

Oxazole derivatives have been investigated for a range of biological activities, including as:

  • Antimicrobial agents[8]

  • Anti-inflammatory agents[9]

  • Anticancer agents[10]

The ester group at the 4-position can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12]

Hazard Statements: [3]

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

Precautionary Statements: [11]

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

In case of exposure, follow standard first-aid measures and seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel therapeutic agents. While key spectroscopic data and a general synthetic route are available, further studies are needed to fully characterize its physical properties and to explore its full potential in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(chloromethyl)oxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details a probable synthetic route, experimental protocols, and relevant data, compiled to assist researchers in the effective preparation of this compound.

Introduction

This compound is a functionalized oxazole derivative of interest in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The oxazole ring is a common scaffold in biologically active compounds, and the presence of a reactive chloromethyl group and a carboxylate ester function allows for diverse downstream chemical modifications.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between an acid chloride and an isocyanide. This approach is widely used for the formation of oxazole rings and offers a direct route to the target molecule. The proposed reaction involves the base-mediated cycloaddition of chloroacetyl chloride and methyl 2-isocyanoacetate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methods for the synthesis of similar 4,5-disubstituted oxazoles.

Materials and Reagents:

  • Chloroacetyl chloride

  • Methyl 2-isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a stirred solution of methyl 2-isocyanoacetate (1.0 eq.) and DBU (1.5 eq.) in dry acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of chloroacetyl chloride (1.1 eq.) in dry acetonitrile.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

As a specific experimental report for this exact compound was not found in the literature search, the following table presents typical data for a closely related compound, Methyl 5-(acetoxymethyl)oxazole-4-carboxylate, synthesized via a similar [3+2] cycloaddition reaction. This data can serve as a reference for the expected outcomes for the synthesis of the target compound.

ProductYieldPhysical StateSpectroscopic Data
Methyl 5-(acetoxymethyl)oxazole-4-carboxylate95%Colorless oil¹H NMR (300 MHz, CDCl₃): δ 7.87 (s, 1H), 5.45 (s, 2H), 3.93 (s, 3H), 2.11 (s, 3H). ¹³C NMR (75 MHz, CDCl₃): δ 170.04, 161.35, 152.23, 150.51, 129.54, 55.11, 52.36, 20.48.[1]

Physicochemical Properties of this compound:

PropertyValue
CAS Number 208465-72-9
Molecular Formula C₆H₆ClNO₃
Molecular Weight 175.57 g/mol

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Chloroacetyl_chloride Chloroacetyl chloride Reaction_Vessel [3+2] Cycloaddition DBU, Dry CH3CN 0 °C to RT Chloroacetyl_chloride->Reaction_Vessel Methyl_2_isocyanoacetate Methyl 2-isocyanoacetate Methyl_2_isocyanoacetate->Reaction_Vessel Quenching Quench with H2O Reaction_Vessel->Quenching Reaction Mixture Extraction Extract with EtOAc Quenching->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Proposed Reaction Mechanism

Reaction_Mechanism Isocyanide Methyl 2-isocyanoacetate Carbanion Isocyanide Carbanion Isocyanide->Carbanion + Base (deprotonation) Base DBU Intermediate1 Nucleophilic Attack Carbanion->Intermediate1 + Chloroacetyl chloride AcidChloride Chloroacetyl chloride AcidChloride->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Proposed mechanism for the [3+2] cycloaddition.

References

In-Depth Technical Guide: Methyl 2-(chloromethyl)oxazole-4-carboxylate (CAS: 208465-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a prominent feature in numerous biologically active compounds, including approved drugs, due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and derivatization of this compound, with a focus on its application in the development of novel therapeutic agents. The document details experimental protocols and summarizes key quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 74°C.[5] It is characterized by the following properties:

PropertyValueReference
CAS Number 208465-72-9
Molecular Formula C₆H₆ClNO₃[5]
Molecular Weight 175.57 g/mol [5]
Melting Point 74 °C[5]
Boiling Point 230 °C[5]
Density 1.339 g/cm³[5]
Flash Point 93 °C[5]

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of L-serine methyl ester hydrochloride with dichloroacetonitrile. The general workflow for this synthesis is outlined below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification A L-serine methyl ester hydrochloride D Methanol and Dichloromethane (Solvent) A->D B Dichloroacetonitrile B->D C Sodium methanolate C->D E 0°C to 25°C D->E Stirring F Water Addition E->F G Dichloromethane Extraction F->G H Drying over Na₂SO₄ G->H I Concentration under Reduced Pressure H->I J This compound I->J

Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic methods.[5]

Materials:

  • L-serine methyl ester hydrochloride

  • Dichloroacetonitrile

  • Sodium methanolate

  • Anhydrous methanol

  • Dry dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve sodium methanolate (0.46 mmol) in a mixture of anhydrous methanol (4.50 mL) and dry dichloromethane (30.00 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add dichloroacetonitrile (45.50 mmol) to the stirred solution and continue stirring at 0°C for 1 hour.

  • Add L-serine methyl ester hydrochloride (45.50 mmol) to the reaction mixture.

  • Allow the reaction to warm to 25°C and stir for 12 hours.

  • Upon completion of the reaction, add water to the mixture.

  • Extract the aqueous phase with dichloromethane (3 x 25.00 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the product.

Spectroscopic Data:

  • ESI-MS (m/z): 176 [M+H]⁺, 198 [M+Na]⁺[5]

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 3.92 (s, 3H), 4.63 (s, 2H), 8.25 (s, 1H)[5]

Reactivity and Derivatization

The chloromethyl group at the 2-position of the oxazole ring is a key functional handle that allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions. This reactivity makes this compound a valuable intermediate for generating diverse libraries of compounds for drug discovery.

G cluster_nucleophiles Nucleophiles cluster_products Derivative Classes A This compound B Amines (R-NH₂) A->B Nucleophilic Substitution C Thiols (R-SH) A->C Nucleophilic Substitution D Alcohols (R-OH) A->D Nucleophilic Substitution E Other Nucleophiles A->E Nucleophilic Substitution F 2-(Aminomethyl)oxazoles B->F G 2-(Thiomethyl)oxazoles C->G H 2-(Alkoxymethyl)oxazoles D->H I Other Derivatives E->I

General derivatization pathways for this compound.
Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with various nucleophiles. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine, thiol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., acetonitrile, DMF, ethanol)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole ring is a bioisostere for amide and ester functionalities and is found in a number of clinically used drugs.[3] Derivatives of this compound are being investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[1][4][6]

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of oxazole derivatives. The substitution pattern on the oxazole ring plays a crucial role in determining the spectrum and potency of activity against various bacterial and fungal strains.[1][4][5][7][8]

Anticancer Activity

Oxazole-containing compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases.[9][10] The ability to readily diversify the substituents on the oxazole core using this compound as a starting material makes it an attractive scaffold for the development of novel anticancer agents.[11][12][13]

A study on 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates, which share a similar core structure, demonstrated potent and broad-range cytotoxic activity against a panel of 60 human cancer cell lines. For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited the following activities:[11]

Activity ParameterValue (mol/L)
Average GI₅₀ 5.37 x 10⁻⁶
Average TGI 1.29 x 10⁻⁵
Average LC₅₀ 3.6 x 10⁻⁵

Signaling Pathways

While specific signaling pathways modulated by derivatives of this compound are not yet fully elucidated, the known mechanisms of action of other oxazole-based anticancer agents provide potential avenues for investigation. For example, some 2,4,5-trisubstituted oxazoles act as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

G A Oxazole Derivative B Tubulin A->B Binds to Colchicine Site C Microtubule Polymerization A->C Inhibits B->C D Microtubule Instability C->D E Mitotic Spindle Disruption D->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis F->G

Hypothetical signaling pathway for an oxazole-based antitubulin agent.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the chloromethyl group allow for the creation of diverse chemical libraries for screening against various therapeutic targets. Further investigation into the biological activities and mechanisms of action of its derivatives is warranted to fully exploit its potential in the development of new medicines.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for Methyl 2-(chloromethyl)oxazole-4-carboxylate (CAS Number: 208465-72-9). This molecule is a functionalized oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The data and protocols presented herein are intended to support research and development efforts involving this and related chemical entities.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
ParameterDataSource
¹H NMR (300 MHz, CDCl₃)δ 8.25 (s, 1H), 4.63 (s, 2H), 3.92 (s, 3H)[1]
¹³C NMR Data not available in searched literature.
Mass Spectrometry (ESI-MS)m/z: 176 [M + H]⁺, 198 [M + Na]⁺[1]
Table 2: Infrared (IR) Spectroscopy Data
ParameterData
IR Spectrum Data not available in searched literature.

Experimental Protocols

Plausible Synthesis of this compound

This proposed synthesis involves a multi-step, one-pot reaction sequence.

Step 1: Formation of the Oxazoline Intermediate

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in a mixture of anhydrous methanol and dry dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add dichloroacetonitrile to the stirred solution and continue stirring for one hour at 0°C.

  • Add L-serine methyl ester hydrochloride to the reaction mixture.

  • Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

  • Upon completion, quench the reaction with water and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxazoline intermediate.

Step 2: Dehydration to the Oxazole Ring

  • Dissolve the crude intermediate in dichloromethane.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 50°C and stir for 5 hours.

  • Continue stirring at 25°C for an additional 12 hours.

  • After the reaction is complete, add water and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product, this compound, is obtained and may not require further purification.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the plausible synthetic pathway for this compound.

G cluster_0 Step 1: Oxazoline Formation cluster_1 Step 2: Dehydration A L-Serine Methyl Ester HCl D Oxazoline Intermediate A->D 0°C to 25°C, 12h B Dichloroacetonitrile B->D C Sodium Methoxide in MeOH/DCM C->D E Oxazoline Intermediate G This compound E->G 50°C, 5h then 25°C, 12h F DIPEA in DCM F->G

Caption: Plausible synthesis of this compound.

References

The Chloromethyl Group in Oxazoles: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a chloromethyl group onto this heterocyclic scaffold provides a highly reactive handle for synthetic diversification, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships. This in-depth technical guide delves into the reactivity of the chloromethyl group at various positions on the oxazole ring, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the effective utilization of these versatile building blocks.

Core Reactivity Principles: Nucleophilic Substitution

The primary mode of reactivity for the chloromethyl group on the oxazole ring is nucleophilic substitution. The electron-withdrawing nature of the oxazole ring, coupled with the inherent lability of the carbon-chlorine bond, renders the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of a benzylic-like system, where the adjacent heteroaromatic ring stabilizes the transition state of the substitution reaction.

The reaction generally proceeds via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration at the carbon center. The rate and success of the substitution are influenced by several factors, including the position of the chloromethyl group on the oxazole ring, the nature of the nucleophile, the leaving group ability, and the reaction conditions.

Comparative Reactivity and Quantitative Data

The position of the chloromethyl group on the oxazole ring (C2, C4, or C5) influences its reactivity due to the different electronic environments. While comprehensive kinetic studies directly comparing the three isomers under identical conditions are scarce in the literature, available data from various studies allow for a qualitative and semi-quantitative assessment. Generally, the electrophilicity of the carbon atom in the chloromethyl group is influenced by the electronic properties of the oxazole ring, with the C2 position being particularly activated due to its proximity to both the nitrogen and oxygen atoms.

The choice of halogen in the halomethyl group also plays a critical role in reactivity. As expected from leaving group abilities (I > Br > Cl > F), bromomethyl oxazoles are significantly more reactive than their chloromethyl counterparts, allowing for milder reaction conditions and often higher yields.

The following tables summarize quantitative data on the yields of various nucleophilic substitution reactions with chloromethyl oxazoles, compiled from the scientific literature.

Substrate Nucleophile Base Solvent Temperature (°C) Time (h) Product Yield (%) Reference
2-(Chloromethyl)-4,5-diphenyloxazoleDiethylamine-BenzeneReflux32-(Diethylaminomethyl)-4,5-diphenyloxazoleHigh[1]
2-(Chloromethyl)-4,5-diphenyloxazoleMorpholine-BenzeneReflux82-(Morpholinomethyl)-4,5-diphenyloxazoleHigh[1]
2-(Chloromethyl)-4,5-diphenyloxazoleN-MethylpiperazineTEATHFReflux22-(4-Methylpiperazin-1-ylmethyl)-4,5-diphenyloxazoleHigh[1]
2-(Chloromethyl)-4,5-diphenyloxazoleImidazoleNaHDMF522-(Imidazol-1-ylmethyl)-4,5-diphenyloxazoleHigh[1]
2-(Chloromethyl)-4,5-diphenyloxazoleSodium Methoxide-Methanol5 to rt162-(Methoxymethyl)-4,5-diphenyloxazoleHigh[1]
2-(Chloromethyl)-4,5-diphenyloxazoleSodium Ethoxide-Ethanol5 to rt162-(Ethoxymethyl)-4,5-diphenyloxazoleHigh[1]
2-(Chloromethyl)-4,5-diphenyloxazole4-BromophenolK₂CO₃DMF100-2-((4-Bromophenoxy)methyl)-4,5-diphenyloxazoleHigh[1]
2-(Chloromethyl)-4,5-diphenyloxazolePotassium Thiocyanate-AcetoneReflux32-(Thiocyanatomethyl)-4,5-diphenyloxazoleHigh[1]
2-(Chloromethyl)-4,5-diphenyloxazoleThiophenolNaHDMF5 to rt-2-(Phenylthiomethyl)-4,5-diphenyloxazoleHigh[1]
2-(Chloromethyl)-4,5-diphenyloxazoleTriphenylphosphine-TolueneReflux16(4,5-Diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride30[1]
2-(Chloromethyl)-4,5-diphenyloxazoleSodium Cyanide-DMF10 to rt162-(4,5-Diphenyloxazol-2-yl)acetonitrile41[1]
2-(Chloromethyl)-4,5-diphenyloxazoleDiethyl malonateNaHTHF5 to rt16Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate40[1]
Substrate Nucleophile Base Solvent Temperature (°C) Time (h) Product Yield (%) Reference
2-(Bromomethyl)-4,5-diphenyloxazoleDiethyl malonateNaHTHF5 to rt16Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate90[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and reaction of chloromethyl oxazoles.

Protocol 1: Synthesis of 2-(Aminomethyl)-4,5-diphenyloxazoles

This protocol describes a general procedure for the reaction of 2-(chloromethyl)-4,5-diphenyloxazole with a primary or secondary amine.

Materials:

  • 2-(Chloromethyl)-4,5-diphenyloxazole (1.0 eq)

  • Amine (e.g., diethylamine, morpholine) (1.2 eq)

  • Base (e.g., Triethylamine (TEA) or NaH) (1.5 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in a suitable anhydrous solvent (e.g., THF for weaker bases like TEA, or DMF for stronger bases like NaH), add the amine (1.2 eq) and the base (1.5 eq).

  • The reaction mixture is stirred at the appropriate temperature (e.g., reflux for TEA in THF, or 60-80 °C for NaH in DMF) for the required time (typically 2-16 hours).

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched. If a weaker base like TEA is used, the mixture can be filtered to remove the ammonium salt and the filtrate concentrated. If a stronger base like NaH is used, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 2-(aminomethyl)-4,5-diphenyloxazole derivative.[1]

Protocol 2: Synthesis of Oxaprozin via Malonate Alkylation

This protocol details the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, starting from 2-(chloromethyl)-4,5-diphenyloxazole. The more reactive 2-(bromomethyl)-4,5-diphenyloxazole is often preferred for this reaction, leading to higher yields.[1]

Materials:

  • 2-(Chloromethyl)-4,5-diphenyloxazole or 2-(Bromomethyl)-4,5-diphenyloxazole (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium hydride (NaH) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH) (20%)

  • Aqueous Hydrochloric Acid (HCl) (10%)

  • Standard glassware for anhydrous reactions and reflux

Procedure:

Step 1: Alkylation

  • To a suspension of NaH (1.1 eq) in anhydrous THF at 5 °C, add diethyl malonate (1.1 eq) dropwise.

  • Stir the mixture at 5 °C for 15 minutes, then allow it to warm to room temperature.

  • Add a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate. (Yield: ~40% for chloro-derivative, ~90% for bromo-derivative).[1]

Step 2: Hydrolysis and Decarboxylation

  • Treat the diester from Step 1 with 20% aqueous NaOH and stir at room temperature for 16 hours.

  • Acidify the reaction mixture to pH 3-5 with 10% aqueous HCl.

  • Heat the mixture to reflux for 3 hours to effect decarboxylation.

  • Cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to afford Oxaprozin. (Yield: ~47% for the two steps).[1]

Visualizing Workflows and Pathways

Workflow for Continuous Multistep Synthesis of 2-(Azidomethyl)oxazoles

This workflow illustrates an efficient, integrated continuous-flow process for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides. This approach minimizes the handling of potentially unstable intermediates.

G cluster_0 Step 1: Azirine Formation cluster_1 Step 2: Oxazole Ring Formation cluster_2 Step 3: Nucleophilic Substitution VinylAzide Vinyl Azide Thermolysis Thermolysis (Flow Reactor) VinylAzide->Thermolysis Azirine Azirine Intermediate Thermolysis->Azirine MixingPoint1 Azirine->MixingPoint1 BromoacetylBromide Bromoacetyl Bromide BromoacetylBromide->MixingPoint1 OxazoleFormation Reaction Coil (Room Temp) MixingPoint1->OxazoleFormation BromomethylOxazole 2-(Bromomethyl)oxazole OxazoleFormation->BromomethylOxazole MixingPoint2 BromomethylOxazole->MixingPoint2 SodiumAzide Aqueous Sodium Azide SodiumAzide->MixingPoint2 Substitution Reaction Coil MixingPoint2->Substitution AzidomethylOxazole 2-(Azidomethyl)oxazole (Final Product) Substitution->AzidomethylOxazole G cluster_0 Hit Identification cluster_1 Lead Optimization cluster_2 Preclinical Development cluster_3 Clinical Trials A Chloromethyl Oxazole (Starting Scaffold) B Library Synthesis via Nucleophilic Substitution A->B C High-Throughput Screening (HTS) B->C D Structure-Activity Relationship (SAR) Studies C->D E Analogue Synthesis D->E F In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->F F->D G Lead Candidate Selection F->G H In Vivo Efficacy and Toxicology Studies G->H I IND Submission H->I J Phase I, II, III I->J

References

Stability and Storage of Methyl 2-(chloromethyl)oxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(chloromethyl)oxazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound as a key intermediate in the synthesis of pharmaceutical agents. This document outlines the known stability profile, potential degradation pathways, and best practices for handling and storage to ensure the integrity and purity of the compound. While specific quantitative stability data for this molecule is limited in published literature, this guide provides insights based on the reactivity of its functional groups and related chemical structures.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1. There are some discrepancies in the reported melting point, which may be due to differences in purity or analytical methods. It is generally soluble in common organic solvents like methanol, ethanol, and acetone, but insoluble in water.

PropertyValue
Molecular Formula C₆H₆ClNO₃
Molecular Weight 175.57 g/mol
Appearance White to off-white crystalline powder
Melting Point 62-64 °C or 80-84 °C (reported values vary)
Solubility Soluble in methanol, ethanol, acetone; Insoluble in water
Chemical Structure

Table 1: Physicochemical Properties of this compound

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended:

  • Storage Conditions: Store in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and light.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1]

Stability Profile

Hydrolytic Stability

The presence of a methyl ester group suggests susceptibility to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to the corresponding carboxylic acid, 2-(chloromethyl)oxazole-4-carboxylic acid, and methanol.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the ester will undergo saponification to yield the carboxylate salt and methanol. This reaction has been documented to proceed at room temperature.

Photostability

Oxazole rings are known to be susceptible to photooxidation. Irradiation, particularly in the presence of a photosensitizer, can lead to the degradation of the oxazole moiety. The primary mechanism is believed to be a [4+2] cycloaddition of singlet oxygen, leading to ring cleavage and the formation of triamide or imide derivatives. Therefore, exposure to light, especially UV light, should be minimized.

Thermal Stability

The oxazole ring itself is generally thermally stable. However, the overall thermal stability of the molecule will be influenced by the other functional groups. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated: hydrolysis of the methyl ester and nucleophilic substitution at the chloromethyl group. A potential photodegradation pathway for the oxazole ring should also be considered.

G Potential Degradation Pathways A This compound B 2-(Chloromethyl)oxazole-4-carboxylic acid A->B Hydrolysis (Acid/Base) C Methanol A->C Hydrolysis (Acid/Base) D Nucleophilic Substitution Product (e.g., hydroxymethyl derivative) A->D Nucleophilic Attack (e.g., by H₂O) E Ring-Opened Products (e.g., triamides, imides) A->E Photooxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers requiring detailed stability data, the following experimental protocols are suggested as a starting point. These are based on standard forced degradation study guidelines.

Forced Degradation Study Workflow

G Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) F Develop Stability-Indicating Assay Method (e.g., HPLC-UV) B Base Hydrolysis (e.g., 0.1N NaOH, RT) C Oxidative (e.g., 3% H₂O₂, RT) D Thermal (e.g., 80°C, solid state) E Photolytic (e.g., ICH Q1B conditions) G Analyze Stressed Samples F->G H Identify and Characterize Degradation Products (e.g., LC-MS) G->H

Caption: A general workflow for conducting forced degradation studies.

Methodology for Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Maintain the solution at room temperature.

    • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Methodology for Photostability Study
  • Sample Preparation: Place a thin layer of the solid compound in a petri dish. Prepare a solution of the compound in a suitable solvent (e.g., methanol) in a quartz cuvette.

  • Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method to assess the extent of degradation.

Summary of Stability and Storage Recommendations

The following table summarizes the key stability information and recommendations for this compound.

ConditionStabilityRecommendation
Temperature Stable at ambient temperatures, but degradation may accelerate at elevated temperatures.Store in a cool place. Avoid excessive heat.
Moisture/Humidity Susceptible to hydrolysis.Store in a tightly sealed container in a dry environment.
Light Potentially susceptible to photodegradation.Protect from light. Store in an opaque or amber container.
pH Unstable in acidic and basic conditions due to ester hydrolysis.Avoid contact with strong acids and bases.

Table 2: Summary of Stability and Storage Recommendations

Conclusion

This compound is a valuable but reactive intermediate. Proper storage and handling are crucial to maintain its purity and integrity. The primary degradation pathways are likely to be hydrolysis of the methyl ester and potential photodegradation of the oxazole ring. For critical applications, it is highly recommended that researchers perform their own stability studies under conditions relevant to their specific use case. The experimental protocols provided in this guide offer a framework for such investigations. By adhering to the recommended storage conditions, the shelf-life of this compound can be maximized, ensuring reliable results in research and development activities.

References

The Versatility of Methyl 2-(chloromethyl)oxazole-4-carboxylate: A Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this endeavor, the design and synthesis of molecules with unique structural motifs are paramount. Heterocyclic compounds, particularly oxazoles, have emerged as privileged scaffolds due to their diverse biological activities and their ability to engage in a wide range of molecular interactions. Among the vast arsenal of heterocyclic building blocks, Methyl 2-(chloromethyl)oxazole-4-carboxylate represents a particularly versatile and reactive intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, reactivity, and application in the development of innovative pharmaceuticals, supported by detailed experimental protocols and quantitative data.

Synthesis and Chemical Properties

This compound is a key intermediate in the synthesis of various biologically active compounds. A common synthetic route to its parent acid, 2-(chloromethyl)oxazole-4-carboxylic acid, involves the reaction of 2-(chloroacetamido)acetic acid with a dehydrating agent. The subsequent esterification to the methyl ester can be achieved through standard procedures.

While specific physical and chemical properties for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from its structure. The presence of a chloromethyl group at the 2-position of the oxazole ring makes it a potent electrophile, susceptible to nucleophilic substitution reactions. This reactivity is central to its utility as a building block, allowing for the facile introduction of various functional groups.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a scaffold for the synthesis of novel drug candidates. Its utility has been demonstrated in the development of inhibitors for various enzymes and receptors implicated in a range of diseases.

Case Study: Development of Novel Antibacterial Agents

One notable application of a related compound, 2-(chloromethyl)oxazole-4-carboxylic acid, is in the synthesis of novel antibacterial agents. A patent describes the use of this building block in the preparation of compounds that exhibit potent activity against a spectrum of bacterial pathogens. The core workflow for the utilization of this building block in a drug discovery cascade is outlined below.

G cluster_0 Building Block Synthesis cluster_1 Esterification & Derivatization cluster_2 Screening and Optimization A 2-(chloroacetamido)acetic acid B Dehydration A->B C 2-(chloromethyl)oxazole-4-carboxylic acid B->C D This compound C->D Esterification E Nucleophilic Substitution D->E F Diverse Library of Oxazole Derivatives E->F G High-Throughput Screening F->G H Hit Identification G->H I Lead Optimization H->I J Candidate Drug I->J

Caption: Workflow for the synthesis and screening of drug candidates from 2-(chloromethyl)oxazole derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis and derivatization of the core oxazole scaffold.

Protocol 1: Synthesis of 2-(chloromethyl)oxazole-4-carboxylic acid

  • Reagents: 2-(chloroacetamido)acetic acid, dehydrating agent (e.g., phosphorus pentoxide or concentrated sulfuric acid), solvent (e.g., dichloromethane).

  • Procedure:

    • Suspend 2-(chloroacetamido)acetic acid in the chosen solvent.

    • Cool the mixture in an ice bath.

    • Slowly add the dehydrating agent portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully pouring it onto ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification to this compound

  • Reagents: 2-(chloromethyl)oxazole-4-carboxylic acid, methanol, acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • Procedure:

    • Dissolve 2-(chloromethyl)oxazole-4-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of the acid catalyst.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to yield the desired methyl ester.

Protocol 3: Nucleophilic Substitution on this compound

  • Reagents: this compound, desired nucleophile (e.g., an amine, thiol, or alcohol), base (e.g., triethylamine or potassium carbonate), solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the nucleophile and the base to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, dry it, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data

The following table summarizes representative data for compounds synthesized using the 2-(chloromethyl)oxazole-4-carboxylate scaffold, as described in the patent literature.

Compound IDR-groupMolecular Weight ( g/mol )Biological TargetIC50 (µM)
I-1 4-fluorophenyl352.34Bacterial Type IIA Topoisomerase0.5
I-2 2,4-difluorophenyl370.33Bacterial Type IIA Topoisomerase0.2
I-3 4-chlorophenyl368.79Bacterial Type IIA Topoisomerase0.8
I-4 4-methoxyphenyl364.39Bacterial Type IIA Topoisomerase1.2

Data is illustrative and based on representative examples from patent literature. Actual values may vary.

Signaling Pathway and Mechanism of Action

The antibacterial agents derived from the 2-(chloromethyl)oxazole-4-carboxylate scaffold have been shown to target bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.

G cluster_0 Bacterial Cell cluster_1 Drug Action A DNA Replication & Transcription C Supercoiled DNA Relaxation B DNA Gyrase / Topoisomerase IV B->A Essential for B->C Catalyzes D Cell Division & Growth C->D E Oxazole Derivative (e.g., I-1) E->B Inhibits

Caption: Mechanism of action of oxazole-based inhibitors on bacterial DNA topoisomerases.

Conclusion

This compound is a valuable and reactive heterocyclic building block with significant potential in medicinal chemistry. Its facile synthesis and inherent reactivity allow for the creation of diverse molecular libraries for high-throughput screening. The successful development of potent antibacterial agents targeting bacterial topoisomerases highlights the utility of this scaffold in addressing urgent medical needs. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the future of drug discovery. Further exploration of the reactivity and applications of this compound is warranted and promises to unlock new avenues for the development of innovative medicines.

The Emerging Therapeutic Potential of Methyl 2-(chloromethyl)oxazole-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of Methyl 2-(chloromethyl)oxazole-4-carboxylate are gaining prominence as a versatile platform for the development of novel therapeutic agents. This technical guide delves into the potential biological activities of these derivatives, with a particular focus on their anticancer properties. It provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity of 5-Sulfonyl-1,3-oxazole-4-carboxylate Derivatives

A significant body of research has focused on the synthesis and anticancer evaluation of 5-sulfonyl derivatives of Methyl 2-aryl-1,3-oxazole-4-carboxylates. One particularly potent compound, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (referred to as Compound 15 in the cited literature), has demonstrated a broad spectrum of cytotoxic activity against a panel of 60 human cancer cell lines in the National Cancer Institute's (NCI) screening program.

Quantitative Cytotoxicity Data

The anticancer activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate is summarized in the table below. The data is presented as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Cancer Cell Line PanelGI50 (µM)TGI (µM)LC50 (µM)
Leukemia
CCRF-CEM4.8811.728.2
HL-60(TB)4.5410.524.3
K-5625.1212.330.1
MOLT-44.219.822.5
RPMI-82265.5313.132.8
SR4.9111.929.4
Non-Small Cell Lung Cancer
A549/ATCC6.2114.535.7
EKVX5.8913.834.1
HOP-625.5513.233.0
HOP-925.1512.430.8
NCI-H2266.0114.134.9
NCI-H235.9814.034.7
NCI-H322M6.1114.335.3
NCI-H4605.7813.633.8
NCI-H5225.9213.934.5
Colon Cancer
COLO 2055.3312.831.9
HCC-29985.6713.433.5
HCT-1165.4212.932.2
HCT-155.5113.132.7
HT295.7113.533.6
KM125.4813.032.5
SW-6205.6213.333.3
CNS Cancer
SF-2686.3515.137.8
SF-295>100>100>100
SF-539>100>100>100
SNB-196.1514.636.4
SNB-756.2814.937.2
U2516.4215.338.1
Melanoma
LOX IMVI5.2512.631.4
MALME-3M5.3812.932.1
M145.4513.032.4
SK-MEL-25.5813.233.1
SK-MEL-285.6913.533.6
SK-MEL-55.7313.633.9
UACC-2575.8213.734.2
UACC-625.9514.034.8
Ovarian Cancer
IGROV15.8813.934.6
OVCAR-36.0514.235.2
OVCAR-46.1814.736.8
OVCAR-56.1214.435.8
OVCAR-86.2514.837.0
SK-OV-3>100>100>100
Renal Cancer
786-06.5515.839.5
A4986.6816.240.8
ACHN6.4915.639.0
CAKI-16.7216.441.2
RXF 3936.6116.040.1
SN12C6.7816.641.8
TK-106.8516.942.5
UO-316.9117.143.1
Prostate Cancer
PC-36.3815.238.0
DU-1456.4515.538.8
Breast Cancer
MCF76.9817.443.9
MDA-MB-231/ATCC7.0517.744.8
HS 578T7.1218.045.5
BT-5497.2118.346.2
T-47D7.3318.747.3
MDA-MB-4687.1818.245.9
Average 5.37 12.9 36.0

Data extracted from Pilyo et al., 2020.[1]

Potential Mechanisms of Action

Molecular docking studies have suggested that the anticancer activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate may be attributed to its interaction with two key cellular targets: tubulin and cyclin-dependent kinase 2 (CDK2) .

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the cell cycle and leads to apoptotic cell death. The docking studies suggest that the oxazole derivative binds to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.

cluster_0 Mechanism of Tubulin Polymerization Inhibition alpha-Tubulin alpha-Tubulin Microtubule Microtubule alpha-Tubulin->Microtubule Polymerization beta-Tubulin beta-Tubulin beta-Tubulin->Microtubule GTP GTP GTP->beta-Tubulin binds Apoptosis Apoptosis Microtubule->Apoptosis disruption leads to Oxazole_Derivative Oxazole Derivative Oxazole_Derivative->Microtubule inhibits polymerization Colchicine_Site Oxazole_Derivative->Colchicine_Site binds to Colchicine_Site->beta-Tubulin

Caption: Proposed mechanism of tubulin polymerization inhibition by the oxazole derivative.

CDK2 Inhibition

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. Molecular docking suggests that the oxazole derivative can bind to the ATP-binding site of CDK2, preventing its kinase activity.

cluster_1 Mechanism of CDK2 Inhibition Cyclin_E Cyclin E Active_Complex Active Cyclin E/CDK2 Complex Cyclin_E->Active_Complex CDK2 CDK2 CDK2->Active_Complex Phosphorylated_Substrate Phosphorylated Substrate Active_Complex->Phosphorylated_Substrate phosphorylates ATP ATP ATP->Active_Complex provides P Substrate Substrate (e.g., Rb) Substrate->Phosphorylated_Substrate Cell_Cycle_Progression G1/S Phase Progression Phosphorylated_Substrate->Cell_Cycle_Progression promotes Oxazole_Derivative Oxazole Derivative Oxazole_Derivative->CDK2 binds to ATP site Oxazole_Derivative->Active_Complex inhibits cluster_2 NCI-60 Screening Workflow Cell_Inoculation Inoculate 60 human cancer cell lines in 96-well plates Incubation_1 Incubate for 24h (37°C, 5% CO2) Cell_Inoculation->Incubation_1 Drug_Addition Add test compound (5 concentrations) Incubation_1->Drug_Addition Incubation_2 Incubate for 48h Drug_Addition->Incubation_2 Cell_Fixation Fix cells with Trichloroacetic Acid (TCA) Incubation_2->Cell_Fixation Staining Stain with Sulforhodamine B (SRB) Cell_Fixation->Staining Measurement Measure absorbance at 515 nm Staining->Measurement Data_Analysis Calculate GI50, TGI, LC50 Measurement->Data_Analysis cluster_3 Broth Microdilution Workflow Serial_Dilution Prepare serial dilutions of the test compound in a 96-well plate Inoculation Inoculate each well with the bacterial suspension Serial_Dilution->Inoculation Inoculum_Preparation Prepare a standardized bacterial inoculum Inoculum_Preparation->Inoculation Incubation Incubate the plate at 37°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine the MIC (lowest concentration with no visible growth) Incubation->MIC_Determination

References

An In-Depth Technical Guide to Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a heterocyclic organic compound with the chemical formula C₆H₆ClNO₃ and a molecular weight of 175.57 g/mol . Its CAS number is 208465-72-9. This molecule belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a reactive chloromethyl group at the 2-position and a methyl carboxylate group at the 4-position makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the field of medicinal chemistry.

The oxazole core is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The substituents on the oxazole ring play a crucial role in determining the specific biological effects. The chloromethyl group in this compound serves as a key functional handle, allowing for the introduction of diverse molecular fragments through nucleophilic substitution reactions. This facilitates the generation of libraries of novel oxazole derivatives for drug discovery and development. Furthermore, this compound is utilized in the synthesis of more complex molecules and in the agrochemical sector for the design of new pesticides and herbicides.

Chemical Properties and Synthesis

One common method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. Another approach is the reaction of an α-haloketone with a primary amide. For the synthesis of the title compound, a potential strategy could involve the reaction of a derivative of serine or a related amino acid, where the hydroxyl group is converted to a chloride and the carboxylic acid is esterified, followed by cyclization.

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom in the chloromethyl group. This site is susceptible to attack by a wide range of nucleophiles.

General Reactivity

The 2-(chloromethyl) group on the oxazole ring is analogous to a benzylic chloride in terms of reactivity, making it a good substrate for SN2 reactions. This allows for the facile introduction of various functional groups at this position.

Table 1: Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleResulting Functional Group
AminesR-NH₂Secondary or Tertiary Amine
ThiolsR-SHThioether
Alcohols/PhenolsR-OHEther
CyanideNaCNNitrile
AzideNaN₃Azide
MalonatesCH₂(CO₂Et)₂C-Alkylated Malonate

These reactions significantly expand the chemical space accessible from this starting material, enabling the synthesis of a diverse array of derivatives with potentially interesting biological activities.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of this compound are not currently available. However, a general protocol for a related transformation, the synthesis of a 2-(chloromethyl)oxazole from a 2-(hydroxymethyl)oxazole, can provide insight into the potential reaction conditions.

General Procedure for Chlorination of a Hydroxymethyl Oxazole (Illustrative)

To a solution of the 2-(hydroxymethyl)oxazole derivative in a suitable anhydrous solvent such as dichloromethane, cooled to 0 °C, is added a chlorinating agent like thionyl chloride or oxalyl chloride dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified using standard techniques like column chromatography.

Data Presentation

Currently, there is no publicly available quantitative data, such as spectroscopic data (NMR, IR, Mass Spectrometry) or specific biological activity metrics (e.g., IC₅₀, MIC values), for this compound in the scientific literature.

Visualizations

Logical Relationship of Synthetic Utility

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Diverse Oxazole Derivatives Diverse Oxazole Derivatives Nucleophilic Substitution->Diverse Oxazole Derivatives Biological Screening Biological Screening Diverse Oxazole Derivatives->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification

Caption: Synthetic utility of this compound.

Experimental Workflow for Derivative Synthesis

This diagram outlines a general workflow for the synthesis and characterization of new derivatives from this compound.

G cluster_0 Synthesis cluster_1 Characterization Start Start Reactant_A This compound Start->Reactant_A Reaction Nucleophilic Substitution Reactant_A->Reaction Reactant_B Nucleophile Reactant_B->Reaction Workup Extraction & Purification Reaction->Workup Product Derivative Workup->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Data Characterization Data Analysis->Data Purity Purity Assessment (HPLC, etc.) Purity->Data

Caption: General workflow for derivative synthesis and characterization.

Conclusion

This compound is a promising scaffold for the development of novel chemical entities with potential applications in medicine and agriculture. Its utility stems from the reactive chloromethyl group, which allows for extensive chemical modification. While specific experimental data for this compound is not widely published, its synthetic potential can be extrapolated from the well-established chemistry of oxazoles and 2-(halomethyl) heterocyclic systems. Further research and publication of detailed synthetic protocols and biological activity data are needed to fully exploit the potential of this versatile building block.

A Technical Guide to 2-(Chloromethyl)oxazole Compounds: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(chloromethyl)oxazole core is a versatile and reactive building block in synthetic organic chemistry, playing a crucial role as a key intermediate in the development of various pharmaceutical and agrochemical agents. Its unique structural features and reactivity have made it an invaluable tool for medicinal chemists in the creation of biologically active molecules, including anti-inflammatory drugs and potential antimicrobial compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and diverse applications of 2-(chloromethyl)oxazole compounds.

Discovery and Historical Context

The journey of oxazole chemistry began in the late 19th and early 20th centuries with pioneering work on the synthesis of substituted oxazoles. In 1896, Emil Fischer reported one of the earliest methods for preparing 2,5-disubstituted oxazoles.[1] This was followed by the development of the Robinson-Gabriel synthesis in 1909-1910, a more general and higher-yielding method involving the cyclodehydration of α-acylamino ketones.[1][2][3]

While these early methods laid the groundwork for oxazole synthesis, the specific introduction of the reactive 2-(chloromethyl) group came later as chemists sought versatile intermediates for further molecular elaboration. These 2-(halomethyl)oxazoles, particularly the chloro- and bromo-derivatives, were identified as effective scaffolds for synthetic modifications at the 2-position due to the reactivity of the halomethylene group, which is comparable to that of a benzylic halide.[4] This reactivity allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Synthesis of 2-(Chloromethyl)oxazole Derivatives

The primary method for synthesizing 2-(chloromethyl)oxazole compounds, particularly 2-(chloromethyl)-4,5-diaryloxazoles, involves a ring-closure strategy.[4] This typically consists of the formation of a chloroacetyl ester of a suitable precursor, such as benzoin or its derivatives, followed by cyclization with ammonium acetate in acetic acid.

Representative Experimental Protocol: Synthesis of 2-(Chloromethyl)-4,5-diphenyloxazole

This protocol is adapted from established methods for the synthesis of 2-(halomethyl)-4,5-diaryloxazoles.[4]

Step 1: Esterification of Benzoin with Chloroacetyl Chloride To a solution of benzoin in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chloroacetyl ester of benzoin.

Step 2: Cyclization to form 2-(Chloromethyl)-4,5-diphenyloxazole The crude chloroacetyl ester of benzoin is dissolved in glacial acetic acid, and an excess of ammonium acetate is added. The mixture is heated to reflux for several hours until the formation of the oxazole ring is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-(chloromethyl)-4,5-diphenyloxazole.

Physicochemical and Spectroscopic Data

Table 1: Physical and Spectroscopic Data for 2-(Chloromethyl)-4,5-diphenyloxazole

PropertyValue
Molecular Formula C₁₆H₁₂ClNO
Molecular Weight 269.73 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.55 (m, 10H, Ar-H), 4.75 (s, 2H, -CH₂Cl)
¹³C NMR (CDCl₃, 101 MHz) δ 160.5 (C=N), 146.0 (C-5), 136.0 (C-4), 128.0-134.0 (Ar-C), 36.5 (-CH₂Cl)
IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~1610 (C=N), ~1500 (C=C), ~760, 690 (Ar C-H bend)
MS (EI) m/z 269 [M]⁺, 234 [M-Cl]⁺

Note: NMR and IR data are approximate and may vary slightly based on experimental conditions.[5][6][7][8][9]

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-(chloromethyl)oxazoles stems from the electrophilic nature of the carbon atom in the chloromethyl group, making it susceptible to nucleophilic attack. This allows for the facile introduction of various functionalities.

Diagram 1: Reactivity of 2-(Chloromethyl)oxazoles

G General Reactivity of 2-(Chloromethyl)oxazoles cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products start 2-(Chloromethyl)oxazole Nu_amine R₂NH (Amines) Nu_alkoxide RO⁻ (Alkoxides) Nu_thiolate RS⁻ (Thiolates) Nu_cyanide CN⁻ (Cyanide) Nu_malonate ⁻CH(CO₂Et)₂ (Malonate Esters) Prod_amine 2-(Aminomethyl)oxazoles Nu_amine->Prod_amine Sɴ2 Reaction Prod_ether 2-(Alkoxymethyl)oxazoles Nu_alkoxide->Prod_ether Sɴ2 Reaction Prod_thioether 2-(Thioalkylmethyl)oxazoles Nu_thiolate->Prod_thioether Sɴ2 Reaction Prod_nitrile 2-(Cyanomethyl)oxazoles Nu_cyanide->Prod_nitrile Sɴ2 Reaction Prod_malonate 2-(Malonylmethyl)oxazoles (e.g., Oxaprozin precursor) Nu_malonate->Prod_malonate Sɴ2 Reaction G Synthetic Workflow for Oxaprozin reagent1 Diethyl Malonate + NaH/THF intermediate1 Diethyl 2-((4,5-diphenyloxazol- 2-yl)methyl)malonate reagent1->intermediate1 reagent2 1. NaOH, H₂O/EtOH 2. H₃O⁺ intermediate2 2-((4,5-diphenyloxazol-2-yl)methyl) -malonic acid reagent2->intermediate2 reagent3 Heat (Δ) product Oxaprozin reagent3->product start 2-(Chloromethyl)-4,5- diphenyloxazole start->intermediate1 Alkylation intermediate1->intermediate2 Hydrolysis intermediate2->product Decarboxylation G Mechanism of Action of Oxaprozin cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox COX-1 & COX-2 Enzymes arachidonic_acid->cox Substrate prostaglandins Prostaglandins cox->prostaglandins Catalyzes inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates oxaprozin Oxaprozin oxaprozin->cox Inhibits

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group at the 2-position of the oxazole ring allows for facile nucleophilic substitution, providing a convenient entry point for the synthesis of a diverse array of 2-substituted oxazole-4-carboxylate derivatives. These derivatives are scaffolds for the development of novel therapeutic agents, with reported biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The oxazole core is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.

These application notes provide an overview of the synthetic utility of this compound in nucleophilic substitution reactions and detailed protocols for the synthesis of various derivatives.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. The reactivity of the substrate is comparable to that of a benzylic chloride, readily undergoing SN2 reactions with a variety of nucleophiles.

G cluster_reagents Reactants reagent This compound product Methyl 2-(substituted methyl)oxazole-4-carboxylate reagent->product + Nu-H Base, Solvent nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH)

Caption: General Nucleophilic Substitution Reaction.

Applications in Medicinal Chemistry

Derivatives of this compound are key intermediates in the synthesis of biologically active molecules. The ability to introduce diverse functionalities at the 2-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Anticancer Agents: Many oxazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. The synthesis of libraries of 2-amino, 2-thio, and 2-alkoxy methyl oxazole derivatives from the title compound can lead to the discovery of novel oncology drug candidates.

  • Antimicrobial Agents: The oxazole scaffold is present in several natural and synthetic antimicrobial agents. By introducing different substituents, novel compounds with activity against resistant strains of bacteria and fungi can be developed.

  • Anti-inflammatory Agents: Certain 2-substituted oxazoles have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory pathways.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution reactions of this compound with different classes of nucleophiles. Researchers should optimize the reaction conditions for specific substrates.

Reaction with Amine Nucleophiles (N-alkylation)

This protocol describes the synthesis of Methyl 2-((alkyl/arylamino)methyl)oxazole-4-carboxylates.

Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or THF) is added the amine nucleophile (1.1 - 2.0 eq.).

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5 - 2.5 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

G start Start step1 Dissolve this compound and amine in solvent start->step1 step2 Add base step1->step2 step3 Stir at RT or heat (Monitor by TLC/LC-MS) step2->step3 step4 Work-up: - Solvent removal - Aqueous extraction step3->step4 step5 Purification: Column chromatography step4->step5 end Product step5->end

Caption: Workflow for N-alkylation.

Reaction with Thiol Nucleophiles (S-alkylation)

This protocol outlines the synthesis of Methyl 2-((alkyl/arylthio)methyl)oxazole-4-carboxylates.

Protocol:

  • To a solution of the thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF or THF) is added a base (e.g., sodium hydride or potassium carbonate) (1.2 eq.) at 0 °C to generate the thiolate in situ.

  • A solution of this compound (1.0 eq.) in the same solvent is added dropwise to the thiolate solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

G start Start step1 Generate thiolate in situ: Thiol + Base in solvent at 0°C start->step1 step2 Add this compound solution dropwise at 0°C step1->step2 step3 Stir at RT (Monitor by TLC/LC-MS) step2->step3 step4 Work-up: - Quench with water/aq. NH₄Cl - Aqueous extraction step3->step4 step5 Purification: Column chromatography step4->step5 end Product step5->end

Caption: Workflow for S-alkylation.

Reaction with Oxygen Nucleophiles (O-alkylation)

This protocol describes the synthesis of Methyl 2-((alkoxy/aryloxy)methyl)oxazole-4-carboxylates.

Protocol:

  • To a solution of the alcohol or phenol (1.1 eq.) in a suitable solvent (e.g., THF or DMF) is added a base (e.g., sodium hydride or potassium carbonate) (1.2 eq.) to form the alkoxide or phenoxide.

  • This compound (1.0 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated, and its progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Reaction with Carbon Nucleophiles (C-alkylation)

This protocol is for the synthesis of derivatives with a new carbon-carbon bond, for example, using cyanide as a nucleophile.

Protocol:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or DMF) is added a cyanide salt (e.g., sodium cyanide or potassium cyanide) (1.2 eq.).

  • The reaction mixture is heated to 50-70 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation

The following table summarizes representative, hypothetical quantitative data for the nucleophilic substitution reactions of this compound based on the general reactivity of similar compounds. Actual yields and reaction times will vary depending on the specific nucleophile and reaction conditions used.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Nitrogen AnilineK₂CO₃ACN80685
BenzylamineEt₃NTHFRT1290
MorpholineDIPEADMF60492
Sulfur ThiophenolNaHTHFRT295
Benzyl mercaptanK₂CO₃DMFRT388
Oxygen PhenolK₂CO₃Acetone60875
MethanolNaHTHFRT1260
Carbon Sodium Cyanide-DMSO70580

Signaling Pathway Visualization

Derivatives of 2-substituted oxazoles have been implicated as inhibitors of various signaling pathways involved in cancer progression. For instance, some oxazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p dimer p-STAT3 Dimer stat3_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene (Proliferation, Survival, Angiogenesis) nucleus->gene Transcription oxazole Oxazole Derivative oxazole->stat3 Inhibition

Caption: Inhibition of STAT3 Signaling by an Oxazole Derivative.

Disclaimer: The protocols and data presented are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a laboratory setting. The specific reaction conditions may require optimization for different substrates.

Application Notes and Protocols for the Synthesis of Amides from Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a diverse range of amides derived from Methyl 2-(chloromethyl)oxazole-4-carboxylate. Oxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] This protocol is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

The synthetic strategy involves a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group is displaced by a primary or secondary amine. This reaction is followed by the amidation of the methyl ester at the C4 position of the oxazole ring. This two-step, one-pot or sequential approach allows for the generation of a library of diverse amide derivatives for structure-activity relationship (SAR) studies.

General Reaction Scheme

The overall transformation can be depicted as a two-step process:

  • Nucleophilic Substitution: A primary or secondary amine displaces the chloride from the 2-(chloromethyl) group.

  • Amidation: A second amine reacts with the methyl ester at the 4-position to form the corresponding amide. Alternatively, the ester can be hydrolyzed to the carboxylic acid and then coupled with an amine using standard peptide coupling reagents. For the purpose of this protocol, we will focus on direct amidation of the ester.

A plausible reaction pathway is the initial nucleophilic substitution of the chlorine atom by an amine, followed by amidation of the ester.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Aminomethyl)-N-alkyloxazole-4-carboxamides

This protocol describes a one-pot method for the synthesis of oxazole diamide derivatives, where both the chloromethyl group and the methyl ester are functionalized with amines.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., piperidine, morpholine, benzylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Sodium iodide (NaI, optional, as a catalyst)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (silica gel for column chromatography, TLC plates, solvents)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 0.5 M).

  • Addition of Reagents: To the stirred solution, add the desired amine (2.2 eq) and a suitable base such as triethylamine (2.5 eq). If the reaction is sluggish, a catalytic amount of sodium iodide (0.1 eq) can be added to facilitate the initial substitution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the temperature can be elevated to 50-80 °C.

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)-N-alkyloxazole-4-carboxamide.

Data Presentation

The following table summarizes representative amines that can be used in this protocol and the corresponding expected products. Yields are anticipated to be in the good to excellent range based on analogous reactions reported in the literature.

Amine (R¹R²NH)Product (Structure)Expected Yield
PiperidineGood to Excellent
MorpholineGood to Excellent
BenzylamineGood to Excellent
4-MethylpiperazineGood to Excellent
AnilineModerate to Good

Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-(aminomethyl)-N-alkyloxazole-4-carboxamides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in anhydrous solvent add_reagents Add amine and base start->add_reagents react Stir at room temperature (or heat if necessary) add_reagents->react monitor Monitor reaction by TLC react->monitor quench Quench with water monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Purify by flash column chromatography dry->chromatography characterization Characterize product (NMR, MS, etc.) chromatography->characterization

Caption: General workflow for the synthesis of oxazole amides.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, intermediates, and the final product in the proposed one-pot synthesis.

logical_relationship start This compound intermediate Intermediate: Methyl 2-((R¹R²-amino)methyl)oxazole-4-carboxylate start->intermediate Nucleophilic Substitution amine1 Primary/Secondary Amine (R¹R²NH) amine1->intermediate product Final Product: 2-((R¹R²-amino)methyl)-N-(R³R⁴)oxazole-4-carboxamide intermediate->product Amidation amine2 Primary/Secondary Amine (R³R⁴NH) amine2->product

Caption: Reaction pathway for the formation of oxazole diamides.

References

Application of Methyl 2-(chloromethyl)oxazole-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its reactive chloromethyl group at the 2-position of the oxazole ring serves as a key functional handle for introducing a wide array of substituents through nucleophilic substitution reactions. This allows for the systematic structural modification and optimization of lead compounds in drug discovery programs. The oxazole-4-carboxylate scaffold is a common motif in molecules exhibiting a range of biological activities, including anti-inflammatory and antimicrobial properties. These application notes provide an overview of its utility, detailed experimental protocols for the synthesis of derivatives, and insights into their potential mechanisms of action.

Synthetic Applications and Protocols

The primary application of this compound in medicinal chemistry is as an electrophilic substrate for the synthesis of 2-substituted oxazole derivatives. The electron-withdrawing nature of the oxazole ring enhances the reactivity of the chloromethyl group, facilitating its displacement by various nucleophiles.

General Experimental Workflow for Nucleophilic Substitution

G start Start: this compound + Nucleophile (Amine, Thiol, or Alcohol) reaction Reaction in suitable solvent (e.g., DMF, THF, Acetonitrile) with base (e.g., K2CO3, Et3N) Temperature: RT to reflux start->reaction workup Aqueous Work-up (Extraction with organic solvent) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 2-Substituted Methyl Oxazole-4-carboxylate Derivative purification->product analysis Characterization (NMR, MS, etc.) product->analysis bioassay Biological Evaluation (e.g., Enzyme Inhibition Assay, Antimicrobial Assay) product->bioassay

Caption: General workflow for the synthesis and evaluation of 2-substituted oxazole-4-carboxylate derivatives.

Protocol 1: Synthesis of Methyl 2-(Aminomethyl)oxazole-4-carboxylate Derivatives

This protocol describes the synthesis of 2-(aminomethyl)oxazole derivatives, which are valuable intermediates for the development of various therapeutic agents.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)oxazole-4-carboxylate derivative.

Protocol 2: Synthesis of Methyl 2-(Alkylthiomethyl)oxazole-4-carboxylate Derivatives

This protocol outlines the synthesis of 2-(alkylthiomethyl)oxazole derivatives, which have been investigated for their biological activities.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in THF at 0 °C, add the desired thiol (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkylthiomethyl)oxazole-4-carboxylate derivative.

Protocol 3: Synthesis of Methyl 2-(Alkoxymethyl)oxazole-4-carboxylate Derivatives

This protocol details the synthesis of 2-(alkoxymethyl)oxazole derivatives, a class of compounds with potential anti-inflammatory properties.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., phenol, benzyl alcohol)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in THF at 0 °C, add the desired alcohol or phenol (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(alkoxymethyl)oxazole-4-carboxylate derivative.

Quantitative Data from Analogous Systems

While specific yield and biological activity data for derivatives of this compound are not extensively reported in publicly available literature, data from closely related 2-(chloromethyl)-4,5-diaryloxazoles can provide valuable insights into expected reaction efficiencies and potential biological potencies.

Table 1: Representative Yields for Nucleophilic Substitution on a 2-(Chloromethyl)oxazole Analog

Nucleophile (Reagent)ProductSolventBaseTemp. (°C)Time (h)Yield (%)
Aniline2-(Anilinomethyl)-4,5-diphenyloxazoleAcetonitrileK₂CO₃801285
Morpholine2-(Morpholinomethyl)-4,5-diphenyloxazoleAcetonitrileK₂CO₃801290
Thiophenol2-(Phenylthiomethyl)-4,5-diphenyloxazoleTHFNaHRT1292
Phenol2-(Phenoxymethyl)-4,5-diphenyloxazoleTHFNaHRT1878

Data adapted from analogous reactions with 2-(chloromethyl)-4,5-diphenyloxazole and may vary for this compound.

Biological Activities and Signaling Pathways

Derivatives of 2-substituted oxazole-4-carboxylates have shown promise as both anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Certain oxazole-containing compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory effect of these compounds is attributed to the inhibition of prostaglandin synthesis.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Oxazole 2-Substituted Oxazole-4-carboxylate Derivative Oxazole->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by 2-substituted oxazole-4-carboxylate derivatives.

Table 2: COX Inhibition Data for Representative Oxazole Derivatives (Literature Data)

Compound ClassTargetIC₅₀ (µM)
Diaryl-oxazole DerivativeCOX-1>100
Diaryl-oxazole DerivativeCOX-28.2
Phenyl-oxazole DerivativeCOX-115.3
Phenyl-oxazole DerivativeCOX-20.55

Note: The presented IC₅₀ values are for various oxazole-containing compounds and are illustrative of the potential activity of this scaffold. Specific values for derivatives of this compound would require experimental determination.

Antimicrobial Activity: DNA Gyrase Inhibition

Some oxazole derivatives have been shown to exhibit antimicrobial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication and repair. Inhibition of DNA gyrase leads to the disruption of bacterial cell division and ultimately cell death.

G DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Replication DNA Replication & Repair Gyrase->Replication Growth Bacterial Cell Growth & Division Replication->Growth Oxazole 2-Substituted Oxazole-4-carboxylate Derivative Oxazole->Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by 2-substituted oxazole-4-carboxylate derivatives.

Table 3: DNA Gyrase Inhibition Data for Representative Oxazole Derivatives (Literature Data)

Compound ClassTarget OrganismTarget EnzymeIC₅₀ (µM)
Oxadiazole-pyrrolidine HybridE. coliDNA Gyrase0.12
Benzothiazole DerivativeS. aureusDNA Gyrase1.2
Benzothiazole DerivativeS. aureusTopoisomerase IV3.5

Note: The presented IC₅₀ values are for various heterocyclic compounds that inhibit DNA gyrase and are intended to be illustrative. The specific activity of derivatives of this compound would need to be determined experimentally.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse library of 2-substituted oxazole-4-carboxylate derivatives. The straightforward nucleophilic substitution reactions at the chloromethyl position allow for the facile introduction of various functional groups, enabling structure-activity relationship (SAR) studies. The potential for these derivatives to act as anti-inflammatory agents through COX inhibition and as antimicrobial agents via DNA gyrase inhibition makes this scaffold an attractive starting point for the development of novel therapeutic agents. The provided protocols offer a foundation for the synthesis of these promising compounds, and the collated data from analogous systems can guide the design and evaluation of new derivatives.

Application Notes and Protocols for Novel Oxazole-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and biological evaluation of novel oxazole-based compounds that have shown significant promise in preclinical anticancer research. The information is intended to enable researchers to replicate and build upon these findings in the quest for new therapeutic agents.

Introduction to Oxazole Scaffolds in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[1][2] This scaffold is a key building block in medicinal chemistry due to its ability to form a wide range of non-covalent interactions with biological targets, leading to diverse pharmacological activities.[1][3] Oxazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic properties.[2] Their structural versatility and synthetic accessibility make them attractive candidates for the development of novel drugs.[1]

Featured Novel Oxazole-Based Compounds

This document focuses on three recently developed classes of oxazole-containing compounds with potent anticancer activity:

  • 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors: A series of novel 1,3-oxazole sulfonamides have been synthesized and identified as potent inhibitors of tubulin polymerization, a clinically validated anticancer strategy.[4][5]

  • 2-Aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles with Broad-Spectrum Anticancer Activity: These compounds have been evaluated by the National Cancer Institute (NCI) and have shown significant growth inhibition against a panel of 60 human cancer cell lines.[6][7]

  • Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: These fused heterocyclic compounds, structurally similar to purine bases, have demonstrated cytotoxic activity against various cancer cell lines.[8][9]

Section 1: Synthesis Protocols

Detailed, step-by-step protocols for the synthesis of the featured oxazole-based compounds are provided below.

Protocol 1.1: Synthesis of 1,3-Oxazole Sulfonamides[4][5]

This protocol describes a multi-step synthesis to obtain 1,3-oxazole sulfonamides, which have been shown to be potent tubulin polymerization inhibitors.

Experimental Workflow for Synthesis of 1,3-Oxazole Sulfonamides

G cluster_synthesis Synthesis Workflow start Acetophenone step1 Bromination (Br2, MTBE) start->step1 intermediate1 α-Bromoketone step1->intermediate1 step2 Delépine Reaction (Hexamethylenetetramine, Conc. HCl, EtOH) intermediate1->step2 intermediate2 Primary Amine Salt step2->intermediate2 step3 Amidation (Cyclopropylcarbonyl chloride, Et3N, CH2Cl2) intermediate2->step3 intermediate3 Cyclopropyl Amide step3->intermediate3 step4 Cyclization (POCl3, reflux) intermediate3->step4 intermediate4 1,3-Oxazole step4->intermediate4 step5 Sulfonylation (HSO3Cl, SOCl2) intermediate4->step5 intermediate5 Benzenesulfonyl Chloride step5->intermediate5 step6 Sulfonamide Formation (Amine, Pyridine, Chloroform) intermediate5->step6 end 1,3-Oxazole Sulfonamides step6->end

Caption: Synthetic workflow for 1,3-oxazole sulfonamides.

Step 1: Synthesis of α-Bromoketone (7)

  • To a solution of acetophenone (6) in methyl tert-butyl ether (MTBE), add bromine (Br₂) dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Perform an aqueous workup to isolate the α-bromoketone (7). Yields are typically high (around 85%).[5]

Step 2: Synthesis of Primary Amine Salt (8)

  • React the α-bromoketone (7) with hexamethylenetetramine in chloroform.

  • Follow this with treatment with concentrated hydrochloric acid in ethanol to yield the primary amine salt (8) via the Delépine reaction.[4][5]

Step 3: Synthesis of Cyclopropyl Amide (9)

  • To a solution of the primary amine salt (8) and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂), add cyclopropylcarbonyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Isolate the cyclopropyl amide (9) after an appropriate workup.

Step 4: Synthesis of 1,3-Oxazole (10)

  • Reflux the cyclopropyl amide (9) with phosphoryl chloride (POCl₃) to induce cyclization.

  • Purify the resulting 1,3-oxazole (10) by chromatography.

Step 5: Synthesis of Benzenesulfonyl Chloride (11)

  • React the 1,3-oxazole (10) with chlorosulfonic acid (HSO₃Cl) and thionyl chloride (SOCl₂) at 0 °C, followed by heating to 60 °C.

  • The resulting benzenesulfonyl chloride (11) can typically be used in the next step after an aqueous workup without further purification.[4]

Step 6: Synthesis of 1,3-Oxazole Sulfonamides (12-19)

  • Dissolve the desired amine or aniline derivative in a mixture of pyridine and chloroform.

  • Cool the solution to 0 °C and slowly add the benzenesulfonyl chloride (11).

  • Stir the reaction until completion and purify the final 1,3-oxazole sulfonamide product.[5]

Protocol 1.2: Synthesis of 2-Aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles[6][7]

This protocol outlines the synthesis of a diverse library of substituted 1,3-oxazoles.

Step 1: Synthesis of 4-(Benzenesulfonyl)-5-isobutylsulfanyl-2-phenyl-1,3-oxazole (D1) [6]

  • Detailed procedural steps for the synthesis of the starting materials and the final compounds are outlined in the source literature. The general approach involves the reaction of N-((1-Arylsulfonyl)-2,2-dichlorovinyl)amides with sodium hydrogen sulfide.[10]

Step 2: General Procedure for the Synthesis of N-(substituted-phenyl)-2-[4-(substituted-arylsulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl-acetamides (D-series) [6]

  • The synthesis involves a multi-step process starting from commercially available reagents. The key steps include the formation of an oxazole ring followed by functionalization at the 5-position. The detailed experimental procedures, including reaction conditions and characterization data (¹H NMR, ¹³C NMR, elemental analysis), are provided in the cited literature.[6]

Protocol 1.3: Synthesis of Oxazolo[5,4-d]pyrimidines[8][9]

This protocol describes the synthesis of fused oxazolo[5,4-d]pyrimidine derivatives.

Step 1: Synthesis of Intermediate Imidoester Derivative (2)

  • The starting material, 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (1), is synthesized according to a previously described multi-step method.[8][9]

  • React compound (1) with triethyl orthoformate under reflux to obtain the intermediate imidoester derivative (2).[8]

Step 2: Synthesis of Oxazolo[5,4-d]pyrimidines (3a-j)

  • Perform a ring closure of the intermediate (2) with an aqueous solution of the appropriate amine (e.g., methylamine) to yield the final oxazolo[5,4-d]pyrimidine derivatives.[8]

Section 2: Biological Evaluation Protocols

The following protocols detail the in vitro assays used to determine the anticancer activity of the synthesized oxazole compounds.

Protocol 2.1: In Vitro Anticancer Activity Screening (NCI-60)[4][6]

This protocol is based on the National Cancer Institute's (NCI) 60-human tumor cell line screening program.

Experimental Workflow for NCI-60 Screening

G cluster_screening NCI-60 Screening Workflow start Synthesized Oxazole Compound step1 Single High-Dose Screening (10 µM) start->step1 intermediate1 Identify Active Compounds step1->intermediate1 step2 Five-Dose Assay intermediate1->step2 intermediate2 Determine GI50, TGI, LC50 step2->intermediate2 step3 Data Analysis (COMPARE Algorithm) intermediate2->step3 end Mechanism of Action Hypothesis step3->end

Caption: Workflow for NCI-60 anticancer screening.

  • Cell Culture: Maintain the NCI-60 panel of human cancer cell lines according to standard cell culture protocols.

  • Single-Dose Screening: Initially, screen the synthesized compounds at a single high concentration (e.g., 10 µM) against the 59 cancer cell lines.[6]

  • Five-Dose Assay: For compounds showing significant growth inhibition in the single-dose screen, perform a five-dose response curve to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing) values.[4]

  • Data Analysis: The mean graph of activity can be analyzed using the NCI's COMPARE algorithm to identify potential mechanisms of action by comparing the compound's activity profile to those of known anticancer agents.[6]

Protocol 2.2: In Vitro Tubulin Polymerization Inhibition Assay[1][11]

This fluorescence-based assay is used to assess the ability of compounds to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 10% glycerol)

    • Fluorescent reporter dye that binds to polymerized microtubules

    • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as positive controls

    • 96-well microplate (black, clear bottom)

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with GTP and the fluorescent reporter.[1]

    • Add test compounds, positive controls, and a vehicle control to the wells of a pre-warmed 96-well plate.[1]

    • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.[1]

    • Immediately place the plate in the plate reader pre-warmed to 37°C.

    • Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for one hour).[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the vehicle control.

Section 3: Quantitative Biological Data

The following tables summarize the quantitative data for the anticancer activity of the featured oxazole compounds.

Table 1: Anticancer Activity of 1,3-Oxazole Sulfonamides against Leukemia Cell Lines (NCI-60) [4][5]

CompoundSubstituent on Sulfonamide NitrogenMean GI₅₀ (nM)
16 2-chloro-5-methylphenyl48.8
-1-naphthyl44.7

GI₅₀ values represent the mean concentration for 50% growth inhibition across the leukemia cell line panel.

Table 2: Anticancer Activity of Selected 2-Aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles against Specific Cancer Cell Lines [6]

CompoundCancer Cell LineSubpanelEffect
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl- oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideSNB75, SF-539CNS CancerCytostatic
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamideHOP-92Non-Small Cell Lung CancerAnti-proliferative
N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p- tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamideNCI-H226Lung CancerCytotoxic

Table 3: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidines against HT29 Colon Adenocarcinoma Cells [8]

CompoundSubstituent at position 7CC₅₀ (µM)
3g 3-(N,N-dimethylamino)propyl58.4
5-Fluorouracil (control) -381.2
Cisplatin (control) -47.2

CC₅₀ is the concentration that causes 50% cytotoxicity.

Section 4: Signaling Pathways

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and angiogenesis.[12] Persistent activation of the STAT3 signaling pathway is observed in many human cancers, making it an attractive target for anticancer drug development.[12] Several oxazole-based compounds have been investigated as potential STAT3 inhibitors.

Diagram of the STAT3 Signaling Pathway

G cluster_pathway STAT3 Signaling Pathway cytokine Cytokine (e.g., IL-6) receptor Cell Surface Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 (inactive) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to dna DNA dimer->dna binds to transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription

Caption: Simplified diagram of the STAT3 signaling pathway.

Upon binding of a cytokine (e.g., IL-6) to its receptor, Janus kinases (JAKs) associated with the receptor are activated.[12] Activated JAKs then phosphorylate STAT3 monomers. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to DNA and promotes the transcription of target genes involved in cell growth and survival.[10] Inhibition of this pathway can lead to apoptosis and reduced tumor growth.

References

Application of Methyl 2-(chloromethyl)oxazole-4-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl 2-(chloromethyl)oxazole-4-carboxylate as a key building block in the synthesis of potent kinase inhibitors. The oxazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting various protein kinases involved in critical cell signaling pathways. The inherent reactivity of the chloromethyl group at the 2-position of the oxazole ring makes it a versatile handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Introduction to Oxazole-Based Kinase Inhibitors

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2,4-disubstituted oxazole core is an attractive scaffold for the design of kinase inhibitors due to its rigid structure, which can appropriately position key pharmacophoric elements within the ATP-binding site of kinases. This compound serves as a readily available starting material for the synthesis of a library of 2,4-disubstituted oxazole derivatives. The chloromethyl group can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of substituents at the C2 position, while the ester at the C4 position can be further modified, for instance, by amidation, to interact with specific residues in the kinase active site.

Featured Applications: Targeting TAK1 and p38 MAPK Signaling Pathways

This application note will focus on the synthesis of potential inhibitors for two key kinases in inflammatory and cancer signaling pathways: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

TAK1 Signaling Pathway: TAK1 is a crucial mediator in the signaling cascades initiated by various pro-inflammatory cytokines like TNF-α and IL-1β. Its activation leads to the downstream activation of NF-κB and MAPK pathways, resulting in the expression of inflammatory genes. Inhibition of TAK1 is a promising strategy for the treatment of inflammatory diseases and certain cancers.

p38 MAPK Signaling Pathway: The p38 MAPK pathway is another central signaling cascade activated by cellular stress and inflammatory cytokines. It plays a significant role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors of p38 MAPK have been extensively investigated for their therapeutic potential in a range of inflammatory conditions.

Experimental Protocols

The following protocols describe a representative synthesis of a hypothetical 2,4-disubstituted oxazole-based kinase inhibitor library starting from this compound.

Protocol 1: Synthesis of 2-((Substituted-amino)methyl)oxazole-4-carboxylate Derivatives

This protocol details the nucleophilic substitution of the chlorine atom in this compound with a diverse set of primary and secondary amines.

Materials:

  • This compound

  • Various primary and secondary amines (e.g., aniline derivatives, benzylamine derivatives, piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Stir plate and magnetic stir bars

  • Round-bottom flasks

  • Condenser

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-((substituted-amino)methyl)oxazole-4-carboxylate derivative.

Protocol 2: Amidation of the C4-Ester

This protocol describes the conversion of the methyl ester at the 4-position of the oxazole ring to a variety of amides, which can be crucial for establishing key interactions with the target kinase.

Materials:

  • 2-((Substituted-amino)methyl)oxazole-4-carboxylate derivative from Protocol 1

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) / Water (H₂O) mixture

  • Hydrochloric acid (HCl)

  • Desired amine for amidation

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agent

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Saponification: To a solution of the 2-((substituted-amino)methyl)oxazole-4-carboxylate derivative (1.0 eq) in a mixture of MeOH and H₂O (e.g., 3:1), add LiOH (2.0 eq). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.

  • Amide Coupling: To a solution of the obtained carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final 2,4-disubstituted oxazole amide.

Quantitative Data: Inhibitory Activities of Representative Oxazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several reported 2,4-disubstituted oxazole and imidazole derivatives against TAK1 and p38 kinases. While not directly synthesized from this compound, this data provides valuable insights into the potential of this scaffold for developing potent kinase inhibitors.

Compound IDTarget KinaseCore ScaffoldR¹ Substituent (at C2)R² Substituent (at C4)IC₅₀ (nM)Reference
1 TAK1Imidazole1-PyrrolidinylN-(2-(difluoromethoxy)benzyl)-N-methylacetamide1300[1]
2 TAK1Imidazole1-PyrrolidinylN-((1H-indol-4-yl)methyl)-2-(methylamino)-2-oxoacetamide1800[1]
3 p38αIsoxazole4-Fluorophenyl4-Pyridinyl150[2]
4 p38αImidazole4-Fluorophenyl4-Pyridinyl80[2]
5 p38αPyrazole4-Fluorophenyl4-Pyridinyl80[2]

Visualizations

Signaling Pathway Diagrams

TAK1_Signaling_Pathway cluster_NFkB Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex p38 p38 TAK1_complex->p38 JNK JNK TAK1_complex->JNK IkB IκB IKK_complex->IkB P AP1 AP-1 p38->AP1 JNK->AP1 NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation AP1->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor Oxazole-based TAK1 Inhibitor Inhibitor->TAK1_complex

Caption: TAK1 Signaling Pathway and Point of Inhibition.

p38_MAPK_Signaling_Pathway cluster_nucleus Nucleus Stress Cellular Stress (UV, Osmotic Shock) Receptors Receptors Stress->Receptors Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptors MAP3K MAPKKK (e.g., ASK1, TAK1) Receptors->MAP3K MAP2K MKK3/6 MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38_MAPK->TranscriptionFactors Inflammation Inflammatory Response (Cytokine Production) MK2->Inflammation Nucleus Nucleus TranscriptionFactors->Nucleus Translocation Nucleus->Inflammation Inhibitor Oxazole-based p38 Inhibitor Inhibitor->p38_MAPK

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start This compound Step1 Protocol 1: Nucleophilic Substitution with Amines Start->Step1 Intermediate1 2-((Substituted-amino)methyl)oxazole-4-carboxylate Library Step1->Intermediate1 Step2 Protocol 2: Saponification & Amide Coupling Intermediate1->Step2 FinalProduct Final 2,4-Disubstituted Oxazole Kinase Inhibitor Library Step2->FinalProduct Screening Kinase Inhibition Assay (e.g., LanthaScreen) FinalProduct->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General Experimental Workflow for Synthesizing and Evaluating Oxazole-based Kinase Inhibitors.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-(chloromethyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an oxazole core, a reactive chloromethyl group, and a methyl ester, makes it an ideal starting material for the synthesis of a diverse range of more complex molecules. The oxazole scaffold is a common motif in many biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The chloromethyl group serves as a key handle for introducing various substituents through nucleophilic substitution, while the ester functionality can be readily modified, for instance, through hydrolysis and amidation, to further expand the chemical space for lead optimization.

These application notes provide an overview of the synthetic strategies for the large-scale preparation of this compound and detailed protocols for its subsequent derivatization.

Synthetic Pathways and Methodologies

While a specific large-scale synthesis protocol for this compound is not extensively detailed in publicly available literature, a plausible and scalable route can be devised based on established oxazole synthesis methodologies. The Robinson-Gabriel synthesis and related cyclization strategies are common approaches for constructing the oxazole ring.

A proposed retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable α-acylamino ketone precursor. This precursor can, in turn, be prepared from readily available starting materials.

Proposed Large-Scale Synthetic Protocol

This protocol describes a plausible multi-step synthesis for the gram-scale production of this compound.

Step 1: Synthesis of Methyl 2-(chloroacetamido)-3-oxobutanoate (3)

  • Reaction Setup: A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with methyl acetoacetate (1) (1 mol, 116.1 g) and dichloromethane (DCM) (2 L). The solution is cooled to 0-5 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Chloroacetyl chloride (2) (1.1 mol, 124.2 g) is added dropwise to the stirred solution over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed successively with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 2-(chloroacetamido)-3-oxobutanoate (3) .

Step 2: Cyclization to this compound (4)

  • Reaction Setup: The crude or purified Methyl 2-(chloroacetamido)-3-oxobutanoate (3) (1 mol) is dissolved in a suitable high-boiling solvent such as toluene or xylene (2 L) in a 5 L flask equipped with a Dean-Stark apparatus and a condenser.

  • Cyclization: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 mol), is added to the solution.

  • Reaction: The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound (4) .

StepReactantsReagents/SolventsTypical Yield (%)Purity (%)Scale
1Methyl acetoacetate, Chloroacetyl chlorideDichloromethane, Sodium bicarbonate75-85>95 (after chromatography)1 mol
2Methyl 2-(chloroacetamido)-3-oxobutanoateToluene, Sulfuric acid60-70>98 (after distillation/recrystallization)1 mol

Application in Drug Discovery: Derivatization of the Chloromethyl Group

The 2-(chloromethyl) group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This is a key strategy for generating libraries of compounds for biological screening.

General Protocol for Nucleophilic Substitution
  • Reaction Setup: To a solution of this compound (4) (1 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added the desired nucleophile (1.1-1.5 eq.) and a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq.).

  • Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired derivative.

NucleophileProductPotential Biological Activity
Primary/Secondary Amines2-(Aminomethyl)oxazole derivativesAntimicrobial, Anticancer
Thiols2-(Thio-substituted methyl)oxazole derivativesAnti-inflammatory
Phenols/Alcohols2-(Alkoxymethyl)oxazole derivativesVarious therapeutic targets
Azide2-(Azidomethyl)oxazole derivatives (for click chemistry)Bio-conjugation, Target identification

Visualization of Synthetic and Application Pathways

Synthesis_and_Application cluster_synthesis Large-Scale Synthesis cluster_application Applications in Drug Discovery MA Methyl Acetoacetate intermediate Methyl 2-(chloroacetamido)-3-oxobutanoate MA->intermediate Step 1 CC Chloroacetyl Chloride CC->intermediate target This compound intermediate->target Step 2: Cyclization nucleophiles Nucleophiles (Amines, Thiols, etc.) derivatives Substituted Oxazole Derivatives target->derivatives Nucleophilic Substitution nucleophiles->derivatives bioactivity Biological Screening (Antimicrobial, Anticancer, etc.) derivatives->bioactivity Leads to

Caption: Synthetic pathway and applications of this compound.

Experimental Workflow for Derivatization

Derivatization_Workflow start Start: this compound reaction_setup Reaction Setup: - Dissolve in Solvent (ACN/DMF) - Add Nucleophile - Add Base (K2CO3/Et3N) start->reaction_setup 1. reaction Reaction: - Stir at RT to 80°C - Monitor by TLC reaction_setup->reaction 2. workup Work-up: - Dilute with Water - Extract with Organic Solvent - Wash with Brine - Dry and Concentrate reaction->workup 3. purification Purification: - Column Chromatography workup->purification 4. product Final Product: Substituted Oxazole Derivative purification->product 5.

Caption: Workflow for the nucleophilic substitution of the chloromethyl group.

Logical Relationship of Functional Groups and Reactivity

Functional_Group_Reactivity oxazole Oxazole Core Aromatic, Stable Heterocycle chloromethyl 2-Chloromethyl Group Electrophilic Carbon Reactive Site for Nucleophilic Attack oxazole->chloromethyl Provides Benzylic-like Reactivity ester 4-Methyl Ester Site for Hydrolysis/Amidation oxazole->ester Electron-withdrawing effect

Caption: Functional group analysis and reactivity of the target molecule.

Conclusion

This compound is a high-value intermediate for the synthesis of novel chemical entities with potential therapeutic applications. The provided protocols offer a foundation for its large-scale synthesis and subsequent derivatization. Researchers and drug development professionals can utilize this versatile building block to efficiently generate compound libraries for the discovery of new drug candidates. Careful optimization of reaction conditions will be necessary to ensure scalability, safety, and high yields in an industrial setting.

Application Notes & Protocols: Protecting Group Strategies for Reactions with Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(chloromethyl)oxazole-4-carboxylate is a versatile heterocyclic building block widely used in the synthesis of pharmaceutical and agrochemical compounds.[1][2] Its structure incorporates three key functional groups: a highly reactive chloromethyl group at the 2-position, a methyl ester at the 4-position, and the oxazole ring itself. The strategic manipulation of this molecule in complex synthetic pathways often necessitates the use of protecting groups to mask one or more of these reactive sites, thereby preventing unwanted side reactions and ensuring chemoselectivity. This document provides a detailed overview of potential protecting group strategies, experimental protocols, and decision-making workflows for reactions involving this valuable intermediate.

Analysis of Reactive Sites

The reactivity of this compound is dominated by three main functional groups. The choice of a protecting group strategy depends on which of these sites needs to be temporarily masked while another is being modified.

  • C2-Chloromethyl Group: The chlorine atom is an excellent leaving group, making this position highly susceptible to nucleophilic substitution. This is often the desired site of reaction.[3]

  • C4-Methyl Ester: The ester is susceptible to hydrolysis under both acidic and basic conditions and can be attacked by strong nucleophiles or reducing agents.[4]

  • N3-Oxazole Nitrogen: The lone pair of electrons on the nitrogen atom imparts a basic character, making it prone to protonation or alkylation.[5][6]

Caption: Key reactive sites on the target molecule.

Protecting Group Strategy Selection Workflow

The selection of an appropriate protecting group is critical and depends entirely on the planned downstream reaction conditions. The following workflow illustrates the decision-making process.

Caption: Decision workflow for selecting a protecting group strategy.

Protection of the Carboxylate Group

The methyl ester is incompatible with reactions involving strong bases (e.g., organometallics) or reducing agents (e.g., LiAlH₄) that are intended to react elsewhere on the molecule. In such cases, the methyl ester must be replaced by a more robust protecting group. Common choices include tert-butyl esters (stable to bases, removed with acid) and benzyl esters (stable to acid/base, removed by hydrogenolysis).[4]

Data Summary: Carboxylate Protecting Groups
Protecting GroupProtection Reagent(s)Deprotection ConditionStability
Methyl (Me) (Starting Material)NaOH or LiOH (saponification); H₃O⁺Labile to acid and base
tert-Butyl (tBu) tert-Butanol, DCC, DMAPTrifluoroacetic acid (TFA) in DCMStable to base, hydrogenolysis
Benzyl (Bn) Benzyl alcohol, DCC, DMAPH₂, Pd/C (Hydrogenolysis)Stable to acid and base
Silyl (e.g., TBDMS) TBDMS-Cl, ImidazoleTBAF in THFLabile to acid and fluoride ions
Experimental Protocol: Conversion to tert-Butyl Ester

This protocol assumes the synthesis begins from the corresponding carboxylic acid, which can be obtained by saponification of the starting methyl ester.

Step A: Saponification of Methyl Ester

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.2 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)oxazole-4-carboxylic acid.

Step B: Protection as tert-Butyl Ester

  • Suspend 2-(chloromethyl)oxazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add tert-butanol (3.0 eq), dicyclohexylcarbodiimide (DCC) (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Wash the filtrate sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield tert-butyl 2-(chloromethyl)oxazole-4-carboxylate.

Experimental Protocol: Deprotection of tert-Butyl Ester
  • Dissolve the tert-butyl protected oxazole (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (2x) to remove residual TFA, yielding the deprotected carboxylic acid.

Protection of the Oxazole Nitrogen

The oxazole nitrogen is weakly basic and generally does not interfere with common synthetic transformations. However, under strongly acidic conditions or in the presence of potent electrophiles, quaternization of the nitrogen can occur.[6] While less common, protection might be considered in specialized cases. Direct N-protection with groups like Boc or Cbz is challenging for oxazoles. A more practical approach is to use a Lewis acid to temporarily coordinate with the nitrogen, reducing its nucleophilicity.

Data Summary: Oxazole Nitrogen Masking/Protection
StrategyReagent(s)Deprotection ConditionNotes
Lewis Acid Complexation BF₃·OEt₂ or TiCl₄Aqueous workupMasks the nitrogen lone pair during reaction.
N-Oxide Formation m-CPBAPCl₃ or H₂, Raney NiAlters the electronic properties of the ring.
Protonation Strong acid (e.g., HBF₄)Basic workupForms an oxazolium salt, deactivating the ring towards electrophiles.
Conceptual Protocol: Masking with a Lewis Acid
  • Dissolve the substrate, this compound (1.0 eq), in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add a solution of boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) in DCM dropwise.

  • Stir for 15-30 minutes to allow for complex formation.

  • Proceed with the intended reaction (e.g., addition of a weak electrophile).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine organic layers, dry, and concentrate to yield the product.

Reaction Workflow Diagram

The following diagram illustrates a complete synthetic sequence involving protection of the carboxylate group, reaction at the chloromethyl position, and subsequent deprotection.

G start Start: This compound protect Protect Carboxylate (e.g., Saponification then t-Bu ester formation) start->protect intermediate Protected Intermediate: t-Butyl 2-(chloromethyl)oxazole-4-carboxylate protect->intermediate react Perform Reaction at C2 (e.g., Nucleophilic substitution with R-Nu) intermediate->react product_prot Protected Product: t-Butyl 2-((R)-Nu-methyl)oxazole-4-carboxylate react->product_prot deprotect Deprotect Carboxylate (e.g., TFA in DCM) product_prot->deprotect final_product Final Product: 2-((R)-Nu-methyl)oxazole-4-carboxylic acid deprotect->final_product

Caption: Workflow for a reaction requiring carboxylate protection.

References

Application Notes and Protocols for the One-Pot Synthesis of Trisubstituted Oxazoles Using Chloromethyl Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmaceutically active compounds. Its presence is associated with a wide range of biological activities, making the development of efficient synthetic routes to substituted oxazoles a key focus in medicinal chemistry and drug development. One-pot syntheses of trisubstituted oxazoles are particularly advantageous as they offer increased efficiency, reduced waste, and operational simplicity by circumventing the need for isolation of intermediates. This document provides detailed application notes and protocols for the one-pot synthesis of 2,4,5-trisubstituted oxazoles, with a focus on methods involving chloromethyl intermediates or analogous α-haloketones.

Overview of the Synthetic Approach

The primary method detailed here is a one-pot reaction that combines the N-acylation of an amino ketone (formed in situ from a chloromethyl ketone) with a subsequent cyclodehydration, a transformation that falls under the umbrella of the Robinson-Gabriel synthesis and related methodologies. This approach typically involves the reaction of an α-chloromethyl ketone with an amide, followed by acid-catalyzed cyclization to furnish the trisubstituted oxazole.

Data Presentation

The following tables summarize quantitative data for representative one-pot syntheses of 2,4,5-trisubstituted oxazoles.

Table 1: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles [1]

R² SubstituentR⁴ SubstituentR⁵ SubstituentYield (%)TimeTemperature (°C)
PhenylMethylPhenyl852 daysRoom Temp.
PhenylMethyl4-Methylphenyl822 daysRoom Temp.
4-MethoxyphenylMethylPhenyl752 daysRoom Temp.

Table 2: Representative One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles from α-Chloroacetophenones and Amides

R² Substituent (from Amide)R⁴ Substituent (from Ketone)R⁵ Substituent (from Ketone)Yield (%)Time (h)Temperature (°C)
PhenylPhenylMethyl8812100
4-TolylPhenylMethyl8512100
4-ChlorophenylPhenylMethyl9110100
Phenyl4-MethoxyphenylMethyl8214100

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5-Diphenyl-4-methyloxazole from 1-Chloro-1-phenylpropan-2-one and Benzamide

This protocol describes a representative one-pot synthesis of a trisubstituted oxazole from a chloromethyl ketone derivative and a primary amide.

Materials:

  • 1-Chloro-1-phenylpropan-2-one

  • Benzamide

  • Polyphosphoric acid (PPA) or a mixture of Phosphorus pentoxide (P₂O₅) in a high-boiling solvent like toluene or xylene

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and workup

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamide (1.0 equivalent) and 1-chloro-1-phenylpropan-2-one (1.1 equivalents).

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to create a slurry. Carefully add polyphosphoric acid (PPA) as both the solvent and dehydrating agent. Alternatively, a mixture of phosphorus pentoxide (P₂O₅) (2.0 equivalents) in toluene can be used.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10-14 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diphenyl-4-methyloxazole.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup and Isolation cluster_purification Purification start Combine Chloromethyl Ketone and Amide reaction Add Dehydrating Acid (e.g., PPA) and Heat start->reaction tlc Monitor by TLC reaction->tlc quench Quench with NaHCO₃ Solution tlc->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Trisubstituted Oxazole purify->product reaction_mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Enolization cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Dehydration start_materials Chloromethyl Ketone + Amide intermediate1 α-Acylamino Ketone Intermediate start_materials->intermediate1 SN2 Reaction intermediate2 Enol Intermediate intermediate1->intermediate2 Acid-catalyzed Tautomerization intermediate3 Oxazoline Intermediate intermediate2->intermediate3 Intramolecular Nucleophilic Attack product Trisubstituted Oxazole intermediate3->product Acid-catalyzed Dehydration

References

Application Notes and Protocols for the Functionalization of Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical functionalization of Methyl 2-(chloromethyl)oxazole-4-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure found in numerous biologically active compounds, and the targeted modification of this starting material allows for the synthesis of diverse molecular libraries for pharmacological screening.[1] This document outlines detailed protocols for the modification of both the 2-(chloromethyl) and the 4-carboxylate positions of the oxazole ring.

Functionalization at the 2-(chloromethyl) Position via Nucleophilic Substitution

The 2-(chloromethyl) group of this compound is an excellent electrophilic site for nucleophilic substitution reactions, reacting in a manner similar to a benzylic chloride.[2] This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, providing access to a diverse range of derivatives.[2]

Synthesis of 2-(Aminomethyl)oxazole Derivatives

The reaction with primary and secondary amines leads to the formation of the corresponding 2-(aminomethyl)oxazole derivatives. These compounds are valuable intermediates for the synthesis of more complex molecules with potential biological activities.[2]

Table 1: Synthesis of 2-(Aminomethyl)oxazole Derivatives

EntryNucleophileProductReaction ConditionsYield (%)
1DiethylamineMethyl 2-((diethylamino)methyl)oxazole-4-carboxylateK₂CO₃, Acetonitrile, 60°C, 12h85
2MorpholineMethyl 2-(morpholinomethyl)oxazole-4-carboxylateK₂CO₃, Acetonitrile, 60°C, 12h92
3AnilineMethyl 2-((phenylamino)methyl)oxazole-4-carboxylateEt₃N, THF, reflux, 24h78

Experimental Protocol: Synthesis of Methyl 2-(morpholinomethyl)oxazole-4-carboxylate

  • To a solution of this compound (1.0 mmol, 175.6 mg) in acetonitrile (10 mL), add morpholine (1.2 mmol, 104.5 mg) and potassium carbonate (1.5 mmol, 207.3 mg).

  • Stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Synthesis of 2-(Thiomethyl)oxazole Derivatives

Sulfur nucleophiles, such as thiols, readily displace the chloride to form 2-(thiomethyl)oxazole derivatives. These compounds can be further oxidized to sulfoxides and sulfones, which are also of interest in medicinal chemistry.[2]

Table 2: Synthesis of 2-(Thiomethyl)oxazole Derivatives

EntryNucleophileProductReaction ConditionsYield (%)
1Sodium thiomethoxideMethyl 2-((methylthio)methyl)oxazole-4-carboxylateNaH, THF, 0°C to rt, 6h95
2ThiophenolMethyl 2-((phenylthio)methyl)oxazole-4-carboxylateNaH, THF, 0°C to rt, 6h91

Experimental Protocol: Synthesis of Methyl 2-((methylthio)methyl)oxazole-4-carboxylate

  • To a suspension of sodium hydride (60% in mineral oil, 1.2 mmol, 48 mg) in anhydrous THF (5 mL) at 0°C, add methanethiol (1.2 mmol) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of this compound (1.0 mmol, 175.6 mg) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Synthesis of 2-(Alkoxymethyl)oxazole Derivatives

Alkoxides and phenoxides can be used to synthesize the corresponding ether derivatives, which have shown potential as anti-inflammatory and analgesic agents.[2]

Table 3: Synthesis of 2-(Alkoxymethyl)oxazole Derivatives

EntryNucleophileProductReaction ConditionsYield (%)
1Sodium methoxideMethyl 2-(methoxymethyl)oxazole-4-carboxylateNaH, Methanol, rt, 8h88
2Sodium phenoxideMethyl 2-(phenoxymethyl)oxazole-4-carboxylateNaH, Phenol, THF, rt, 12h82

Experimental Protocol: Synthesis of Methyl 2-(methoxymethyl)oxazole-4-carboxylate

  • To a solution of sodium methoxide, prepared by dissolving sodium (1.1 mmol, 25.3 mg) in anhydrous methanol (10 mL), add this compound (1.0 mmol, 175.6 mg).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Neutralize the reaction mixture with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Functionalization at the 4-Carboxylate Position

The methyl ester at the 4-position of the oxazole ring can be hydrolyzed to the corresponding carboxylic acid or converted directly into an amide, providing further opportunities for diversification.

Hydrolysis to 2-(Chloromethyl)oxazole-4-carboxylic acid

Basic or acidic hydrolysis of the methyl ester yields the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.

Table 4: Hydrolysis of this compound

EntryReagentsProductReaction ConditionsYield (%)
1LiOH, THF/H₂O2-(Chloromethyl)oxazole-4-carboxylic acidrt, 4h95
26N HCl2-(Chloromethyl)oxazole-4-carboxylic acid100°C, 2h90

Experimental Protocol: Basic Hydrolysis

  • To a solution of this compound (1.0 mmol, 175.6 mg) in a mixture of THF (5 mL) and water (5 mL), add lithium hydroxide monohydrate (1.5 mmol, 62.9 mg).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid.

Amidation to 2-(Chloromethyl)oxazole-4-carboxamide Derivatives

The methyl ester can be converted to a variety of amides through direct amidation with amines, often requiring elevated temperatures or the use of coupling agents. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with amines using standard peptide coupling reagents.

Experimental Protocol: Direct Amidation with Benzylamine

  • In a sealed tube, combine this compound (1.0 mmol, 175.6 mg) and benzylamine (2.0 mmol, 214.3 mg).

  • Heat the mixture at 120°C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-benzyl-2-(chloromethyl)oxazole-4-carboxamide.

Visualized Workflows and Reaction Pathways

The following diagrams illustrate the key functionalization pathways described in these application notes.

G cluster_c2 Functionalization at C2 cluster_c4 Functionalization at C4 start This compound amine R¹R²NH start->amine Base thiol R³SH start->thiol Base alkoxide R⁴OH start->alkoxide Base hydrolysis Hydrolysis (LiOH or HCl) start->hydrolysis amidation Direct Amidation (R⁵R⁶NH) start->amidation product_amine Methyl 2-((R¹R²)aminomethyl)oxazole-4-carboxylate amine->product_amine product_thiol Methyl 2-((R³S)methyl)oxazole-4-carboxylate thiol->product_thiol product_alkoxide Methyl 2-((R⁴O)methyl)oxazole-4-carboxylate alkoxide->product_alkoxide product_acid 2-(Chloromethyl)oxazole-4-carboxylic acid hydrolysis->product_acid product_amide N,N-(R⁵R⁶)-2-(chloromethyl)oxazole-4-carboxamide amidation->product_amide coupling Amine Coupling (R⁵R⁶NH, Coupling Agent) product_acid->coupling product_acid_amide N,N-(R⁵R⁶)-2-(chloromethyl)oxazole-4-carboxamide coupling->product_acid_amide

Caption: Reaction pathways for the functionalization of this compound.

G start Start: This compound + Nucleophile + Base reaction Reaction: Stir at specified temperature start->reaction monitoring Monitoring: TLC analysis reaction->monitoring monitoring->reaction Incomplete workup Workup: Filtration/Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly versatile starting material that allows for facile functionalization at both the 2-(chloromethyl) and 4-carboxylate positions. The protocols outlined in these application notes provide a solid foundation for the synthesis of a wide array of substituted oxazole derivatives for further investigation in drug discovery and development programs. The straightforward nature of these transformations, coupled with the biological relevance of the oxazole core, makes this a valuable tool for medicinal chemists.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 2-(chloromethyl)oxazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(chloromethyl)oxazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: Why is the yield of my reaction consistently low?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions.

  • Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, leading to decomposition.

    • Solution: Perform small-scale experiments to optimize the reaction temperature. A stepwise increase in temperature might be beneficial.

  • Purity of Starting Materials: Impurities in the starting materials, such as methyl 2-chloro-3-oxopropanoate or chloroacetamide, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

  • Inadequate Dehydrating Agent: In methods like the Robinson-Gabriel synthesis, insufficient dehydration can lead to poor yields.

    • Solution: Ensure the dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) is fresh and used in the correct stoichiometric amount.

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products?

Possible Side Products and Mitigation Strategies:

  • Formation of Regioisomers: Depending on the synthetic route, the formation of an isomeric oxazole, such as Methyl 5-(chloromethyl)oxazole-4-carboxylate, is possible.

    • Solution: Carefully control the reaction conditions, particularly the order of reagent addition and temperature. Purification by column chromatography is often necessary to separate isomers.

  • Hydrolysis of the Ester Group: The methyl ester is susceptible to hydrolysis, especially in the presence of acid or base and water, forming the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

  • Reaction at the Chloromethyl Group: The chloromethyl group is reactive and can undergo nucleophilic substitution with other species in the reaction mixture.

    • Solution: Use a mild base and control the reaction temperature to minimize unwanted reactions at this site.

  • Incomplete Cyclization: The intermediate, a 2-(chloroacetamido)-3-ketoester, may remain if the cyclization is incomplete.

    • Solution: Ensure sufficient reaction time and optimal temperature for the cyclization step. The choice of a suitable dehydrating agent is also crucial.

Question 3: How can I effectively purify the crude product?

Purification Methods:

  • Column Chromatography: This is the most common method for purifying this compound.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically effective. Start with a low polarity eluent and gradually increase the polarity.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Systems: A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, can be tested.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and direct method is the reaction of an appropriate α-haloketone, such as methyl 2-chloro-3-oxopropanoate, with chloroacetamide. Another established method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-(chloroacetamido)-3-ketoester intermediate.

Q2: What are the key safety precautions to take during this synthesis?

A2: Chloroacetamide and α-haloketones are lachrymators and skin irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The use of strong acids like sulfuric acid requires extreme caution.

Q3: Can I use a different ester, for example, an ethyl ester, in this synthesis?

A3: Yes, it is generally possible to synthesize the corresponding ethyl ester by using the appropriate starting materials (e.g., ethyl 2-chloro-3-oxopropanoate). However, reaction conditions may need to be re-optimized.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks could correspond to the side products mentioned in the troubleshooting guide, such as regioisomers, the hydrolyzed carboxylic acid, or products of reactions at the chloromethyl group. Residual solvent or starting materials are also common impurities.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for Oxazole Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1K₂CO₃Acetonitrile80126585
2NaHCO₃DMF10085580
3PyridineDioxane90167090
4K₂CO₃Acetonitrile60245092

Experimental Protocols

Protocol 1: Synthesis of this compound via α-Haloketone and Amide Condensation

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chloroacetamide (1.0 equivalent) to anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the suspension.

  • Addition of α-Haloketone: Slowly add a solution of methyl 2-chloro-3-oxopropanoate (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start1 Methyl 2-chloro-3-oxopropanoate Intermediate Acyclic Intermediate Start1->Intermediate + Base Start2 Chloroacetamide Start2->Intermediate Product This compound Intermediate->Product Cyclization (-H2O) Side2 Regioisomer Formation Intermediate->Side2 Alternative Cyclization Side1 Hydrolysis (Carboxylic Acid) Product->Side1 + H2O (acid/base) Side3 Reaction at Chloromethyl Group Product->Side3 + Nucleophile Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Action_Time_Temp Increase Time/ Temperature Incomplete->Action_Time_Temp Yes Check_Purity Check Starting Material Purity Incomplete->Check_Purity No End Improved Yield/ Purity Action_Time_Temp->End Impure_Start Impure Starting Materials Check_Purity->Impure_Start Action_Purify_Start Purify Starting Materials Impure_Start->Action_Purify_Start Yes Analyze_Side_Products Analyze Impurities (NMR, MS) Impure_Start->Analyze_Side_Products No Action_Purify_Start->End Identify_Side_Product Identify Side Product Analyze_Side_Products->Identify_Side_Product Hydrolysis Hydrolysis Product Identify_Side_Product->Hydrolysis Ester Hydrolysis Regioisomer Regioisomer Identify_Side_Product->Regioisomer Isomer Other_Side_Reaction Other Side Reaction Identify_Side_Product->Other_Side_Reaction Other Action_Anhydrous Use Anhydrous Conditions Hydrolysis->Action_Anhydrous Action_Optimize_Conditions Optimize Conditions (Base, Temp) Regioisomer->Action_Optimize_Conditions Other_Side_Reaction->Action_Optimize_Conditions Action_Purification Optimize Purification (Chromatography) Action_Anhydrous->Action_Purification Action_Optimize_Conditions->Action_Purification Action_Purification->End

Technical Support Center: Purification of Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of Methyl 2-(chloromethyl)oxazole-4-carboxylate reaction products. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield of the desired product after initial work-up.

  • Question: I have completed the synthesis of this compound, but after the initial extraction and solvent removal, my crude yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low crude yield can stem from several factors throughout the synthetic and work-up process. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction.

      • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.

    • Product Instability: The chloromethyl group can be reactive, and the oxazole ring itself can be sensitive to certain conditions. Some oxazole derivatives are known to be unstable towards hydrolysis[1].

      • Solution: During the aqueous work-up, use cooled solutions and minimize the contact time between the organic layer and the aqueous phase. It is advisable to work at a neutral or slightly acidic pH, as basic conditions can promote hydrolysis of the ester or other side reactions.

    • Extraction Issues: The product may have some solubility in the aqueous layer, leading to losses during extraction.

      • Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete removal of the product from the aqueous phase. Combine the organic layers for subsequent drying and solvent evaporation.

Problem 2: Presence of multiple spots on the TLC plate of the crude product.

  • Question: My crude product shows several spots on the TLC plate, indicating the presence of impurities. What are the likely impurities and how can I remove them?

  • Answer: The presence of multiple spots is a common observation. The impurities can be unreacted starting materials, reagents, or side products.

    • Potential Impurities:

      • Unreacted Starting Materials: Depending on the synthetic route, these could include chloroacetamide, dimethyl oxalate, or serine methyl ester derivatives.

      • Side Products: Potential side products could arise from the hydrolysis of the ester group to the corresponding carboxylic acid, or nucleophilic substitution on the chloromethyl group by reagents or solvents. For instance, if methanol is used as a solvent at elevated temperatures, the formation of the methoxymethyl analog is a possibility.

      • Polymerization Products: Under certain conditions, starting materials or the product itself might undergo polymerization.

    • Purification Strategies:

      • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column is typically used.

      • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent final purification step to obtain highly pure material.

Problem 3: Difficulty in achieving good separation during column chromatography.

  • Question: I am struggling to separate my product from a closely running impurity on a silica gel column. What can I do to improve the separation?

  • Answer: Achieving good separation can be challenging. Here are some optimization strategies:

    • Solvent System (Eluent): The choice of eluent is critical.

      • Solution: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for oxazole derivatives is a mixture of hexanes or petroleum ether with ethyl acetate. For more polar compounds, a dichloromethane/methanol gradient might be effective. Systematically test different solvent ratios using TLC to find the optimal eluent system that provides the best separation (largest difference in Rf values) between your product and the impurity.

    • Column Parameters:

      • Solution: Use a longer column for more theoretical plates and better separation. Ensure the column is packed uniformly to avoid channeling. The ratio of the crude product to the silica gel should be appropriate; a common guideline is 1:30 to 1:100 (w/w).

    • Alternative Chromatography Techniques:

      • Solution: If normal-phase chromatography is not effective, consider reverse-phase chromatography, although this is less common for this type of compound at the laboratory scale.

Problem 4: The purified product is an oil, making it difficult to handle and assess purity.

  • Question: After column chromatography, my this compound is a viscous oil. How can I solidify it and confirm its purity?

  • Answer: It is not uncommon for purified compounds to be obtained as oils.

    • Inducing Crystallization:

      • Solution: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes slightly cloudy. This is known as solvent-antisolvent crystallization. Allowing the solution to stand at a low temperature (e.g., in a refrigerator or freezer) may induce crystallization. Scratching the inside of the flask with a glass rod at the liquid-air interface can also sometimes initiate crystal formation.

    • Purity Assessment of an Oil:

      • Solution: Even if the product remains an oil, its purity can be assessed using various analytical techniques. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. 1H and 13C NMR spectroscopy are essential to confirm the structure and identify any residual impurities. A single spot on a TLC plate in multiple solvent systems is also a good indicator of purity.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the column chromatography purification of this compound?

A1: The following is a general protocol that should be optimized for your specific reaction mixture:

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexanes/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes/ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Q2: What are some suitable solvent systems for recrystallization?

A2: The choice of a recrystallization solvent is highly dependent on the impurity profile. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for organic compounds that could be tested include:

  • Ethanol/Water

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Toluene

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate). Fractions containing only the spot corresponding to the desired product should be combined.

Q4: My purified product seems to decompose over time. How should I store it?

A4: Chloromethyl groups can be susceptible to degradation, especially in the presence of nucleophiles or moisture. It is advisable to store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a freezer at -20 °C) to minimize decomposition.

Data Presentation

The following tables provide a template for summarizing quantitative data from purification experiments. Researchers should populate these tables with their own experimental results for easy comparison and optimization of purification strategies.

Table 1: Column Chromatography Purification Summary

EntryCrude Mass (mg)Eluent System (v/v)Pure Product Mass (mg)Yield (%)Purity (by NMR/HPLC)
1500Hexanes:Ethyl Acetate (7:3)35070>95%
2500Dichloromethane:Methanol (98:2)32565>95%
..................

Table 2: Recrystallization Purification Summary

EntryMass Before (mg)Solvent SystemMass After (mg)Recovery (%)Purity (by NMR/HPLC)
1300Ethanol/Water24080>99%
2300Ethyl Acetate/Hexanes25585>99%
..................

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washing) crude->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product column Column Chromatography crude_product->column recrystallization Recrystallization crude_product->recrystallization Optional pure_product Pure Product column->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, NMR, HRMS) pure_product->analysis TroubleshootingPurity start Low Purity after Initial Purification check_tlc Analyze TLC of Crude and Purified Product start->check_tlc unreacted_sm Unreacted Starting Materials Present? check_tlc->unreacted_sm side_products Significant Side Products Present? unreacted_sm->side_products No optimize_reaction Optimize Reaction: - Increase reaction time - Check reagent purity unreacted_sm->optimize_reaction Yes optimize_workup Optimize Work-up: - Adjust pH - Use brine wash side_products->optimize_workup Yes optimize_column Optimize Column Chromatography: - Change eluent system - Use a longer column side_products->optimize_column Yes optimize_workup->optimize_column consider_recryst Consider Recrystallization optimize_column->consider_recryst

References

Technical Support Center: Optimizing Substitutions on Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on Methyl 2-(chloromethyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of the chloromethyl group on this oxazole?

The 2-(chloromethyl) group on the oxazole ring is highly reactive towards nucleophilic substitution. Its reactivity is comparable to that of a benzylic chloride due to the electron-withdrawing nature of the adjacent oxazole ring, which stabilizes the transition state of an S(_N)2 reaction.[1] This allows for the displacement of the chloride by a wide range of nucleophiles under relatively mild conditions.

Q2: Which nucleophiles are suitable for substitution reactions with this compound?

A diverse array of nucleophiles can be successfully employed. These include:

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), imidazole, and azide ions.[1]

  • O-Nucleophiles: Alkoxides and phenoxides.[1]

  • S-Nucleophiles: Thiols and thiophenoxides.[1]

  • C-Nucleophiles: Cyanide and stabilized carbanions, such as those derived from malonates.[1]

Q3: My reaction is sluggish or incomplete. What can I do?

If you are experiencing low conversion, consider the following:

  • Switch to the Bromo- a Bromomethyl Analog: The corresponding 2-(bromomethyl)oxazole is significantly more reactive than the chloro- derivative due to bromide being a better leaving group. In one study, the alkylation of diethyl malonate with the chloromethyl compound gave a 40% yield, while the bromomethyl analog yielded 90% under the same conditions.[1]

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor for potential side reactions or decomposition.

  • Use a Stronger Base/More Suitable Solvent: For amine substitutions, a stronger base like sodium hydride (NaH) may be necessary if weaker bases like triethylamine (TEA) or potassium carbonate (K(_2)CO(_3)) are ineffective.[1] Ensure your solvent fully dissolves the reactants; DMF or DMSO are good options for polar reactants.

Q4: I am observing unexpected side products. What could they be?

Potential side reactions include:

  • Ester Hydrolysis: Under strongly basic (e.g., NaOH, KOH) or acidic conditions, the methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid. If this is not desired, maintain neutral or mildly basic conditions and use non-aqueous workups.

  • Oxazole Ring Opening: While the oxazole ring is generally stable, harsh conditions, such as the use of very strong bases like n-BuLi, can lead to ring opening.[1]

  • Over-alkylation: With primary amines, dialkylation can occur. To minimize this, use an excess of the amine nucleophile.

Q5: What are the recommended purification techniques for the final products?

Standard purification methods are typically effective:

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove inorganic salts and water-soluble impurities. Be mindful of the potential for ester hydrolysis if using acidic or basic washes.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the substituted products. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Insufficient reactivity of the chloromethyl group. 2. Poor nucleophilicity of the attacking species. 3. Inappropriate solvent or base. 4. Deactivated catalyst (if applicable).1. Switch to the more reactive Methyl 2-(bromomethyl)oxazole-4-carboxylate.[1] 2. Use a stronger base (e.g., NaH instead of K(_2)CO(_3)) to fully deprotonate the nucleophile.[1] 3. Increase the reaction temperature in increments (e.g., from room temperature to 50-80 °C). 4. Change to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates.
Formation of Multiple Products 1. Over-alkylation of primary amines. 2. Hydrolysis of the methyl ester. 3. Competing side reactions due to high temperatures.1. Use a larger excess of the primary amine nucleophile (2-3 equivalents). 2. Use non-aqueous workup conditions. If a basic wash is needed, use a mild base like saturated sodium bicarbonate and minimize contact time. 3. Run the reaction at a lower temperature for a longer period.
Difficulty in Product Isolation/Purification 1. Product is highly polar and water-soluble. 2. Product co-elutes with starting material or byproducts on silica gel. 3. Product is an oil and difficult to solidify.1. After aqueous workup, extract the aqueous layer multiple times with a more polar organic solvent like dichloromethane or a mixture of ethyl acetate and THF. 2. Try a different solvent system for chromatography (e.g., methanol/dichloromethane) or consider reverse-phase chromatography. 3. If the product is an amine, it can be converted to its hydrochloride salt by treating the purified oil with HCl in ether to facilitate precipitation and handling.
Reaction Does Not Go to Completion 1. Equilibrium is reached. 2. Reagents have degraded. 3. Insufficient reaction time.1. Use an excess of the nucleophile to push the reaction forward. 2. Use freshly opened or purified solvents and reagents. Ensure bases like NaH are not passivated. 3. Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration (e.g., 12-24 hours) before quenching.

Experimental Protocols

The following are generalized protocols based on reactions with the analogous 2-(chloromethyl)-4,5-diphenyloxazole system and should be optimized for this compound.[1]

Protocol 1: General Procedure for Substitution with an Amine Nucleophile

Reagents:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.2 - 2.0 eq.)

  • Base (e.g., Triethylamine (TEA), K(_2)CO(_3), or NaH) (1.5 eq.)

  • Anhydrous Solvent (e.g., THF, DMF, Acetonitrile)

Procedure:

  • To a solution of the amine (1.2 eq.) and base (1.5 eq.) in the chosen anhydrous solvent, add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • If using NaH, carefully quench the reaction with water or saturated NH(_4)Cl solution.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Substitution with a Thiol Nucleophile

Reagents:

  • This compound (1.0 eq.)

  • Thiol (1.1 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Anhydrous DMF

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of the thiol (1.1 eq.) in DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

  • Add a solution of this compound (1.0 eq.) in DMF dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by adding saturated NH(_4)Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary

The following table summarizes yields obtained for various nucleophilic substitutions on the closely related 2-(chloromethyl)-4,5-diphenyloxazole system. These values can serve as a benchmark for optimizing your reactions.

NucleophileBaseSolventTemperatureTime (h)Yield (%)
Ethanolamine-EthanolReflux672
CyclohexylamineTEATHF60 °C285
Aniline--85 °C1265
Diethylamine-BenzeneReflux378
Morpholine-BenzeneReflux890
ImidazoleNaHDMF5 °C285
Sodium Methoxide-Methanol5 °C to RT1675
4-BromophenolK(_2)CO(_3)DMF100 °C-70
ThiophenolNaHDMF5 °C to RT-92
Diethyl MalonateNaHTHF5 °C to RT1640
Sodium Cyanide-DMF10 °C to RT1680
Data adapted from a study on 2-(chloromethyl)-4,5-diphenyloxazole and may vary for this compound.[1]

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Nucleophile and Base in Anhydrous Solvent add_sm Add Methyl 2-(chloromethyl)oxazole- 4-carboxylate Solution start->add_sm react Stir at RT or Heat (e.g., 40-60 °C) add_sm->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify via Column Chromatography extract->purify

Caption: A generalized experimental workflow for nucleophilic substitution.

troubleshooting_flowchart start Low Reaction Yield? cause1 Is the Nucleophile Strong Enough? start->cause1 action1 Use a Stronger Base (e.g., NaH) cause1->action1 No cause2 Is the Leaving Group the Issue? cause1->cause2 Yes action2 Switch to Bromomethyl Analog cause2->action2 No cause3 Are Reagents Soluble? cause2->cause3 Yes action3 Use DMF or DMSO cause3->action3 No cause4 Is the Temperature Too Low? cause3->cause4 Yes action4 Increase Temperature (e.g., 50-80 °C) cause4->action4 Yes

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Navigating the Instability of Oxazole Derivatives During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of oxazole derivatives during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: Why are some oxazole derivatives unstable during standard laboratory workup?

A1: The instability of the oxazole ring often stems from its susceptibility to cleavage under various conditions. The ring's aromaticity is lower than that of related heterocycles like thiazoles and imidazoles, making it more prone to degradation. Key factors contributing to instability include:

  • pH Sensitivity: The oxazole ring is vulnerable to both strongly acidic and strongly basic conditions. Strong bases can deprotonate the C2 position, which is the most acidic proton on the ring, leading to a ring-opened isonitrile intermediate.[1][2][3] Concentrated acids can also cause decomposition of the oxazole ring.

  • Sensitivity to Silica Gel: The acidic nature of standard silica gel can lead to the degradation of sensitive oxazole derivatives during column chromatography. This can result in ring opening or irreversible adsorption to the stationary phase.

  • Reaction with Strong Reagents: Strong oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃), can cleave the oxazole ring.[3] Similarly, some reducing agents can also lead to ring-opened products.[3]

Q2: Are there specific structural features that make oxazole derivatives more unstable?

A2: Yes, the substitution pattern on the oxazole ring can significantly influence its stability. For example, oxazoles with both 5-hydroxy and 4-carboxy substituents have been found to be particularly unstable towards hydrolytic ring-opening and decarboxylation.[4] In contrast, an ethyl substituent at the 5-position of a 5-hydroxyoxazole-4-carboxylate has been shown to enhance stability during aqueous workup, presumably by preventing isomerization.[4]

Q3: What are the general best practices to minimize the degradation of oxazole derivatives during workup?

A3: To enhance the stability of oxazole derivatives during workup, consider the following general guidelines:

  • Maintain Neutral pH: Whenever possible, perform extractions and other aqueous workup steps at or near neutral pH.

  • Avoid High Temperatures: Concentrate solutions at reduced pressure and avoid excessive heating.

  • Use an Inert Atmosphere: For particularly sensitive compounds, working under an inert atmosphere of nitrogen or argon can prevent degradation.[5]

  • Choose Purification Methods Carefully: If your compound is sensitive to silica gel, consider alternative purification techniques.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of oxazole derivatives.

Problem 1: Low or no recovery of the desired oxazole derivative after aqueous workup.
Potential CauseSuggested Solution
Degradation due to acidic or basic conditions. Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use dilute acids or bases for pH adjustment and add them slowly while monitoring the pH.
Product is soluble in the aqueous layer. If your oxazole derivative has polar functional groups, it may have significant water solubility. Try extracting with a more polar organic solvent or perform a back-extraction. For acidic or basic oxazoles, adjusting the pH of the aqueous layer can help drive the compound into the organic phase.
Formation of an emulsion during extraction. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Problem 2: Decomposition of the oxazole derivative during column chromatography on silica gel.
Potential CauseSuggested Solution
Acidic nature of silica gel. Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, before packing the column. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine.[6][7] Use an alternative stationary phase: Neutral alumina is a good alternative for acid-sensitive compounds.[8][9] Reversed-phase chromatography can also be a suitable option.
Strong interaction with the stationary phase. Add a small amount of a polar solvent or a modifier to the eluent to reduce strong interactions. For example, adding a small percentage of methanol or triethylamine to the mobile phase can improve elution.
Compound is unstable in the chosen solvent. Ensure the solvents used for chromatography are of high purity and free of acidic or basic impurities.

Data on Oxazole Stability

While extensive quantitative data on the stability of a wide range of oxazole derivatives is limited in the literature, some studies provide valuable insights. For instance, a study on the hydrolysis of benzoxazole and 2-methylbenzoxazole showed a clear dependence of the hydrolysis rate on pH, with peak maxima for degradation observed at specific acidic pH values.[10]

Table 1: Qualitative Stability of Oxazole Derivatives under Various Conditions

ConditionStabilityRemarks
Strongly Acidic (e.g., concentrated HCl) UnstableCan lead to ring cleavage.
Strongly Basic (e.g., n-BuLi, concentrated NaOH) UnstableDeprotonation at C2 can initiate ring opening.[2][3]
Silica Gel Chromatography Often UnstableDegradation is common for sensitive derivatives.
Neutral Alumina Chromatography Generally StableA good alternative for acid-sensitive compounds.[9]
Strong Oxidizing Agents (KMnO₄, O₃) UnstableCan cause ring cleavage.[3]
Aqueous Workup (neutral pH) Generally StableRecommended for minimizing degradation.

Experimental Protocols

Protocol 1: Purification of an Acid-Sensitive Oxazole Derivative using a Triethylamine-Deactivated Silica Gel Column

Objective: To purify an oxazole derivative that shows degradation on a standard silica gel column.

Materials:

  • Crude oxazole derivative

  • Silica gel for flash chromatography

  • Triethylamine (TEA)

  • Hexane

  • Ethyl acetate (or other suitable solvents for your compound)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Determine the Eluent System: Using thin-layer chromatography (TLC), find a solvent system (e.g., hexane/ethyl acetate) that gives your desired compound an Rf value of approximately 0.2-0.3.

  • Prepare the Deactivating Solution: Prepare a sufficient volume of your chosen eluent containing 1-3% (v/v) triethylamine.

  • Pack the Column: a. Pack the chromatography column with silica gel using your chosen eluent (without TEA) as a slurry. b. Once packed, flush the column with 1-2 column volumes of the eluent containing triethylamine.[7] c. Finally, flush the column with 1-2 column volumes of the eluent without triethylamine to remove excess base. The column is now deactivated and ready for use.[7]

  • Load the Sample: a. Dissolve your crude product in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica gel bed.

  • Elute and Collect Fractions: a. Begin eluting with your chosen solvent system. b. Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of a Basic or Acid-Sensitive Oxazole Derivative using a Neutral Alumina Column

Objective: To purify a basic or acid-sensitive oxazole derivative.

Materials:

  • Crude oxazole derivative

  • Neutral alumina for flash chromatography

  • Hexane

  • Ethyl acetate (or other suitable solvents)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use TLC with neutral alumina plates to determine an appropriate solvent system that provides good separation.

  • Pack the Column: a. Prepare a slurry of neutral alumina in the initial, least polar eluent. b. Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample: a. Dissolve the crude product in a small volume of the eluent. b. Load the sample onto the top of the alumina bed.

  • Elute and Collect Fractions: a. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. b. Collect and monitor fractions by TLC.

  • Isolate the Product: Combine the pure fractions and concentrate under reduced pressure.

Visualizations

DegradationPathways Oxazole Oxazole Derivative RingOpened Ring-Opened Products/ Degradation Oxazole->RingOpened Hydrolysis/Decomposition Oxazole->RingOpened Ring Opening via C2 Deprotonation Oxazole->RingOpened Degradation Acid Strong Acid (H⁺) Base Strong Base (B⁻) Silica Silica Gel (Acidic Surface)

Caption: Common degradation pathways for oxazole derivatives during workup.

TroubleshootingWorkflow cluster_workup Aqueous Workup Troubleshooting cluster_chromatography Chromatography Troubleshooting start Low recovery or decomposition of oxazole derivative check_workup Aqueous Workup Issue? start->check_workup check_chromatography Chromatography Issue? start->check_chromatography ph_issue Is pH extreme? check_workup->ph_issue Yes solubility_issue Is product water-soluble? check_workup->solubility_issue Yes silica_issue Using silica gel? check_chromatography->silica_issue Yes adjust_ph Neutralize to pH 7 ph_issue->adjust_ph Yes change_solvent Use more polar organic solvent or back-extract solubility_issue->change_solvent Yes deactivate_silica Deactivate silica with triethylamine silica_issue->deactivate_silica Option 1 use_alumina Use neutral alumina silica_issue->use_alumina Option 2

Caption: A decision-making workflow for troubleshooting oxazole instability.

References

Technical Support Center: Chloromethyl Oxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding byproduct formation in chloromethyl oxazole reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the synthesis and handling of chloromethyl oxazoles, offering potential solutions to minimize byproduct formation and improve reaction outcomes.

Issue/Observation Potential Cause(s) Recommended Action(s)
Low yield of desired chloromethyl oxazole Decomposition of the product: 2-(halomethyl)oxazoles can be unstable and prone to decomposition.[1] Suboptimal reaction conditions: Inefficient chloromethylation can lead to a lower yield.Minimize reaction time and temperature. Isolate the product promptly after the reaction is complete. Optimize catalyst choice, reagent concentration, and temperature.[2]
Formation of a significant amount of diarylmethane byproduct Friedel-Crafts alkylation: The chloromethylated product can react with another aromatic molecule, leading to the formation of a diarylmethane side product.[2][3] High reaction temperature: Elevated temperatures tend to favor the formation of diarylmethane.[2][4] Strong Lewis acid catalyst: Catalysts like aluminum chloride are known to promote the formation of diarylmethane.[2][4]Use a milder catalyst, such as zinc chloride or titanium tetrachloride.[2] Maintain the lowest effective reaction temperature.[2][4] Avoid using an excess of the aromatic substrate.[4]
Presence of unreacted starting material Insufficiently reactive chloromethylating agent: The chosen reagent may not be potent enough for the specific substrate. Deactivated substrate: Electron-withdrawing groups on the aromatic ring can hinder the reaction.For deactivated substrates, consider using a more reactive chloromethylating agent like chloromethyl methyl ether (MOMCl) with a strong acid.[3]
Formation of amide side-products Reaction with certain starting materials: In some oxazole syntheses, such as those starting from azirines and acyl chlorides, amides can be formed as a side-product.[1]If using a synthetic route prone to amide formation, careful purification by column chromatography may be necessary to isolate the desired oxazole.[1]
Difficulty in isolating the chloromethyl oxazole Product instability: As mentioned, the product's instability can make isolation challenging.[1]Use rapid purification techniques, such as flash chromatography, and handle the isolated product at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in chloromethylation reactions of aromatic compounds?

A1: The formation of a diarylmethane derivative is a common side reaction.[2][3] This occurs when the initially formed chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another molecule of the starting aromatic compound.[2]

Q2: How can I minimize the formation of the diarylmethane byproduct?

A2: To minimize diarylmethane formation, you can:

  • Control the temperature: Higher temperatures increase the rate of this side reaction.[2][4]

  • Choose the right catalyst: Strong Lewis acids like aluminum chloride favor diarylmethane formation.[2][4] Consider using milder catalysts.

  • Manage reactant concentrations: Allowing the reaction to proceed for too long or having a high concentration of the chloromethylated product can lead to more byproduct.[2]

Q3: My substrate is an activated arene like a phenol. Is Blanc chloromethylation suitable?

A3: Highly activated arenes such as phenols and anilines are generally not suitable substrates for Blanc chloromethylation. They are prone to undergo further uncontrolled electrophilic attack, leading to a mixture of products.[3]

Q4: Is the chloromethyl oxazole product generally stable?

A4: 2-(Halomethyl)oxazoles can be unstable intermediates that may be difficult to isolate due to decomposition reactions.[1] It is advisable to use them in subsequent steps as quickly as possible after synthesis and purification.

Q5: What are the safety considerations when performing a chloromethylation reaction?

A5: A significant safety concern is the potential for the formation of small amounts of the highly carcinogenic bis(chloromethyl) ether, especially in industrial applications.[3] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

General Procedure for Nucleophilic Substitution on a 2-Chloromethyl Oxazole

This protocol is a general guideline for reacting a 2-chloromethyl oxazole with a primary amine. Conditions may need to be optimized for different substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloromethyl-4,5-diphenyloxazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

  • Addition of Reagents: Add the primary amine (1.2 equivalents) to the solution.[5] Then, add a base (e.g., sodium hydride, 1.5 equivalents).[5]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and stir for 8-16 hours.[5]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.[5]

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5] The crude product can then be purified by column chromatography.

Visualized Workflows and Pathways

Byproduct_Formation_Workflow Start Start: Oxazole Derivative + Chloromethylating Agent Reaction Chloromethylation Reaction (e.g., Blanc Reaction) Start->Reaction Desired_Product Desired Product: Chloromethyl Oxazole Reaction->Desired_Product Main Pathway Byproduct Byproduct: Diarylmethane Reaction->Byproduct Side Reaction Purification Purification (e.g., Chromatography) Desired_Product->Purification Troubleshooting Troubleshooting Byproduct->Troubleshooting Byproduct->Purification Troubleshooting->Reaction Optimize Conditions: - Lower Temperature - Milder Catalyst Isolated_Product Isolated Pure Product Purification->Isolated_Product

Caption: Workflow of chloromethyl oxazole synthesis and byproduct troubleshooting.

Logical_Relationship_Byproduct_Formation Conditions Reaction Conditions High_Temp High Temperature Conditions->High_Temp Strong_Catalyst Strong Lewis Acid (e.g., AlCl3) Conditions->Strong_Catalyst High_Concentration High Product Concentration Conditions->High_Concentration Byproduct_Formation Increased Diarylmethane Byproduct Formation High_Temp->Byproduct_Formation Strong_Catalyst->Byproduct_Formation High_Concentration->Byproduct_Formation

Caption: Factors influencing the formation of diarylmethane byproducts.

References

Technical Support Center: Troubleshooting Low Yields in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of oxazoles, with a primary focus on addressing the issue of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My oxazole synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?

Low yields in oxazole synthesis can stem from a variety of factors. A systematic approach to troubleshooting is crucial. Key areas to examine include:

  • Purity of Starting Materials: Impurities in reactants, such as residual water or byproducts from previous steps, can significantly hinder the reaction. Ensure all starting materials and solvents are of high purity and are thoroughly dried.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Parameters such_as temperature, reaction time, solvent, and the choice and concentration of reagents (e.g., catalysts, bases, dehydrating agents) should be carefully optimized.

  • Atmospheric Conditions: Many reactions involved in oxazole synthesis are sensitive to air and moisture. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target oxazole. Understanding the potential side reactions for your specific synthesis method is key to mitigating them.

  • Product Purification: Significant loss of product can occur during the work-up and purification stages. Optimizing extraction and chromatography methods is essential to maximize the isolated yield.

Q2: I am observing the formation of significant byproducts in my reaction. What are some common side reactions in oxazole synthesis?

Byproduct formation is a common challenge. The nature of the side products is often specific to the synthetic route employed:

  • Robinson-Gabriel Synthesis: Incomplete cyclization can lead to the persistence of the 2-acylamino-ketone starting material. Under harsh acidic conditions, starting materials may decompose or polymerize, leading to tar formation. Hydrolysis of intermediates can also occur if water is present in the reaction mixture.[1][2]

  • Van Leusen Synthesis: Incomplete elimination of the tosyl group can result in the isolation of a stable 4-tosyl-4,5-dihydrooxazole intermediate.[3][4] The presence of ketone impurities in the aldehyde starting material can lead to the formation of nitrile byproducts.[3] Decomposition of the TosMIC reagent, particularly in the presence of moisture, is also a possibility.[3]

  • Fischer Oxazole Synthesis: The formation of byproducts such as chlorooxazoles and oxazolidinones has been reported, particularly when using certain substituted benzaldehydes.[5]

Troubleshooting Specific Syntheses

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[1][6]

Common Issues and Solutions:

  • Low Yields with Tar Formation: This often indicates that the reaction conditions, particularly the use of strong acids like concentrated sulfuric acid, are too harsh for the substrate, leading to decomposition.[2][7]

    • Solution: Switch to a milder dehydrating agent. A range of alternatives are available, each with its own advantages and disadvantages.

    • Solution: Optimize the reaction temperature by lowering it to find a balance between a reasonable reaction rate and minimal decomposition.[7]

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical SolventsTypical TemperatureAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Acetic Anhydride90-100°CInexpensive and potent.Harsh conditions, can lead to charring and low yields for sensitive substrates.[7]
Polyphosphoric Acid (PPA)- (often used neat)ElevatedCan provide better yields than H₂SO₄ for some substrates.High viscosity can make stirring and work-up difficult.
Phosphorus Pentoxide (P₂O₅)Various organic solventsVariesStrong dehydrating agent.Can be difficult to handle and dose accurately.
Phosphorus Oxychloride (POCl₃)Pyridine, DMFVariesEffective for many substrates.Toxic and corrosive.
Trifluoroacetic Anhydride (TFAA)Ethereal (THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.[7]Expensive and can be highly reactive.[7]
Burgess ReagentTHF, CH₂Cl₂MildVery mild, suitable for sensitive substrates.Can be expensive.
Triphenylphosphine (PPh₃) / Iodine (I₂)Acetonitrile, THF0°C to Room TempMild conditions.Stoichiometric amounts of reagents are required.

Experimental Protocol: Classic Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole [8]

This protocol describes the synthesis of 2,5-diphenyloxazole from N-benzoyl-ω-aminoacetophenone.

  • Preparation: In a suitable reaction vessel, dissolve N-benzoyl-ω-aminoacetophenone (1.0 eq) in a minimal amount of a suitable solvent such as benzene.

  • Cyclization and Dehydration: Cool the reaction mixture to 30°C and add 50 wt% sulfuric acid (2-fold molar excess). Gradually increase the temperature to 100°C and maintain it until the cyclization is complete, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture to 30°C. Add water dropwise to precipitate the crude 2,5-diphenyloxazole as a white solid.

  • Purification: Collect the solid by filtration. The crude product can be further purified by recrystallization or column chromatography.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for preparing 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][9]

Common Issues and Solutions:

  • Incomplete Reaction/Stable Intermediate: The reaction may stall at the 4-tosyl-4,5-dihydrooxazole intermediate if the final elimination of p-toluenesulfinic acid is inefficient.[3][4]

    • Solution: Increase the reaction temperature after the initial addition of reagents to promote the elimination step.[4]

    • Solution: Use a stronger, non-nucleophilic base to facilitate a more efficient elimination.[4]

    • Solution: Extend the reaction time to allow for complete conversion.[4]

Table 2: Effect of Base on the Yield of 5-Phenyloxazole in the Van Leusen Synthesis

BaseSolventTemperature (°C)Yield (%)Notes
K₂CO₃MethanolRefluxModerate to GoodA commonly used base, but may not be strong enough for all substrates.[3]
DBUTHFRoom TempGoodA strong, non-nucleophilic base that can improve yields.[4]
Potassium tert-butoxideTHFRoom TempGood to ExcellentA very strong base, effective for promoting the elimination step.[4]
TriethylamineMethanol50-Used in conjunction with β-cyclodextrin in water.
Ambersep® 900(OH)DME/Methanol-66An ion-exchange resin that can simplify purification.[9]

Note: Yields are highly substrate-dependent and the conditions provided are for general guidance.

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Oxazoles [4]

This protocol is optimized to minimize byproduct formation.

  • Preparation: To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous THF or DME under an inert atmosphere, add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50°C for 1-2 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[5][10]

Common Issues and Solutions:

  • Low Yields: This reaction is sensitive to moisture.

    • Solution: Ensure that all reagents and solvents are strictly anhydrous. The reaction is typically carried out in dry ether with the passage of dry hydrogen chloride gas.[5]

  • Formation of Byproducts: Halogenated byproducts can sometimes form.

    • Solution: Careful control of the reaction conditions and purification of the product hydrochloride salt can help to minimize these impurities.[5]

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [10]

  • Preparation: Dissolve mandelic acid nitrile (1.0 eq) and benzaldehyde (1.0 eq) in dry ether in a reaction vessel equipped with a gas inlet tube.

  • Reaction: Pass a stream of dry hydrogen chloride gas through the solution. The product will precipitate as the hydrochloride salt.

  • Work-up: Collect the precipitate by filtration.

  • Purification: The free base of the oxazole can be obtained by treating the hydrochloride salt with water or by boiling it in alcohol.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting low yields in oxazole synthesis.

Troubleshooting_General start Low Yield Observed check_purity Check Purity of Starting Materials & Solvents start->check_purity pure Materials are Pure check_purity->pure Yes impure Impure Materials check_purity->impure No optimize_conditions Optimize Reaction Conditions pure->optimize_conditions purify Purify/Dry Starting Materials & Solvents impure->purify purify->check_purity conditions Conditions Optimized? optimize_conditions->conditions no_improvement No Improvement conditions->no_improvement No improvement Yield Improved conditions->improvement Yes check_atmosphere Consider Inert Atmosphere no_improvement->check_atmosphere end Successful Synthesis improvement->end atmosphere Inert Atmosphere Used? check_atmosphere->atmosphere use_inert Implement Inert Atmosphere (N2/Ar) atmosphere->use_inert No analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) atmosphere->analyze_byproducts Yes use_inert->optimize_conditions byproducts_identified Byproducts Identified? analyze_byproducts->byproducts_identified modify_synthesis Modify Synthesis to Avoid Byproducts byproducts_identified->modify_synthesis Yes optimize_workup Optimize Work-up & Purification byproducts_identified->optimize_workup No modify_synthesis->optimize_conditions optimize_workup->end

Caption: General troubleshooting workflow for low yields.

Troubleshooting_Robinson_Gabriel start Low Yield in Robinson-Gabriel tar_formation Tar Formation Observed? start->tar_formation harsh_conditions Conditions Likely Too Harsh tar_formation->harsh_conditions Yes incomplete_reaction Incomplete Reaction? tar_formation->incomplete_reaction No milder_dehydrating Use Milder Dehydrating Agent (e.g., TFAA, PPh3/I2) harsh_conditions->milder_dehydrating lower_temp Lower Reaction Temperature harsh_conditions->lower_temp end Yield Improved milder_dehydrating->end lower_temp->end inefficient_dehydration Inefficient Dehydration incomplete_reaction->inefficient_dehydration Yes check_purity Check Starting Material Purity incomplete_reaction->check_purity No stronger_dehydrating Use Stronger Dehydrating Agent (e.g., POCl3) inefficient_dehydration->stronger_dehydrating increase_temp Increase Temperature Cautiously inefficient_dehydration->increase_temp stronger_dehydrating->end increase_temp->end check_purity->end

Caption: Troubleshooting the Robinson-Gabriel synthesis.

Troubleshooting_Van_Leusen start Low Yield in Van Leusen intermediate_observed Dihydrooxazole Intermediate Observed? start->intermediate_observed incomplete_elimination Incomplete Elimination of Tosyl Group intermediate_observed->incomplete_elimination Yes nitrile_byproduct Nitrile Byproduct Observed? intermediate_observed->nitrile_byproduct No stronger_base Use Stronger Base (e.g., DBU, t-BuOK) incomplete_elimination->stronger_base increase_temp Increase Reaction Temperature incomplete_elimination->increase_temp extend_time Extend Reaction Time incomplete_elimination->extend_time end Yield Improved stronger_base->end increase_temp->end extend_time->end ketone_impurity Ketone Impurity in Aldehyde nitrile_byproduct->ketone_impurity Yes check_reagents Check Reagent Stability (TosMIC) nitrile_byproduct->check_reagents No purify_aldehyde Purify Aldehyde (Distillation/Chromatography) ketone_impurity->purify_aldehyde purify_aldehyde->end check_reagents->end

Caption: Troubleshooting the Van Leusen synthesis.

References

Technical Support Center: Production of Oxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the production of oxazole-4-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing oxazole-4-carboxylates, and what are their primary scalability concerns?

A1: The most prevalent methods for synthesizing oxazole-4-carboxylates include the Robinson-Gabriel synthesis, the Van Leusen reaction, and various copper-catalyzed methods. Each presents unique scalability challenges:

  • Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of 2-acylamino-ketones.[1] While the starting materials are often readily available, the reaction typically requires harsh conditions, such as strong acids (e.g., concentrated H₂SO₄) and high temperatures, which can be problematic at scale, leading to side reactions and decomposition of sensitive substrates.[2][3]

  • Van Leusen Reaction: This route utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. It offers milder reaction conditions and generally good functional group tolerance.[4] Scalability concerns include the stoichiometric use of TosMIC and the potential for byproduct formation, which can complicate purification.[5]

  • Copper-Catalyzed Synthesis: These methods offer efficient and often milder routes to polysubstituted oxazoles.[5] Challenges in scaling up include catalyst cost, potential for metal contamination in the final product, and the need for careful control of reaction conditions to maintain catalyst activity and selectivity.[6]

Q2: Low yields are a recurring issue when scaling up our oxazole-4-carboxylate synthesis. What are the likely causes and how can we address them?

A2: Low yields during scale-up can stem from several factors. In the Robinson-Gabriel synthesis, harsh acidic conditions can lead to substrate decomposition and the formation of tar-like byproducts.[3] For the Van Leusen reaction, incomplete elimination of the tosyl group from the intermediate can result in the accumulation of a stable oxazoline, reducing the yield of the desired oxazole.[7] To mitigate these issues, consider the following:

  • Optimization of Reaction Conditions: For the Robinson-Gabriel synthesis, explore milder dehydrating agents such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) and optimize the reaction temperature to find a balance between reaction rate and substrate stability.[3] For the Van Leusen reaction, using a stronger base or slightly increasing the reaction temperature can promote the final elimination step.[7]

  • Purity of Starting Materials: Ensure all reagents and solvents are of high purity and anhydrous, as impurities can inhibit the reaction or lead to unwanted side reactions.[8]

  • Efficient Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitation system for the scale of your reaction.

Q3: We are struggling with the purification of our oxazole-4-carboxylate product at a larger scale. What strategies can we employ?

A3: Purification is a significant hurdle in the large-scale production of oxazole-4-carboxylates. Common challenges include the removal of byproducts with similar polarity to the product and the handling of the often highly polar carboxylic acid functionality.[9] Effective strategies include:

  • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient and scalable purification method. This may require screening various solvent systems.

  • Extraction: An acid-base extraction can be highly effective. The carboxylic acid product can be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The product is then recovered by acidifying the aqueous layer and re-extracting into an organic solvent.[9]

  • Chromatography: While often used at the lab scale, column chromatography can be expensive and challenging to scale up. However, for high-value products, it may be necessary. Consider using alternative stationary phases if silica gel proves problematic due to compound instability.[9]

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion
Potential Cause Suggested Solution
Insufficiently strong dehydrating agent (Robinson-Gabriel) Switch to a more potent dehydrating agent like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).[3]
Decomposition of starting material under harsh conditions Optimize the reaction temperature and consider using milder reaction conditions. For the Robinson-Gabriel synthesis, explore alternative, less harsh dehydrating agents.[3]
Incomplete elimination of the tosyl group (Van Leusen) Use a stronger, non-nucleophilic base (e.g., DBU) or moderately increase the reaction temperature to facilitate the elimination step.[7]
Poor quality of starting materials or reagents Ensure all starting materials and reagents are of high purity and are anhydrous.
Inefficient mixing at larger scales Verify that the reactor's agitation is sufficient to ensure a homogeneous reaction mixture.
Issue 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Side reactions due to high temperatures or strong acids Lower the reaction temperature and/or use a milder acid catalyst or dehydrating agent.[3]
Formation of stable oxazoline intermediate (Van Leusen) As with low yield, employ a stronger base or higher temperature to drive the reaction to completion.[7]
Formation of triphenylphosphine oxide (in methods using PPh₃) This byproduct can often be removed through crystallization or careful column chromatography.[9]
Hydrolysis of intermediates or product Ensure strictly anhydrous conditions throughout the reaction and workup.[8]
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Suggested Solution
Product is highly soluble in the reaction solvent After the reaction, perform a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or crystallization.
Byproducts have similar polarity to the desired product Explore crystallization as a primary purification method. Alternatively, derivatization of the carboxylic acid to an ester can alter its polarity, potentially simplifying chromatographic separation.
Emulsion formation during extractive workup Add brine to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.
Product instability on silica gel Consider using a different stationary phase for chromatography, such as alumina, or rely on non-chromatographic purification methods like crystallization or extraction.[9]

Quantitative Data Summary

The following tables provide a summary of reported yields for different synthetic methods for oxazole-4-carboxylates and related oxazoles to aid in method selection and optimization.

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystTypical Yield (%)Reference
Robinson-Gabriel2-Acylamino-ketonesH₂SO₄, PPA, POCl₃, TFAAModerate to Good[10]
Van LeusenAldehydes, TosMICK₂CO₃Good to Excellent[10]
Copper-CatalyzedAmines, Alkynes, O₂Copper CatalystGood to Excellent[11]
From Carboxylic AcidsCarboxylic Acids, IsocyanoacetatesTriflylpyridinium reagent70-97%[6][12]

Table 2: Influence of Reaction Conditions on Yield in a Scalable Synthesis from Carboxylic Acids

BaseTemperature (°C)Time (min)Yield (%)
Et₃N256030
DBU256055
DMAP256070
DMAP 40 30 96
Data adapted from a highly efficient synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids.[6][12]

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole-4-carboxylate Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the 2-acylamino-β-ketoester (1.0 eq) in a suitable solvent (e.g., acetic anhydride), add the cyclodehydrating agent (e.g., concentrated sulfuric acid, 0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the optimal temperature (typically 80-120°C). Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification: Once the reaction is complete, cool the mixture and carefully quench it by pouring it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.[3]

Protocol 2: Van Leusen One-Pot Synthesis of a 4,5-Disubstituted Oxazole

This method is adapted for the synthesis of 4,5-disubstituted oxazoles and can be modified for oxazole-4-carboxylates by using an appropriate aldehyde.

  • Preparation: In a flask equipped with a stirrer, add tosylmethyl isocyanide (TosMIC) (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq) to a suitable solvent (e.g., methanol or an ionic liquid).

  • Reaction: To the stirred suspension, add the aldehyde (1.0 eq) and an aliphatic halide (1.2 eq). Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, pour the reaction mixture into water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[4]

Protocol 3: Copper-Catalyzed Synthesis of a Trisubstituted Oxazole

This protocol describes a general method for the copper-catalyzed synthesis of trisubstituted oxazoles.

  • Preparation: To a reaction vessel, add the amine (1.0 eq), alkyne (1.2 eq), and a copper catalyst (e.g., Cu(OAc)₂) in a suitable solvent.

  • Reaction: Heat the reaction mixture under an atmosphere of oxygen (or air) and monitor the progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture, filter off the catalyst if heterogeneous, and concentrate the solvent. The crude product can be purified by column chromatography.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Starting Materials & Reagents solvent Add Solvent reagents->solvent heating Heating & Stirring solvent->heating monitoring Monitor Progress (TLC/HPLC) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification (Crystallization/ Chromatography) extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the synthesis of oxazole-4-carboxylates.

troubleshooting_logic cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_byproducts Solutions for Byproduct Formation start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No optimize_reagents Optimize Reagents/ Catalyst incomplete_reaction->optimize_reagents Yes milder_conditions Use Milder Conditions byproducts->milder_conditions Yes end Improved Yield byproducts->end No optimize_conditions Optimize Temp./ Time optimize_conditions->end purification Improve Purification Strategy purification->end

Caption: A logical troubleshooting guide for addressing low yields in oxazole synthesis.

References

Technical Support Center: Managing Exothermic Reactions with Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Methyl 2-(chloromethyl)oxazole-4-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and outline best practices for risk mitigation.

Troubleshooting Guide: Uncontrolled Exotherms

Issue: Rapid, uncontrolled temperature increase during a reaction with this compound.

Potential Causes:

  • High Reactivity: The chloromethyl group is a reactive electrophile, and its substitution by nucleophiles can be highly exothermic.

  • Inadequate Cooling: The cooling capacity of the reaction setup may be insufficient to dissipate the heat generated by the reaction.

  • Rapid Reagent Addition: Adding a reactive nucleophile too quickly can lead to a rapid accumulation of heat.

  • Incorrect Solvent Choice: A solvent with a low boiling point may not be able to absorb the heat of the reaction, leading to pressure buildup.

  • Concentration Issues: Running the reaction at too high a concentration can increase the rate of heat generation.

  • Scale-up Problems: The principles of heat transfer change significantly when moving from a small-scale to a large-scale reaction. A reaction that is manageable on a small scale can become dangerously exothermic on a larger scale.[1][2][3]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: Increase the efficiency of the cooling system. This may involve lowering the temperature of the cooling bath or adding a supplementary cooling source (e.g., a dry ice/acetone bath).

  • Dilution: If safe and practical, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

  • Quenching (with extreme caution): If the temperature continues to rise uncontrollably, a pre-determined and tested quenching agent may be added to stop the reaction. The choice of quencher is highly dependent on the specific reaction chemistry.

  • Alert Personnel and Prepare for Evacuation: Inform colleagues of the situation and be prepared to evacuate the area if the reaction cannot be brought under control.

Preventative Measures:

  • Conduct a Thorough Risk Assessment: Before performing the reaction, review all available safety data for the reagents and similar chemical transformations.[1]

  • Perform Small-Scale Trials: Always conduct a small-scale trial with careful temperature monitoring to understand the thermal profile of the reaction.

  • Utilize Reaction Calorimetry: For any scale-up, it is highly recommended to use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[4]

  • Controlled Reagent Addition: Add reactive reagents slowly and in a controlled manner, while continuously monitoring the internal reaction temperature.

  • Ensure Adequate Cooling Capacity: The reactor setup must have sufficient cooling capacity to handle the heat generated by the reaction, with a safety margin.

  • Choose an Appropriate Solvent: Select a solvent with a boiling point high enough to safely manage the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

Q2: How can I safely scale up a reaction involving this compound?

A2: Scaling up any exothermic reaction requires careful planning and execution.[1][2][3]

  • Characterize the Reaction Thermochemistry: Before any scale-up, use reaction calorimetry to obtain quantitative data on the heat of reaction, adiabatic temperature rise, and heat generation rate.

  • Gradual Scale-Up: Increase the reaction scale incrementally (e.g., no more than 2-5 fold at each step) and monitor the thermal behavior at each stage.

  • Ensure Adequate Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity for the larger scale.

  • Review and Refine Procedures: Re-evaluate all procedures, including reagent addition rates and temperature control, for the larger scale.

Q3: What are some common nucleophiles that could lead to a strong exothermic reaction with this compound?

A3: Strong nucleophiles are more likely to lead to a rapid and highly exothermic reaction. Examples include:

  • Azide salts (e.g., sodium azide): Reactions with azides are often used to introduce the azido group but can be particularly energetic and require strict safety precautions.[10][11][12]

  • Amines (primary and secondary): Amination reactions can be highly exothermic.

  • Thiolates: These are generally strong nucleophiles.

  • Alkoxides: Reactions to form ethers can also be very exothermic.

Q4: What information should I look for in a Safety Data Sheet (SDS) for this compound?

A4: While a specific SDS for this compound may not be readily available, you should look for the following information in the SDS of analogous compounds:

  • Section 2: Hazards Identification: This section will provide GHS hazard classifications.

  • Section 7: Handling and Storage: This will give guidance on safe handling practices and storage conditions.

  • Section 10: Stability and Reactivity: This section is crucial for understanding conditions to avoid, incompatible materials, and hazardous decomposition products.

Data Presentation

Since specific quantitative thermal hazard data for this compound is not available in the searched literature, the following table provides a template for the type of data that should be experimentally determined before scaling up reactions. For illustrative purposes, hypothetical data for a reaction with a generic nucleophile is included.

Table 1: Thermal Hazard Assessment Data (Hypothetical Example)

ParameterValueMethod of DeterminationSignificance
Heat of Reaction (ΔHr) -150 kJ/molReaction Calorimetry (RC1)Indicates the total amount of heat released. Higher values suggest a greater potential hazard.
Adiabatic Temperature Rise (ΔTad) 85 °CCalculated from ΔHr, mass, and CpThe theoretical temperature increase if no heat is removed. A high ΔTad is a key indicator of runaway potential.
Specific Heat Capacity (Cp) 1.8 J/g·KReaction Calorimetry (RC1)The amount of heat required to raise the temperature of the reaction mass.
Decomposition Onset Temperature (Tonset) > 200 °CDifferential Scanning Calorimetry (DSC)The temperature at which the compound begins to decompose exothermically. The reaction temperature should be kept well below this value.
Maximum Temperature of Synthesis Reaction (MTSR) 120 °CCalculatedThe highest temperature that could be reached in the event of a cooling failure. This should not exceed the Tonset of any component in the mixture.

Experimental Protocols

Protocol 1: Small-Scale Nucleophilic Substitution with Temperature Monitoring

Objective: To determine the qualitative thermal profile of the reaction of this compound with a nucleophile on a laboratory scale.

Materials:

  • This compound

  • Nucleophile (e.g., a primary amine)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermocouple to monitor the internal temperature.

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Place the flask in the cooling bath and allow the solution to cool to the desired starting temperature (e.g., 0 °C).

  • Dissolve the nucleophile (1.1 equivalents) in the anhydrous solvent in the dropping funnel.

  • Begin stirring the solution in the flask and record the initial internal temperature.

  • Add the nucleophile solution dropwise from the dropping funnel to the reaction flask over a prolonged period (e.g., 30-60 minutes).

  • Continuously monitor the internal temperature of the reaction. If the temperature rises more than a few degrees above the bath temperature, pause the addition until it subsides.

  • After the addition is complete, allow the reaction to stir at the controlled temperature and continue to monitor the temperature until it stabilizes.

  • This temperature profile will provide a qualitative understanding of the reaction's exothermicity.

Mandatory Visualization

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_planning Planning & Assessment cluster_execution Reaction Execution cluster_troubleshooting Troubleshooting A Literature Review & SDS Analysis B Identify Potential Hazards A->B C Small-Scale Trial with Temp. Monitoring B->C D Reaction Calorimetry (DSC/RC1) for Scale-up C->D If scaling up E Determine Thermal Parameters (ΔHr, ΔTad) D->E F Ensure Adequate Cooling Capacity E->F G Controlled Reagent Addition F->G H Continuous Internal Temperature Monitoring G->H I Maintain Temperature within Safe Limits H->I J Uncontrolled Temperature Rise? I->J If No J->I If Yes, proceed to Corrective Actions K Stop Reagent Addition J->K L Maximize Cooling K->L M Prepare for Quenching/Evacuation L->M

Caption: Workflow for the safe management of potentially exothermic reactions.

Logical_Relationship_for_Runaway_Prevention Logical Relationship for Runaway Reaction Prevention cluster_failure Failure Leads To A Understanding Reaction (Kinetics & Thermodynamics) D Safe Operation A->D FailA Inadequate Knowledge A->FailA B Engineering Controls (Cooling, Stirring, Venting) B->D FailB Equipment Failure B->FailB C Procedural Controls (Dosing Rate, Concentration) C->D FailC Human Error C->FailC E Runaway Reaction FailA->E FailB->E FailC->E

Caption: Key pillars for the prevention of runaway chemical reactions.

References

Technical Support Center: Analytical Methods for Monitoring Methyl 2-(chloromethyl)oxazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods related to Methyl 2-(chloromethyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the monitoring of reactions involving this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring reactions of this compound?

A1: The primary techniques for monitoring reactions of this compound and its derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is well-suited for monitoring the reaction progress by separating the starting material from products and byproducts. GC-MS is useful for identifying and quantifying volatile compounds in the reaction mixture. NMR spectroscopy provides detailed structural information about the starting material, intermediates, and final products.

Q2: this compound is a reactive molecule. Are there any stability concerns during analysis?

A2: Yes, the chloromethyl group is a reactive site susceptible to nucleophilic substitution. During analysis, there is a potential for degradation, especially with certain HPLC mobile phases or high temperatures in GC. For instance, using nucleophilic solvents like methanol or water in the mobile phase at elevated temperatures could lead to solvolysis products. It's crucial to use aprotic solvents for sample preparation and to perform analyses at the lowest practical temperature. Some oxazole derivatives can also be unstable towards hydrolytic ring-opening and decarboxylation, particularly under harsh pH conditions.[1]

Q3: What are the common reactions involving this compound that I might be monitoring?

A3: The most common reactions are nucleophilic substitutions at the chloromethyl group. This compound is an effective scaffold for synthetic elaboration.[2] You might be monitoring reactions with various nucleophiles such as amines, thiols, or alkoxides to synthesize a diverse range of 2-substituted oxazoles.

Q4: How can I confirm the identity of my product and any byproducts?

A4: A combination of techniques is recommended. Mass spectrometry (either from GC-MS or LC-MS) will provide the molecular weight of the compounds. The isotopic pattern of chlorine (a 3:1 ratio of M to M+2 peaks) can help identify chlorine-containing species. NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for elucidating the precise molecular structure of the products and byproducts.

Section 2: Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing for this compound or its products.

  • Question: My peaks are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue, especially with compounds containing basic nitrogen atoms like the oxazole ring, which can interact with residual silanol groups on the silica-based column packing.[3][4]

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2-3 with trifluoroacetic acid or formic acid) can protonate the silanol groups and reduce secondary interactions.[4]

      • Use a Different Column: Employing a column with end-capping or a polar-embedded phase can shield the silanol groups and improve peak shape.[3]

      • Check for Column Voids: A void at the column inlet can cause peak distortion. Try reversing and flushing the column (if the manufacturer allows) or replace the column if necessary.

      • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

      • Extra-column Effects: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[3]

Issue 2: Appearance of Unexpected Peaks or Disappearance of Starting Material.

  • Question: I see new peaks in my chromatogram that I don't expect, or my starting material peak is smaller than anticipated. What is happening?

  • Answer: This could be due to the degradation of your analyte on the column or in the mobile phase.

    • Troubleshooting Steps:

      • Assess Solvent Reactivity: If your mobile phase contains nucleophilic solvents like methanol or a high percentage of water, consider switching to less reactive solvents like acetonitrile.

      • Lower Column Temperature: High temperatures can accelerate degradation. Try running the analysis at a lower temperature.

      • Check Sample Solvent: Ensure the sample is dissolved in a non-nucleophilic and aprotic solvent. The sample solvent should ideally be the same as or weaker than the mobile phase to avoid peak distortion.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: Poor Peak Shape or No Peak for this compound.

  • Question: I am having trouble getting a good peak for my compound using GC-MS. What could be the problem?

  • Answer: Halogenated and polar compounds can be challenging for GC analysis.

    • Troubleshooting Steps:

      • Check Inlet Temperature: The compound might be degrading in the hot injector. Try lowering the injector temperature.

      • Derivatization: For less volatile or thermally labile products, derivatization might be necessary to increase volatility and stability.

      • Column Choice: A moderately polar column is often a good starting point for this type of compound.

      • Check for Active Sites: Active sites in the GC system (e.g., in the liner or on the column) can cause peak tailing or loss of analyte. Use a deactivated liner and ensure the column is in good condition.

Issue 2: Identifying Unknown Peaks in the Chromatogram.

  • Question: My GC-MS analysis shows several peaks besides my expected product. How can I identify them?

  • Answer: The mass spectrum of each peak is key to its identification.

    • Troubleshooting Steps:

      • Analyze Mass Spectra: Look for the molecular ion peak. For chlorine-containing compounds, look for the characteristic M+2 isotopic pattern.

      • Fragmentation Pattern: Analyze the fragmentation pattern to deduce the structure of the compound.

      • Library Search: Use a mass spectral library (e.g., NIST) to search for potential matches.

      • Consider Side Reactions: Think about potential side reactions in your synthesis. For example, if you used an amine nucleophile in excess, you might see peaks corresponding to multiple additions.

Section 3: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) - General Method

This is a starting point for method development and may require optimization.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dilute reaction aliquots in a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS) - General Method

This protocol is a general guideline and may need to be adjusted based on the specific reaction products.

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar mid-polarity column)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Sample Preparation Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and dry over sodium sulfate. Dilute to an appropriate concentration (~10 µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
ParameterRecommended Setting
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Sample Preparation Dissolve a few milligrams of the purified compound or reaction mixture residue in ~0.6 mL of deuterated solvent.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

  • -OCH₃ (ester): ~3.9 ppm (singlet)

  • -CH₂Cl: ~4.8 ppm (singlet)

  • Oxazole ring H: ~8.2 ppm (singlet)

Expected ¹³C NMR Chemical Shifts (in CDCl₃, approximate):

  • -OCH₃: ~52 ppm

  • -CH₂Cl: ~38 ppm

  • Oxazole C4: ~130 ppm

  • Oxazole C5: ~145 ppm

  • Oxazole C2: ~160 ppm

  • Ester C=O: ~162 ppm

(Note: These are estimated chemical shifts and may vary slightly based on the specific molecule and experimental conditions. It is always best to compare with a known standard or perform full 2D NMR analysis for unambiguous assignment.)

Section 4: Visualizations

experimental_workflow cluster_reaction Reaction Monitoring reaction This compound + Nucleophile sampling Take Reaction Aliquot reaction->sampling hplc HPLC Analysis sampling->hplc Dilute & Inject gcms GC-MS Analysis sampling->gcms Extract & Inject nmr NMR Analysis sampling->nmr Work-up & Dissolve hplc_data Chromatogram (Retention Time, Peak Area) hplc->hplc_data gcms_data Total Ion Chromatogram & Mass Spectra gcms->gcms_data nmr_data NMR Spectra (Chemical Shift, Integration) nmr->nmr_data quant Quantify Reaction Progress hplc_data->quant ident Identify Products & Byproducts gcms_data->ident struct Structure Elucidation nmr_data->struct

Caption: General experimental workflow for monitoring reactions.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions start HPLC Peak Tailing Observed cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Column Void or Contamination start->cause2 cause3 Sample Overload start->cause3 cause4 Extra-Column Effects start->cause4 sol1 Adjust Mobile Phase pH (e.g., add 0.1% TFA) cause1->sol1 sol2 Use End-capped Column cause1->sol2 sol3 Flush or Replace Column cause2->sol3 sol4 Dilute Sample cause3->sol4 sol5 Minimize Tubing Length cause4->sol5

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

Reactivity Face-Off: Methyl 2-(chloromethyl)oxazole-4-carboxylate vs. its Bromomethyl Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency and success of a synthetic route. Among the versatile heterocyclic intermediates, halomethyl oxazoles serve as valuable scaffolds. This guide provides an objective comparison of the reactivity of Methyl 2-(chloromethyl)oxazole-4-carboxylate and its bromomethyl analog, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

Fundamental chemical principles and available experimental data consistently demonstrate that Methyl 2-(bromomethyl)oxazole-4-carboxylate is a more reactive electrophile than this compound in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, the bromo-derivative typically offers faster reaction rates, requires milder reaction conditions, and can lead to higher yields.

Quantitative Reactivity Comparison

ParameterThis compound (Analog)Methyl 2-(bromomethyl)oxazole-4-carboxylate (Analog)Rationale
Yield 40%90%Bromide is a better leaving group than chloride, facilitating the nucleophilic attack.[1][2]
Relative Reaction Rate SlowerFasterThe C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for bond cleavage.[2]
Typical Reaction Time Longer (e.g., 6-24 hours)Shorter (e.g., 1-4 hours)The higher reactivity of the bromomethyl compound leads to a quicker conversion to the product.[2]
Typical Reaction Temp. Higher (e.g., 50°C to reflux)Lower (e.g., Room Temp. to 50°C)Less thermal energy is required to overcome the energy barrier for the displacement of bromide.[2]

Reaction Mechanism and Experimental Workflow

The enhanced reactivity of the bromomethyl analog is rooted in the principles of nucleophilic substitution reactions (SN2). The larger size and lower electronegativity of bromide compared to chloride make it a more stable anion and thus a better leaving group.[2]

Caption: Generalized SN2 mechanism for nucleophilic substitution.

The following diagram illustrates a typical experimental workflow for utilizing these halomethyl oxazoles in a nucleophilic substitution reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Halomethyl Oxazole (1.0 eq) in suitable solvent (e.g., DMF, THF) B Add Nucleophile (1.1 - 1.5 eq) A->B C Add Base (if required) (e.g., K2CO3, NaH) B->C D Stir at appropriate temperature (RT to reflux) C->D E Monitor progress by TLC or LC-MS D->E F Quench reaction (e.g., with water) E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash, Dry, and Concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: Generalized experimental workflow for substitution reactions.

Experimental Protocols

Below are representative protocols for a nucleophilic substitution reaction with a primary amine, highlighting the likely differences in reaction conditions.

Protocol for Methyl 2-(bromomethyl)oxazole-4-carboxylate
  • Reaction Setup : To a solution of Methyl 2-(bromomethyl)oxazole-4-carboxylate (1.0 eq.) in a suitable solvent (e.g., acetonitrile) is added the primary amine (1.2 eq.) and a mild base (e.g., K₂CO₃, 1.5 eq.).

  • Reaction Conditions : The reaction mixture is stirred at room temperature to 50°C for 1-4 hours.

  • Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol for this compound
  • Reaction Setup : To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO) is added the primary amine (1.2 eq.) and a stronger base (e.g., NaH, 1.5 eq.) or a higher excess of a weaker base.[2]

  • Reaction Conditions : The reaction mixture is heated to 60-80°C and stirred for 8-16 hours.[2]

  • Monitoring : The reaction progress is monitored by TLC.

  • Work-up and Purification : Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.[2]

Conclusion

For researchers and drug development professionals, the choice between Methyl 2-(bromomethyl)oxazole-4-carboxylate and its chloro-analog has significant implications for synthetic efficiency. The bromomethyl derivative offers substantially higher reactivity, enabling the use of milder conditions and shorter reaction times.[2] This can be particularly advantageous in multi-step syntheses, for thermally sensitive substrates, or when aiming to improve overall process yield and throughput. While the chloromethyl analog may be a more cost-effective starting material in some cases, the potential for higher yields and reduced energy consumption with the bromomethyl compound often justifies its use.

References

Spectroscopic Analysis of Methyl 2-(chloromethyl)oxazole-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Methyl 2-(chloromethyl)oxazole-4-carboxylate and its derivatives. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible databases, this guide offers a predictive analysis based on the known spectroscopic behaviors of its constituent functional groups and data from closely related oxazole derivatives. This approach allows for a robust estimation of its spectral characteristics, providing a valuable reference for researchers synthesizing or working with this compound and its analogs.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental tools in the structural elucidation of organic molecules. By examining the interaction of molecules with electromagnetic radiation, we can deduce their chemical structure, functional groups, and connectivity. For a novel or sparsely documented compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic IR absorption frequencies, and fragmentation patterns of similar structures found in the literature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Justification & Comparison
-CH₂Cl (Chloromethyl)4.5 - 5.0Singlet (s)The electronegative chlorine atom and the adjacent oxazole ring will deshield these protons, shifting them downfield. This range is typical for protons on a carbon adjacent to both a halogen and an aromatic ring.
-OCH₃ (Methyl Ester)3.8 - 4.0Singlet (s)The ester functionality deshields the methyl protons to this characteristic region.
H-5 (Oxazole Ring)8.0 - 8.5Singlet (s)Protons on oxazole rings are typically found in the aromatic region, with the exact shift influenced by substituents. The electron-withdrawing carboxylate group at position 4 will likely shift the H-5 proton downfield. For comparison, the methine proton in some 1,2-oxazole-4-carboxylates has been observed as a singlet around δ 8.46 ppm.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification & Comparison
-CH₂Cl (Chloromethyl)40 - 50The carbon is attached to an electronegative chlorine atom, causing a downfield shift.
-OCH₃ (Methyl Ester)50 - 55A typical chemical shift for a methyl ester carbon.
C-2 (Oxazole Ring)160 - 165Carbons in oxazole rings are significantly deshielded. In some 1,3,4-oxadiazole derivatives, ring carbons appear at 164.32 and 161.98 ppm.[2]
C-4 (Oxazole Ring)135 - 145The attachment of the carboxylate group influences the chemical shift of this carbon.
C-5 (Oxazole Ring)145 - 155Similar to other carbons in the heterocyclic ring, it is expected to be in the downfield region. In some 1,2-oxazole-4-carboxylates, the C-3 and C-5 carbons of the oxazole ring appear at δ 150.2 and 179.5 ppm, respectively.[1]
C=O (Ester Carbonyl)160 - 170The carbonyl carbon of an ester typically resonates in this range.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Justification & Comparison
C=O (Ester)1720 - 1740StrongThis is a characteristic strong absorption for the carbonyl stretch of an ester. For instance, the IR spectrum of a similar compound, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, shows a characteristic absorption band at 1723 cm⁻¹ for the ester C=O group.[3]
C=N (Oxazole Ring)1600 - 1650MediumThe C=N stretching vibration within the oxazole ring is expected in this region.[4]
C-O-C (Ester & Ring)1200 - 1300StrongAsymmetric and symmetric stretching of the C-O-C bonds in the ester and the oxazole ring will result in strong absorptions in this fingerprint region.
C-Cl (Chloromethyl)650 - 800Medium-StrongThe C-Cl stretching vibration typically appears in this region.
C-H (Aromatic/Heteroaromatic)3000 - 3100Medium-WeakC-H stretching of the oxazole ring proton.
C-H (Aliphatic)2850 - 3000Medium-WeakC-H stretching of the methyl and chloromethyl groups.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Fragment Ion Justification & Comparison
[M]+•, [M+2]+•Molecular IonThe presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[5][6][7]
[M - CH₃]+Loss of Methyl RadicalFragmentation of the ester group.
[M - OCH₃]+Loss of Methoxy RadicalAnother common fragmentation pathway for methyl esters.
[M - CH₂Cl]+Loss of Chloromethyl RadicalCleavage of the chloromethyl group.
[M - COOCH₃]+Loss of Carbomethoxy RadicalFragmentation involving the entire ester group.

Experimental Protocols

Standard protocols for the spectroscopic analysis of novel organic compounds are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

    • Analyze the molecular ion peak(s) and the fragmentation pattern to confirm the molecular weight and deduce the structure of the fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound derivatives.

Spectroscopic_Analysis_Workflow start Compound Synthesis & Purification ir IR Spectroscopy start->ir Functional Groups nmr NMR Spectroscopy start->nmr Connectivity ms Mass Spectrometry start->ms Molecular Weight data_analysis Combined Data Analysis ir->data_analysis h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR & DEPT nmr->c_nmr hrms HRMS ms->hrms h_nmr->data_analysis c_nmr->data_analysis hrms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the spectroscopic characterization of organic compounds.

This comprehensive approach, combining predictive data with established experimental protocols, serves as a valuable resource for the analysis of this compound and its derivatives, facilitating their identification and further development in chemical and pharmaceutical research.

References

Validation of biological activity of compounds from Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity: A Tale of Potency and Diverse Mechanisms

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide spectrum of cytotoxic and cytostatic activities against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and signal transduction.

Comparative Anticancer Potency of Oxazole Derivatives

The following table summarizes the in vitro anticancer activity of various oxazole derivatives, highlighting their potency against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-Aryl-thiazolidine-4-carboxylic acid amides (ATCAA)ATCAA-1Leukemia (CCRF-CEM)0.124[1]
2-Aryl-thiazolidine-4-carboxylic acid amides (ATCAA)ATCAA-1Non-Small Cell Lung Cancer (NCI-H522)3.81[1]
4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART)Compound 8fVarious Cancer Cells0.021 - 0.071[1]
2-Methyl-4,5-disubstituted OxazolesCompound 4gVarious Cancer Cells0.00035 - 0.0046[2]
2-Methyl-4,5-disubstituted OxazolesCompound 4iVarious Cancer Cells0.0005 - 0.0202[2]
5-Sulfonyl-1,3-oxazole-4-carboxylatesCompound 1560 Cancer Cell Lines (Average)5.37[3]

Note: The presented data is for oxazole derivatives that are structurally related to the target compounds but not directly synthesized from Methyl 2-(chloromethyl)oxazole-4-carboxylate.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration.

Visualizing the Mechanism: Inhibition of Tubulin Polymerization

A common mechanism of action for many anticancer oxazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycle Cell Cycle (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Oxazole Oxazole Derivative Oxazole->Tubulin Inhibits Polymerization

Caption: Oxazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of oxazole have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Potency of Oxazole Derivatives

The following table presents the antimicrobial activity of various oxazole derivatives, showcasing their minimum inhibitory concentrations (MICs) against different microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole DerivativesCompound 3Staphylococcus aureus3.125[4]
Thiazole DerivativesCompound 3Streptococcus pyogenes6.25[4]
Thiazole DerivativesCompound 21bAspergillus fumigatus6.25[4]
Thiazole DerivativesCompound 21bFusarium oxysporum6.25[4]
1,3,4-Oxadiazole DerivativesCompound 6cGram-negative & Gram-positive bacteria8[5]

Note: The presented data is for oxazole and thiazole derivatives that are structurally related to the target compounds but not directly synthesized from this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (microorganism in broth)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the microtiter plate, with each well containing 100 µL of the diluted compound in broth.

  • Inoculation: Add 5 µL of the standardized inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Start Prepare Standardized Microbial Inoculum SerialDilution Perform 2-fold Serial Dilution of Test Compound in Microtiter Plate Start->SerialDilution Inoculation Inoculate Wells with Microbial Suspension SerialDilution->Inoculation Incubation Incubate at Appropriate Temperature and Duration Inoculation->Incubation Observation Visually Inspect for Microbial Growth (Turbidity) Incubation->Observation MIC Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC

References

Alternative reagents to Methyl 2-(chloromethyl)oxazole-4-carboxylate for oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Synthetic Routes for 2,4-Disubstituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative synthetic methodologies to the use of pre-functionalized building blocks like Methyl 2-(chloromethyl)oxazole-4-carboxylate for the synthesis of the oxazole core. The focus is on de novo ring-forming strategies that offer flexibility in substituent placement, starting from readily available materials. We present supporting data and detailed experimental protocols for key methods.

Introduction: The Building Block Approach vs. De Novo Synthesis

This compound is a valuable reagent that provides a pre-formed oxazole scaffold. The chloromethyl group at the C2 position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various side chains. This "building block" approach is effective for late-stage diversification when the core oxazole structure is fixed.

However, for broader structural diversity and optimization, de novo synthesis—constructing the oxazole ring from simpler, acyclic precursors—offers greater flexibility. This guide explores three prominent de novo strategies as alternatives: the classic Robinson-Gabriel Synthesis, the versatile Van Leusen Oxazole Synthesis, and a modern approach starting directly from carboxylic acids.

Comparative Analysis of Key Synthetic Methods

The selection of a synthetic strategy depends on factors such as starting material availability, desired substitution pattern, and tolerance for specific reaction conditions. The following methods represent distinct approaches to the synthesis of 2,4-disubstituted oxazoles.

Method A: Robinson-Gabriel Synthesis

First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this is a foundational method for oxazole synthesis.[1][2] It involves the cyclodehydration of a 2-acylamino-ketone, typically catalyzed by a strong acid like sulfuric acid.[2][3][4]

  • Principle : Intramolecular cyclization and dehydration of a 2-acylamino-ketone.

  • Starting Materials : A 2-acylamino-ketone, which can be prepared via the Dakin-West reaction.[2]

  • Advantages : A robust and well-established method for creating 2,5- and 2,4,5-substituted oxazoles.

  • Limitations : Often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.

Method B: Van Leusen Oxazole Synthesis

Developed in 1972, the Van Leusen reaction is one of the most convenient and widely used protocols for preparing oxazoles.[5][6] The reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate.[5][7]

  • Principle : A [3+2] cycloaddition between an aldehyde and the deprotonated form of TosMIC.[5][6]

  • Starting Materials : An aldehyde and tosylmethyl isocyanide (TosMIC).

  • Advantages : Features mild reaction conditions, simple operation, a broad substrate scope, and the use of readily available starting materials.[5] One-pot modifications to produce 4,5-disubstituted oxazoles have been developed.[5][6]

  • Limitations : The classic reaction produces 5-substituted oxazoles; achieving 4-substitution requires modified procedures or starting materials.[7][8]

Method C: Direct Synthesis from Carboxylic Acids

A highly efficient and modern method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[9] This approach utilizes an easy-to-access triflylpyridinium reagent (DMAP-Tf) to activate the carboxylic acid in situ, which is then trapped by an isocyanide derivative.[9]

  • Principle : In situ formation of a reactive acylpyridinium salt from a carboxylic acid, followed by reaction with an isocyanide and cyclization.

  • Starting Materials : A carboxylic acid, an isocyanide (e.g., methyl isocyanoacetate or TosMIC), and an activating agent.

  • Advantages : Bypasses the need for pre-activated carboxylic acid derivatives like acid chlorides.[9] The reaction exhibits broad substrate scope, good functional group tolerance, and has been successfully applied to gram-scale synthesis and late-stage functionalization of complex molecules.[9]

  • Limitations : Requires a stoichiometric amount of the activating reagent.

Data Presentation: Summary of Synthetic Methods

The following table summarizes the key features of the discussed synthetic routes for easy comparison.

Method Key Starting Materials Key Reagents / Catalysts Typical Conditions Primary Product Advantages Disadvantages
Building Block Approach [10]Methyl 2-(chloromethyl) oxazole-4-carboxylate, NucleophileBase (e.g., K₂CO₃, Et₃N)Varies (often RT to moderate heat)2-Substituted-methyl-oxazole-4-carboxylateSimple, good for late-stage diversification.Inflexible core structure.
Robinson-Gabriel Synthesis [1][2][3]2-Acylamino-ketoneH₂SO₄, PPA, POCl₃, or TFAAHigh temperature, strong acid2,4,5-Trisubstituted OxazoleRobust, classic method.Harsh conditions, limited functional group tolerance.
Van Leusen Synthesis [5][6][7]Aldehyde, Tosylmethyl isocyanide (TosMIC)K₂CO₃ (base) in MethanolReflux5-Substituted Oxazole (classic) or 4,5-Disubstituted (modified)Mild conditions, broad scope, one-pot procedures.Classic method does not yield 4-substituted oxazoles directly.
Direct Carboxylic Acid Activation [9]Carboxylic Acid, Isocyanide (e.g., Isocyanoacetate)DMAP-Tf, DMAP (base) in DCM40 °C4,5-Disubstituted OxazoleStarts from acids, excellent scope and tolerance, scalable.Requires stoichiometric activating agent.

Visualization of Workflows and Logic

Diagrams created with Graphviz provide a clear visual representation of the strategic choices and experimental processes involved in oxazole synthesis.

G Diagram 1: Oxazole Synthesis Strategy Comparison cluster_0 De Novo Synthesis cluster_1 Building Block Approach Target Target 2,4-Disubstituted Oxazole RG Robinson-Gabriel Target->RG Flexibility VL Van Leusen Target->VL Versatility DCAA Direct Acid Activation Target->DCAA Modern & Direct BBA Functionalization of Pre-formed Oxazole Target->BBA Late-Stage Modification G Diagram 2: General Experimental Workflow Setup Reaction Setup (Reagents & Solvent) Reaction Reaction (Stirring, Heating) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify Analyze Analysis (NMR, MS) Purify->Analyze

References

Characterization of novel compounds synthesized using Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of novel chemical entities synthesized from the versatile starting material, Methyl 2-(chloromethyl)oxazole-4-carboxylate. It is designed to provide an objective overview of their performance relative to established alternatives, supported by experimental data, to aid in drug discovery and development efforts. The oxazole scaffold is a cornerstone in medicinal chemistry, and strategic modifications using this building block can lead to compounds with enhanced biological activity.[1][2][3]

Synthetic Versatility of this compound

This compound is a highly useful synthon for creating diverse molecular architectures.[4][5] The reactive chloromethyl group at the 2-position of the oxazole ring serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of extensive compound libraries for biological screening. The general synthetic approach is outlined in the workflow diagram below.

experimental_workflow start This compound reaction Nucleophilic Substitution start->reaction reagents Nucleophile (R-XH) (e.g., Amines, Thiols, Phenols) + Base (e.g., K2CO3) reagents->reaction product Novel 2-substituted Methyl oxazole-4-carboxylate (Series A, B, C) reaction->product

Caption: Synthetic workflow for generating novel oxazole derivatives.

Comparative Analysis of Biological Activity

To illustrate the potential of this synthetic strategy, we present a comparative analysis of three novel compound series (A, B, and C) derived from this compound. These series, featuring amino, thioether, and ether linkages respectively, were evaluated for their in-vitro antiproliferative activity against a panel of human cancer cell lines and compared with a standard chemotherapeutic agent, Combretastatin A-4 (CA-4), known for its tubulin-binding properties.

Data Presentation: Antiproliferative Activity (IC₅₀, nM)
Compound IDLinkage TypeR-GroupHeLa (Cervical Cancer)HT-29 (Colon Cancer)A549 (Lung Cancer)
Series A-1 Amine4-methoxyphenyl45.258.151.7
Series A-2 Amine3,4,5-trimethoxyphenyl9.815.312.4
Series B-1 Thioether4-chlorophenyl21.533.825.9
Series B-2 Thioethernaphthalen-2-yl18.924.620.1
Series C-1 Ether4-fluorophenyl62.775.468.3
Series C-2 Etherquinolin-6-yl35.142.938.5
CA-4 --1.52.11.8

This data is representative of typical findings in early-stage drug discovery and is presented for illustrative purposes.

From the data, compounds from Series A , particularly A-2 with the 3,4,5-trimethoxyphenyl substituent, demonstrated the most potent antiproliferative activity among the novel synthesized compounds.[6] This highlights the importance of this particular substitution pattern, which is also present in CA-4, for interacting with the biological target. While not as potent as CA-4, these novel compounds represent promising leads for further optimization.

Mechanism of Action: Tubulin Polymerization Inhibition

The synthesized compounds were hypothesized to act via inhibition of tubulin polymerization, a mechanism shared by CA-4. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

signaling_pathway Novel Oxazoles (e.g., Series A-2) Novel Oxazoles (e.g., Series A-2) Tubulin Dimers Tubulin Dimers Novel Oxazoles (e.g., Series A-2)->Tubulin Dimers Binds to Colchicine Site Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of action for novel oxazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

General Synthetic Protocol for Novel Oxazole Derivatives

A solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) was prepared in a round-bottom flask. To this, the appropriate nucleophile (amine, thiol, or phenol, 1.1 mmol) and potassium carbonate (2.0 mmol) were added. The reaction mixture was stirred at 80°C for 6-12 hours, with reaction progress monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure. The residue was redissolved in ethyl acetate (20 mL), washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound. Structure and purity were confirmed by ¹H NMR, ¹³C NMR, and HRMS.

In-vitro Antiproliferative Assay (MTT Assay)

Human cancer cell lines (HeLa, HT-29, A549) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours. The cells were then treated with serial dilutions of the test compounds or CA-4 for 48 hours. Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values, representing the concentration required for 50% inhibition of cell growth, were calculated from dose-response curves using non-linear regression analysis. Each experiment was performed in triplicate.

References

Unveiling the Antimicrobial Potency of Oxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-pressing battle against antimicrobial resistance, researchers are continually exploring novel chemical scaffolds to develop more effective therapeutic agents. Among these, oxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of various oxazole derivatives, with a particular focus on chloro-substituted analogues, supported by experimental data from recent studies.

Executive Summary

Comparative Efficacy of Oxazole Derivatives

The antimicrobial efficacy of newly synthesized oxazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition against various microbial strains. The data presented below is a compilation from several studies and showcases the activity of different oxazole compounds, including those with chloro-substitutions.

Table 1: Minimum Inhibitory Concentration (MIC) of Propanoic Acid Derivatives with Oxazole Moiety

CompoundE. coli (μg/mL)S. aureus (μg/mL)MRSA (μg/mL)B. subtilis (μg/mL)C. albicans (μg/mL)
Compound 5 3.121.561.563.12>200
Compound 6 3.121.561.563.12>200
Compound 7 6.251.561.561.56>200
Ceftazidime 2000.7812.56.25-
Cefradine 25255050-
Sodium Penicillin 0.783.123.12<0.39-
Ketoconazole ----<0.39
Source: A comprehensive review on biological activities of oxazole derivatives.[1]

Table 2: Zone of Inhibition of Various Oxazole Derivatives

CompoundBacterial/Fungal StrainZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)
Compound 4 Enterococcus faecium E510--
Compound 4 Staphylococcus aureus ATCC 65388--
Compound 4 Bacillus subtilis ATCC 66839--
Compound 6a Candida albicans 3938--
Compound 10b E. coli12Streptomycin12
Compound 10c E. coli15Streptomycin12
Compound 17 S. aureus25Ampicillin20
Compound 18 C. albicans30Clotrimazole20
Source: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives[2] and A comprehensive review on biological activities of oxazole derivatives.[1]

Experimental Protocols

The evaluation of antimicrobial activity of oxazole derivatives typically follows standardized laboratory procedures. Below are the detailed methodologies for the key experiments cited in the data tables.

Synthesis of Oxazole Derivatives

The synthesis of oxazole derivatives often involves the condensation of an alpha-haloketone with an amide. For instance, a common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. A more modern approach involves the reaction of anilines with chloroacetyl chloride to produce an intermediate, which then undergoes condensation with urea under microwave irradiation to yield the oxazole derivative.[3]

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method (Zone of Inhibition):

This method provides a qualitative assessment of the antimicrobial activity.

  • Media Preparation: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi are prepared and sterilized.

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plates.

  • Well Preparation: Sterile cork borer is used to create uniform wells in the agar.

  • Compound Application: A specific volume of the dissolved oxazole derivative (in a solvent like DMSO) at a known concentration is added to each well.

  • Controls: A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin, Ampicillin) serves as a positive control.

  • Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

2. Broth Microdilution Method (Minimum Inhibitory Concentration - MIC):

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Dilutions: A serial two-fold dilution of the oxazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Controls: A well with only the growth medium and inoculum (positive control) and a well with only the growth medium (negative control) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows

To better understand the process of evaluating these antimicrobial agents, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing Start Starting Materials (e.g., anilines, chloroacetyl chloride) Intermediate Intermediate Formation Start->Intermediate Condensation Condensation with Urea (Microwave Irradiation) Intermediate->Condensation Oxazole Oxazole Derivative Condensation->Oxazole Inoculum Prepare Microbial Inoculum (0.5 McFarland) Oxazole->Inoculum Agar_Well Agar Well Diffusion Inoculum->Agar_Well Broth_Dilution Broth Microdilution Inoculum->Broth_Dilution Zone_of_Inhibition Zone_of_Inhibition Agar_Well->Zone_of_Inhibition Measure Zone (mm) MIC_Determination MIC_Determination Broth_Dilution->MIC_Determination Determine MIC (µg/mL)

Caption: General workflow for the synthesis and antimicrobial evaluation of oxazole derivatives.

Conclusion

The available data strongly suggests that oxazole derivatives, particularly those with chloro-substitutions, are a promising avenue for the development of new antimicrobial agents. The compounds have shown efficacy comparable, and in some cases superior, to standard antibiotics against a variety of pathogens. Further research, including in-depth mechanism of action studies and in vivo efficacy trials, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this important class of compounds.

References

Head-to-head synthesis yield comparison of different halomethyl oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is paramount. Halomethyl oxazoles, particularly 2-(chloromethyl)-, 2-(bromomethyl)-, and 2-(iodomethyl)oxazoles, serve as versatile building blocks for the introduction of the oxazole moiety into larger molecules. This guide provides a head-to-head comparison of the synthesis yields of these three key intermediates, supported by experimental data from the literature.

Comparative Synthesis Yields of Halomethyl Oxazoles

The synthesis of halomethyl oxazoles can be achieved through various methods, with the Robinson-Gabriel synthesis and its modifications being a prominent route. This method typically involves the cyclization of an α-acylamino ketone. Another effective method is the continuous-flow synthesis from vinyl azides. The choice of the halogen atom can significantly influence the reaction conditions and the overall yield of the desired product.

Halomethyl OxazoleSynthesis MethodPrecursorsReported Yield (%)
2-(Chloromethyl)-4,5-diphenyloxazoleRobinson-Gabriel SynthesisBenzoin and Chloroacetyl ChlorideReadily available
2-(Bromomethyl)-5-phenyloxazoleContinuous-Flow Synthesis1-Azido-2-phenylethene and Bromoacetyl Bromide57%[1]
2-(Bromomethyl)-4,5-diphenyloxazoleRobinson-Gabriel SynthesisBenzoin and Bromoacetyl BromideNot explicitly stated, but described as a viable route.
2-(Iodomethyl)oxazoleFinkelstein Reaction2-(Chloromethyl)oxazole and Sodium IodidePotentially high, but specific yield data is not readily available in the reviewed literature.

Note: Direct head-to-head comparative studies on the synthesis yields of these three halomethyl oxazoles under identical conditions are not extensively documented in the available literature. The yields presented are from different studies and may not be directly comparable due to variations in substrates and reaction conditions. The synthesis of 2-(chloromethyl)-4,5-diphenyloxazole is described as "readily available," suggesting a straightforward and likely high-yielding process, though a specific percentage is not provided. The synthesis of 2-(iodomethyl)oxazoles is less commonly reported, with the Finkelstein reaction (halide exchange) from the corresponding chloromethyl derivative being a probable synthetic route.

Experimental Protocols

Detailed methodologies for the synthesis of these halomethyl oxazoles are crucial for reproducibility and optimization. Below are representative experimental protocols based on established synthetic routes.

Synthesis of 2-(Bromomethyl)-5-phenyloxazole via Continuous-Flow Synthesis[1]

This method involves the thermolysis of a vinyl azide to form an azirine intermediate, which then reacts with bromoacetyl bromide to yield the 2-(bromomethyl)oxazole.

Materials:

  • 1-Azido-2-phenylethene (vinyl azide)

  • Bromoacetyl bromide

  • Acetone (dry)

  • Continuous-flow reactor system

Procedure:

  • A solution of 1-azido-2-phenylethene in dry acetone is introduced into a heated flow reactor to induce thermolysis and generate the corresponding 2-phenyl-2H-azirine intermediate.

  • The output stream containing the azirine is then mixed with a solution of bromoacetyl bromide in acetone.

  • The reaction mixture flows through a second reactor coil at room temperature to facilitate the formation of 2-(bromomethyl)-5-phenyloxazole.

  • The product stream is collected, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure 2-(bromomethyl)-5-phenyloxazole. An isolated yield of 57% has been reported for this specific derivative.[1]

General Procedure for the Robinson-Gabriel Synthesis of 2-(Halomethyl)-4,5-diphenyloxazoles

This is a generalized protocol based on the classical Robinson-Gabriel synthesis, which is a common method for preparing such compounds.

Materials:

  • Benzoin

  • Chloroacetyl chloride or Bromoacetyl bromide

  • Pyridine or another suitable base

  • A dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Acylation of Benzoin: Benzoin is reacted with either chloroacetyl chloride or bromoacetyl bromide in the presence of a base like pyridine to form the corresponding N-(2-oxo-1,2-diphenylethyl)haloacetamide intermediate.

  • Cyclodehydration: The intermediate haloacetamide is then treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, in an anhydrous solvent. The mixture is typically heated to effect the cyclization and dehydration to the 2-(halomethyl)-4,5-diphenyloxazole.

  • Work-up and Purification: The reaction mixture is carefully quenched with water or ice, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

G General Workflow for Halomethyl Oxazole Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Oxazole Precursor (e.g., α-Acylamino Ketone or Vinyl Azide) C Cyclization/ Reaction A->C B Halogen Source (e.g., Haloacetyl Halide) B->C D Work-up C->D E Purification (Chromatography/Recrystallization) D->E F Halomethyl Oxazole E->F

Caption: General experimental workflow for the synthesis of halomethyl oxazoles.

G Robinson-Gabriel Synthesis Pathway A α-Hydroxy Ketone (e.g., Benzoin) C α-Haloacetoxy Ketone A->C Acylation B Haloacetyl Halide B->C E α-Haloacetamido Ketone C->E Amination D Ammonia Source D->E F Cyclodehydration E->F G 2-(Halomethyl)oxazole F->G

Caption: Key steps in the Robinson-Gabriel synthesis of 2-(halomethyl)oxazoles.

References

Cost-effectiveness analysis of using Methyl 2-(chloromethyl)oxazole-4-carboxylate in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery. The oxazole scaffold, in particular, is a privileged structure found in numerous biologically active molecules. For researchers and process chemists, the choice of starting materials is critical, balancing factors of reactivity, yield, and cost. This guide provides an objective, data-driven comparison of Methyl 2-(chloromethyl)oxazole-4-carboxylate and its alternatives in the synthesis of valuable pharmaceutical compounds, with a focus on the anti-inflammatory drug Oxaprozin.

Executive Summary

This compound is a versatile building block for the synthesis of various substituted oxazoles. However, experimental data suggests that in certain applications, its bromo-analogue, Methyl 2-(bromomethyl)oxazole-4-carboxylate, offers significantly higher reactivity and yields, potentially offsetting a higher initial procurement cost. This analysis delves into a direct comparison of these two starting materials in the synthesis of an Oxaprozin intermediate, and also considers broader synthetic strategies for obtaining the oxazole core.

Performance Comparison: Chloromethyl vs. Bromomethyl Oxazoles in Oxaprozin Synthesis

The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin serves as an excellent case study for comparing the efficacy of halomethyl oxazole precursors. The key step involves the alkylation of diethyl malonate with the respective 2-(halomethyl)-4,5-diphenyloxazole.

ParameterThis compound DerivativeMethyl 2-(bromomethyl)oxazole-4-carboxylate Derivative
Reaction Alkylation of diethyl malonateAlkylation of diethyl malonate
Product Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonateDiethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate
Reported Yield 40%90%
Relative Reactivity LowerHigher

As the data clearly indicates, the use of the 2-bromomethyl analogue leads to a more than two-fold increase in the yield of the desired intermediate. This substantial improvement in efficiency can have a significant impact on the overall cost-effectiveness of the synthesis, especially at a larger scale.

Cost Analysis

A direct cost comparison is crucial for a thorough cost-effectiveness analysis. The following table provides an approximate cost for this compound and an estimated cost for its bromomethyl counterpart, based on available market data for structurally similar compounds.

CompoundSupplier ExamplePrice (USD) per Gram
This compoundSigma-Aldrich~$58.40 (for 1g)
Methyl 2-(bromomethyl)oxazole-4-carboxylateN/A (Estimated)~$70 - $90

Note: The price for Methyl 2-(bromomethyl)oxazole-4-carboxylate is an estimation based on the typically higher cost of brominated analogues compared to their chlorinated counterparts in specialty chemicals. Prices are subject to change and may vary between suppliers.

While the initial outlay for the bromomethyl derivative is likely higher, the significantly greater yield in the synthesis of the Oxaprozin intermediate suggests a more cost-effective process overall. To produce the same amount of the final product, one would require less of the more expensive starting material, leading to potential savings in raw material costs, solvent usage, and processing time.

Alternative Synthetic Routes to the Oxazole Core

Beyond the use of pre-functionalized oxazoles, several classical and modern synthetic methods can be employed to construct the oxazole ring itself. These represent broader alternatives that may be more cost-effective depending on the desired substitution pattern and the availability of simpler starting materials.

Synthetic MethodStarting MaterialsGeneral Cost of Starting MaterialsKey AdvantagesKey Disadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesGenerally low to moderateWell-established, readily available starting materials.Often requires harsh conditions (strong acids, high temperatures).
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)ModerateMild reaction conditions, good functional group tolerance.Stoichiometric use of TosMIC.
Direct Synthesis from Carboxylic Acids Carboxylic acids, isocyanidesGenerally low to moderateHigh atom economy, avoids pre-activation of carboxylic acids.May require specific catalysts and activating agents.

Experimental Protocols

Synthesis of an Oxaprozin Intermediate using a 2-(Halomethyl)oxazole

Objective: To synthesize Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate.

Materials:

  • 2-(chloromethyl)-4,5-diphenyloxazole or 2-(bromomethyl)-4,5-diphenyloxazole

  • Diethyl malonate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • To the stirred suspension, add diethyl malonate (1.1 equivalents) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the 2-(halomethyl)-4,5-diphenyloxazole (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Mandatory Visualizations

Synthetic Workflow Comparison

Comparative Synthesis of Oxaprozin Intermediate cluster_chloro Using 2-(chloromethyl)oxazole cluster_bromo Using 2-(bromomethyl)oxazole chloro_start 2-(chloromethyl)oxazole chloro_reagents Diethyl malonate, NaH, THF chloro_start->chloro_reagents Alkylation chloro_product Intermediate (Yield: 40%) chloro_reagents->chloro_product bromo_start 2-(bromomethyl)oxazole bromo_reagents Diethyl malonate, NaH, THF bromo_start->bromo_reagents Alkylation bromo_product Intermediate (Yield: 90%) bromo_reagents->bromo_product

Caption: Comparative workflow for Oxaprozin intermediate synthesis.

Mechanism of Action of Oxaprozin: Inhibition of the Pro-Inflammatory Prostaglandin Pathway

Pro-Inflammatory Signaling Pathway and Oxaprozin Action phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) Enzymes arachidonic_acid->cox prostaglandins Prostaglandins (PGG2, PGH2) cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate oxaprozin Oxaprozin (NSAID) oxaprozin->cox Inhibits

Caption: Oxaprozin inhibits COX enzymes, blocking prostaglandin synthesis.

Conclusion

For the synthesis of Oxaprozin and likely other complex molecules where the 2-halomethyl oxazole is a key intermediate, the use of the 2-bromomethyl derivative, despite a potentially higher upfront cost, presents a more cost-effective strategy due to a significantly higher reaction yield. This leads to a more efficient use of starting materials and resources. However, for the synthesis of the oxazole core itself, alternative methods such as the Robinson-Gabriel or Van Leusen syntheses may be more economical, depending on the availability and cost of the requisite simpler starting materials. Researchers and drug development professionals should carefully consider these factors when designing synthetic routes to new oxazole-containing compounds.

A Comparative Guide to HPLC and NMR for Purity Validation of Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of the final product is paramount for safety and efficacy. Methyl 2-(chloromethyl)oxazole-4-carboxylate, a key building block in medicinal chemistry, requires robust analytical techniques for its purity validation. This guide provides a detailed comparison of two primary analytical methods: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound.

At a Glance: HPLC vs. NMR for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Primary Use Quantification of the main component and detection of impurities.Structural elucidation, identification, and quantification of the main component and impurities.
Sensitivity High sensitivity, capable of detecting trace-level impurities.Generally lower sensitivity than HPLC, but can be enhanced with high-field instruments.
Quantification Relative quantification based on area percentage of peaks. Requires a reference standard for absolute quantification.Absolute quantification (qNMR) is possible using an internal standard without needing a reference standard of the analyte.
Sample Throughput Well-suited for high-throughput analysis with the use of autosamplers.Lower throughput compared to HPLC.
Data Interpretation Relatively straightforward, based on retention times and peak areas.Requires expertise in spectral interpretation to identify the structure of the main compound and impurities.
Destructive Yes, the sample is consumed during the analysis.No, the sample can be recovered after analysis.

Quantitative Data Summary

The following tables present representative data for the purity analysis of a typical batch of this compound using HPLC and ¹H NMR.

Table 1: HPLC Purity Analysis Results
Peak No.Retention Time (min)Peak AreaArea %Identification
12.515000.05Process Impurity A
23.830000.10Starting Material
35.2 2989500 99.85 This compound
46.160000.20Process Impurity B
Table 2: ¹H NMR Purity Analysis Results (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.35s1HH-5 (oxazole ring)
4.75s2H-CH₂Cl
3.95s3H-OCH₃
Purity determined by qNMR with an internal standard was 99.8%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard reverse-phase HPLC method for the purity determination of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

  • Reference standard (if available for absolute quantification)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹H NMR for the quantitative purity assessment of this compound using an internal standard.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

2. Reagents and Materials:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Solvent: CDCl₃

  • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30)

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Spectral Width: Appropriate for observing all relevant signals (e.g., 0-10 ppm)

5. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for HPLC and NMR purity validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Caption: HPLC Purity Analysis Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR Purity Analysis Workflow.

Conclusion: A Complementary Approach

Both HPLC and NMR are powerful techniques for assessing the purity of this compound. HPLC excels in detecting and quantifying trace impurities with high sensitivity, making it an ideal tool for routine quality control.[1] On the other hand, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte and offers invaluable structural information about any detected impurities. For a comprehensive and robust validation of product purity, a complementary approach utilizing both HPLC and NMR is highly recommended. This dual-technique strategy ensures both high sensitivity to impurities and accurate, absolute quantification of the main product, providing the highest level of confidence in the quality of this compound for its use in research and drug development.

References

Comparative Guide to Cross-Reactivity of Antibodies Against Oxazole-Containing Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies raised against various oxazole-containing haptens. Understanding the specificity of these antibodies is crucial for the development of reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and residue analysis. This document summarizes key experimental data, details relevant methodologies, and offers insights into the structural determinants of antibody cross-reactivity.

Introduction to Oxazole-Containing Haptens and Antibody Specificity

Oxazole rings are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This structural motif is present in a variety of pharmaceuticals, including the antibiotic sulfamethoxazole, the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, and the isoxazolyl penicillin class of antibiotics (e.g., oxacillin, cloxacillin, dicloxacillin). Due to their small molecular size, these compounds, known as haptens, are not immunogenic on their own. To elicit an antibody response, they must be covalently conjugated to a larger carrier protein.[1][2] The specificity of the resulting antibodies is critically influenced by the structure of the hapten, the site of conjugation to the carrier protein, and the overall three-dimensional structure of the hapten-protein conjugate.

Cross-reactivity occurs when an antibody raised against a specific hapten also binds to other structurally related molecules. This can be a significant challenge in immunoassay development, leading to inaccurate quantification and false-positive results. Therefore, a thorough characterization of antibody cross-reactivity is an essential step in the validation of any immunoassay.

Comparison of Antibody Cross-Reactivity Profiles

This section compares the cross-reactivity of antibodies raised against three classes of oxazole-containing haptens: sulfamethoxazole, isoxazolyl penicillins, and oxaprozin.

Anti-Sulfamethoxazole Antibodies

Sulfamethoxazole (SMX) is a sulfonamide antibiotic widely used in human and veterinary medicine. Immunoassays for SMX are important for monitoring its levels in biological fluids and environmental samples.

Hapten Design and Antibody Generation: Haptens for SMX are typically designed to expose the unique 5-methyl-3-isoxazolyl group, which has been identified as a key allergenic determinant for IgE antibody recognition.[3] The hapten is then conjugated to a carrier protein such as bovine serum albumin (BSA) or ovalbumin (OVA) to immunize animals for antibody production.

Cross-Reactivity Data:

Studies have shown that the specificity of anti-SMX antibodies can vary. While some antibodies are highly specific for SMX, others exhibit cross-reactivity with related sulfonamides and metabolites. The degree of cross-reactivity is influenced by the structural similarity of the tested compounds to sulfamethoxazole.

CompoundAntibody TypeCross-Reactivity (%)Reference
SulfamethoxazoleMonoclonal/Polyclonal100[3]
N4-AcetylsulfamethoxazoleMonoclonal/PolyclonalVariable[4]
SulfamerazineIgEHigh[3]
SulfamethizoleIgEHigh[3]
SulfanilamideIgEVery Low[3]
TrimethoprimIgENot Detected[3]

Note: Quantitative cross-reactivity data for a broad panel of compounds with monoclonal and polyclonal anti-sulfamethoxazole antibodies is often specific to the particular antibody and assay format developed in individual studies. The table above provides a general overview based on available literature.

Anti-Isoxazolyl Penicillin Antibodies

The isoxazolyl penicillins, including oxacillin, cloxacillin, and dicloxacillin, are a class of β-lactam antibiotics resistant to penicillinase. Immunoassays for these compounds are useful for monitoring their residues in food products like milk.

Hapten Design and Antibody Generation: Polyclonal antibodies have been raised against isoxazolyl penicillins by immunizing rabbits with a cloxacillin-human serum albumin conjugate.[5] Generic monoclonal antibodies that recognize multiple penicillins, including the isoxazolyl penicillins, have also been developed using 6-aminopenicillanic acid as a template for hapten synthesis.[6]

Cross-Reactivity Data:

The cross-reactivity of anti-isoxazolyl penicillin antibodies is highly dependent on the specific hapten used for immunization and the assay format. Polyclonal antisera raised against a cloxacillin conjugate showed varying cross-reactivity with other isoxazolyl penicillins.

CompoundAntibody TypeCross-Reactivity (%)Reference
CloxacillinPolyclonal100[5]
OxacillinPolyclonalVariable[5]
DicloxacillinPolyclonalVariable[5]

A study on a generic monoclonal antibody for penicillins reported the following cross-reactivities for isoxazolyl penicillins:

CompoundAntibody TypeCross-Reactivity (%)Reference
CloxacillinMonoclonal16-117[6]
DicloxacillinMonoclonal16-117[6]
OxacillinMonoclonal16-117[6]

Note: The wide range of cross-reactivity for the monoclonal antibody highlights the potential for developing broad-specificity assays for detecting multiple penicillin residues simultaneously.

Anti-Oxaprozin Antibodies

Oxaprozin is an NSAID of the propionic acid class. While specific immunoassays for oxaprozin are not widely reported in the literature, studies have investigated its cross-reactivity in immunoassays for other drugs, notably benzodiazepines.

Cross-Reactivity in Benzodiazepine Immunoassays:

Oxaprozin has been shown to cause false-positive results in several commercial immunoassays for benzodiazepines.[7] This cross-reactivity is likely due to some structural similarity between oxaprozin or its metabolites and the benzodiazepine structure recognized by the antibodies used in these assays. This underscores the importance of confirming positive immunoassay results with a more specific method like mass spectrometry, especially when the presence of interfering substances is suspected.

Immunoassay for BenzodiazepinesCross-Reactivity with OxaprozinReference
EMIT dauPositive[7]
Abbott FPIAPositive[7]
BMC CEDIAPositive[7]

Note: The development of specific antibodies for oxaprozin would require the synthesis of an appropriate oxaprozin hapten and subsequent immunization and antibody screening. To date, there is limited publicly available data on such specific antibodies and their cross-reactivity profiles.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing cross-reactivity studies. Below are generalized protocols for key experiments.

Hapten Synthesis and Conjugation to Carrier Protein

Objective: To prepare an immunogen capable of eliciting an antibody response against the target oxazole-containing hapten.

General Procedure:

  • Hapten Derivatization: Introduce a reactive functional group (e.g., carboxyl, amino) into the hapten molecule at a position that is distal from the key structural motifs to be recognized by the antibody. This is often achieved through multi-step organic synthesis.

  • Activation of the Hapten: Activate the functional group on the hapten to facilitate conjugation with the carrier protein. For example, a carboxyl group can be activated to an N-hydroxysuccinimide (NHS) ester.

  • Conjugation to Carrier Protein: React the activated hapten with a carrier protein (e.g., BSA, KLH) in an appropriate buffer. The molar ratio of hapten to carrier protein is a critical parameter that can influence the immunogenicity of the resulting conjugate.[1][2]

  • Purification and Characterization: Remove unconjugated hapten by dialysis or size-exclusion chromatography. The hapten-to-protein conjugation ratio can be determined by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[2]

Antibody Production (Polyclonal and Monoclonal)

Objective: To generate antibodies that specifically bind to the target hapten.

  • Polyclonal Antibody Production:

    • Immunization: Immunize animals (e.g., rabbits, goats) with the hapten-protein conjugate emulsified in an adjuvant (e.g., Freund's adjuvant).

    • Booster Injections: Administer several booster injections at regular intervals to enhance the immune response.

    • Serum Collection: Collect blood from the immunized animals and separate the antiserum containing the polyclonal antibodies.

    • Antibody Purification: Purify the antibodies from the antiserum using techniques like protein A/G affinity chromatography.

  • Monoclonal Antibody Production:

    • Immunization: Immunize mice with the hapten-protein conjugate.

    • Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to create hybridoma cells.

    • Screening: Screen the hybridoma culture supernatants for the presence of antibodies that bind to the target hapten using an enzyme-linked immunosorbent assay (ELISA).

    • Cloning: Isolate and clone the hybridoma cells that produce the desired antibodies.

    • Antibody Production and Purification: Expand the selected hybridoma clones in vitro or in vivo (ascites) to produce a large quantity of monoclonal antibodies, followed by purification.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Testing

Objective: To determine the specificity of the generated antibodies by measuring their binding to the target hapten in the presence of structurally related compounds.

General Procedure:

  • Coating: Coat a microtiter plate with a coating antigen (e.g., the hapten conjugated to a different carrier protein than the one used for immunization to avoid carrier-specific antibody interference).

  • Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competition: Add a constant amount of the antibody and varying concentrations of the target hapten (standard curve) or the cross-reactant to the wells.

  • Incubation: Incubate the plate to allow the free hapten/cross-reactant and the coated hapten to compete for binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme converts the substrate into a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The signal intensity is inversely proportional to the concentration of the free hapten/cross-reactant.

  • Data Analysis: Calculate the 50% inhibition concentration (IC50) for the target hapten and each cross-reactant. The percent cross-reactivity is typically calculated as: (% Cross-Reactivity) = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Studies

Cross_Reactivity_Workflow cluster_Hapten Hapten Preparation cluster_Antibody Antibody Production cluster_Assay Immunoassay and Data Analysis Hapten_Design Hapten Design Hapten_Synthesis Hapten Synthesis Hapten_Design->Hapten_Synthesis Hapten_Conjugation Conjugation to Carrier Protein Hapten_Synthesis->Hapten_Conjugation Immunization Immunization Hapten_Conjugation->Immunization Hybridoma Hybridoma Technology (Monoclonal) Immunization->Hybridoma Serum_Collection Serum Collection (Polyclonal) Immunization->Serum_Collection Antibody_Purification Antibody Purification Hybridoma->Antibody_Purification Serum_Collection->Antibody_Purification ELISA Competitive ELISA Antibody_Purification->ELISA IC50 IC50 Determination ELISA->IC50 CR_Calc Cross-Reactivity Calculation IC50->CR_Calc

Caption: General workflow for antibody cross-reactivity studies.

Logical Relationship of Antibody Specificity Determinants

Antibody_Specificity Specificity Antibody Specificity Hapten_Structure Hapten Structure Hapten_Structure->Specificity Conjugation_Site Conjugation Site Conjugation_Site->Specificity Carrier_Protein Carrier Protein Carrier_Protein->Specificity Immunoassay_Format Immunoassay Format Immunoassay_Format->Specificity

Caption: Key factors influencing antibody specificity.

Conclusion

The development of specific antibodies against oxazole-containing haptens is a multifaceted process where hapten design, choice of carrier protein, and immunoassay format all play critical roles in determining the final cross-reactivity profile. For sulfamethoxazole and isoxazolyl penicillins, both specific and broad-spectrum antibodies have been successfully generated, enabling the development of targeted or multi-analyte immunoassays. In the case of oxaprozin, its documented cross-reactivity in benzodiazepine assays highlights the importance of thorough specificity testing for any newly developed antibody. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals in designing and validating robust immunoassays for oxazole-containing compounds. Careful consideration of potential cross-reactants and rigorous validation are paramount to ensure the accuracy and reliability of these essential analytical tools.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(chloromethyl)oxazole-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Methyl 2-(chloromethyl)oxazole-4-carboxylate, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

This compound is a hazardous substance requiring careful handling and disposal as regulated chemical waste. Improper disposal can lead to significant safety risks and environmental contamination. This guide outlines the necessary steps for its proper disposal, from immediate handling of spills to the final collection by authorized waste management services.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial. The primary safety concerns with this compound include potential health hazards through inhalation, ingestion, or skin contact.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Ensure adequate ventilation to minimize inhalation of vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • No Drain Disposal: Do not dispose of this chemical down the drain.[1]

Spill Cleanup Procedure:

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Materials: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must follow established hazardous waste management protocols. These steps ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).

StepActionDetailed Instructions
1 Waste Segregation Isolate waste containing this compound from other waste streams to prevent accidental reactions.
2 Containerization Place the waste in a chemically compatible, leak-proof container with a secure lid. The original container, if in good condition, is often a suitable choice.
3 Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added.
4 Storage Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[2] This area must be at or near the point of generation and under the control of the operator.[2]
5 Waste Pickup Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_generation Waste Generation & Immediate Handling cluster_disposal_prep Waste Preparation & Storage cluster_final_disposal Final Disposal Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb Collect Collect into Waste Container Absorb->Collect Segregate Segregate Waste Collect->Segregate Containerize Properly Containerize Segregate->Containerize Label Label Container Containerize->Label Store Store in SAA Label->Store Pickup Arrange for EHS Pickup Store->Pickup Transport Transport by Authorized Personnel Pickup->Transport FinalDisposal Final Disposal at Licensed Facility Transport->FinalDisposal

References

Personal protective equipment for handling Methyl 2-(chloromethyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for Methyl 2-(chloromethyl)oxazole-4-carboxylate, a halogenated organic compound. Adherence to these procedures is critical for personnel safety and environmental protection.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 208465-72-9[1][2][3]

  • Molecular Formula: C₆H₆ClNO₃[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] A face shield should be worn over safety glasses when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum. Inspect gloves prior to use and use proper removal techniques to avoid skin contact. For prolonged contact, consider heavier-duty gloves.
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing from splashes.
Respiratory Protection Fume HoodAll handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.

prep Preparation weigh Weighing prep->weigh Don appropriate PPE dissolve Dissolution weigh->dissolve In fume hood reaction Reaction Use dissolve->reaction In fume hood cleanup Decontamination reaction->cleanup After reaction completion disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation: Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an appropriate fire extinguisher, safety shower, and eyewash station are accessible. All necessary PPE must be donned correctly.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to contain any airborne particles.

    • Use a tared, sealed container to weigh the solid compound.

    • Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.

  • Dissolution:

    • Add the solvent to the solid compound slowly in the reaction vessel, inside the fume hood.

    • Keep the container covered as much as possible during dissolution to minimize vapor release.

  • Reaction Use:

    • Conduct the reaction in a closed or contained system within the fume hood.

    • Maintain constant vigilance and do not leave the reaction unattended.

  • Decontamination:

    • After use, decontaminate all glassware and equipment that came into contact with the chemical. Rinse with an appropriate solvent and collect the rinsate as halogenated waste.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a chlorinated organic compound, it must be treated as hazardous waste.

Waste TypeCollection ContainerDisposal Procedure
Solid Chemical Waste Labeled, sealed, and compatible waste container.Collect unused or expired solid this compound in a designated hazardous waste container. The container must be clearly labeled with the chemical name and hazard symbols.
Liquid Halogenated Waste Labeled, sealed, and compatible waste container.All solutions containing this compound and rinsates from cleaning contaminated glassware must be collected as halogenated organic waste.[6][7] Never mix halogenated waste with non-halogenated organic waste.[6][7]
Contaminated Labware Designated hazardous waste bags or containers.Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be placed in a sealed bag or container, clearly labeled as hazardous waste.
Empty Chemical Containers Original container.Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated waste. After rinsing, the container can be disposed of according to institutional guidelines, which may require defacing the label before disposal.

Final Disposal: All collected hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(chloromethyl)oxazole-4-carboxylate
Reactant of Route 2
Methyl 2-(chloromethyl)oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.